molecular formula C8H18Cl2N2 B1525880 N-cyclopropylpiperidin-4-amine dihydrochloride CAS No. 1217100-00-9

N-cyclopropylpiperidin-4-amine dihydrochloride

Cat. No.: B1525880
CAS No.: 1217100-00-9
M. Wt: 213.15 g/mol
InChI Key: HOSIQDVATZYWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylpiperidin-4-amine dihydrochloride (CAS 1197237-40-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H18Cl2N2 and a SMILES string of C1CC1NC2CCNCC2 , this molecule features a piperidine ring system substituted with a cyclopropylamine group, presented as the dihydrochloride salt. The piperidine scaffold is a privileged structure in medicinal chemistry, and its substitution with amine groups makes it a valuable building block for constructing more complex molecules . This compound is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-cyclopropylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSIQDVATZYWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217100-00-9
Record name N-cyclopropylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-cyclopropylpiperidin-4-amine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-cyclopropylpiperidin-4-amine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

N-cyclopropylpiperidin-4-amine is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclopropyl group with a versatile piperidine scaffold, confers favorable pharmacokinetic properties, making it a privileged structure in the design of novel therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in drug development. We will explore the strategic considerations behind two core synthetic routes, delve into detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and quality control. The causality behind experimental choices is emphasized throughout, ensuring a trustworthy and replicable framework for its synthesis.

Introduction and Strategic Overview

The 4-aminopiperidine framework is a cornerstone in the development of biologically active compounds.[3] The introduction of an N-cyclopropyl group can significantly enhance metabolic stability, modulate basicity (pKa), and provide a specific vector for probing hydrophobic pockets in biological targets.[1] N-cyclopropylpiperidin-4-amine, with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol , serves as a versatile precursor for constructing extensive chemical libraries through derivatization of its primary and secondary amine functionalities.[1][4][5]

A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, which form the basis of the most prevalent and effective synthetic strategies:

  • C4-N Bond Disconnection: This approach involves the formation of the amine at the C4 position as the key step, starting from an N-cyclopropylpiperidin-4-one precursor. This is often achieved via reductive amination.

  • N1-C Bond Disconnection: This strategy focuses on forming the bond between the piperidine nitrogen (N1) and the cyclopropyl group. The synthesis typically starts with a pre-formed 4-aminopiperidine derivative, which is then N-alkylated.

G cluster_target Target Molecule cluster_strategyA Strategy A: C4-N Bond Formation cluster_strategyB Strategy B: N1-C Bond Formation Target N-cyclopropylpiperidin-4-amine Ketone N-cyclopropylpiperidin-4-one Target->Ketone Disconnect C4-N Piperidine 4-Aminopiperidine (Protected) Target->Piperidine Disconnect N1-C Ketone->Target Reductive Amination AmineSource Amine Source (e.g., NH₃) Piperidine->Target N-Cyclopropylation Cyclopropyl Cyclopropyl Source

Caption: Retrosynthetic analysis of N-cyclopropylpiperidin-4-amine.

The choice between these strategies is typically governed by the availability of starting materials, desired scale, and overall process efficiency. The following sections provide a detailed examination of each pathway.

Pathway I: Synthesis via Reductive Amination of N-cyclopropylpiperidin-4-one

This is arguably the most direct and convergent approach, hinging on the availability of the key ketone intermediate, N-cyclopropylpiperidin-4-one.[1] The strategy involves the in situ formation of an iminium ion from the ketone and an ammonia source, which is then immediately reduced to the target primary amine.

G cluster_main Pathway I: Reductive Amination Start N-cyclopropylpiperidin-4-one Intermediate [Iminium Ion Intermediate] Start->Intermediate Imine Formation Reagents + NH₄OAc + Reducing Agent (e.g., NaBH₃CN) Product_FreeBase N-cyclopropylpiperidin-4-amine (Free Base) Intermediate->Product_FreeBase Reduction Product_Salt N-cyclopropylpiperidin-4-amine dihydrochloride Product_FreeBase->Product_Salt Salt Formation SaltFormation + 2 HCl

Caption: Workflow for the reductive amination pathway.

Causality of Reagent Selection

The success of this reaction is critically dependent on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective choice. Its reduced reactivity at neutral pH allows the imine formation to reach equilibrium. Under mildly acidic conditions (pH ~6), the imine is protonated to the more electrophilic iminium ion, which is rapidly reduced. This pH-dependent reactivity prevents significant reduction of the starting ketone.[1][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, less toxic, and often more efficient alternative.[1] It is not sensitive to moisture and is particularly effective for the reductive amination of a wide range of ketones without the need for strict pH control.[7][8] Its steric bulk also helps prevent the reduction of the ketone.

Experimental Protocol: Reductive Amination

The following protocol is a representative procedure adapted from analogous syntheses.[6]

  • Reaction Setup: To a solution of N-cyclopropylpiperidin-4-one (1.0 eq) in dry methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by carefully adding aqueous HCl (e.g., 2M HCl) to decompose the excess reducing agent. Basify the solution to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[7]

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a crystalline solid.

ParameterReagent/ConditionRationale
Amine Source Ammonium AcetateProvides ammonia in equilibrium and buffers the reaction at a suitable pH.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Selectively reduces the iminium ion over the ketone.[1][7]
Solvent MethanolGood solvent for all reactants and does not interfere with the reaction.
Workup Acid quench, then basifySafely destroys excess hydride reagent and liberates the free amine for extraction.
Isolation Precipitation as HCl saltProvides a stable, crystalline, and easily handled solid product.

Pathway II: Synthesis via N-Alkylation of a 4-Aminopiperidine Scaffold

This pathway builds the molecule by forming the N1-cyclopropyl bond on a pre-existing 4-aminopiperidine core. This multi-step approach requires a protection-alkylation-deprotection sequence, offering flexibility but at the cost of step economy.

G cluster_main Pathway II: N-Alkylation Start 4-Aminopiperidine Protected tert-butyl (piperidin-4-yl)carbamate Start->Protected 1. Protection Protect + (Boc)₂O Alkylated Boc-protected N-cyclopropyl -4-aminopiperidine Protected->Alkylated 2. N-Cyclopropylation Alkylate + Cyclopropylating Agent + Base (e.g., K₂CO₃) Product_Salt N-cyclopropylpiperidin-4-amine dihydrochloride Alkylated->Product_Salt 3. Deprotection & Salt Formation Deprotect + Strong Acid (e.g., HCl)

Caption: Workflow for the N-alkylation and protection/deprotection pathway.

The Critical Role of Protecting Groups

Direct N-cyclopropylation of 4-aminopiperidine is non-selective, as both the endocyclic (N1) and exocyclic (N4) nitrogens are nucleophilic. To direct the alkylation to the piperidine ring nitrogen, the primary amino group at the C4 position must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its clean removal under acidic conditions that are orthogonal to the conditions used for alkylation.[7][9][10]

Experimental Protocol: Protection, Alkylation, and Deprotection
  • Boc Protection: Dissolve 4-aminopiperidine (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and a base like triethylamine (NEt₃, 1.1 eq). Stir at room temperature until the starting material is consumed. Perform an aqueous workup and purify by chromatography or recrystallization to obtain tert-butyl (piperidin-4-yl)carbamate.[7][9]

  • N-Cyclopropylation: To a solution of the Boc-protected amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 eq). Add the cyclopropylating agent, such as cyclopropyl bromide (1.2 eq).[11] Heat the reaction (e.g., to 60-80 °C) and stir until completion.[1] After cooling, filter off the base, concentrate the solvent, and purify the residue to yield the fully protected intermediate.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., dioxane or methanol). Add a stoichiometric excess of concentrated hydrochloric acid or a saturated solution of HCl in dioxane.[7] Stir at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt occur concurrently. The product typically precipitates from the solution and can be isolated by filtration.

ParameterReagent/ConditionRationale
Protecting Group Boc (tert-butoxycarbonyl)Robust under basic alkylation conditions, easily cleaved with acid.[10]
Alkylation Base K₂CO₃ or Cs₂CO₃Inorganic base to deprotonate the piperidine nitrogen without side reactions.
Deprotection Strong Acid (HCl)Cleanly removes the Boc group and simultaneously forms the desired stable salt.[7]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

PropertyValue / TechniqueReference
Molecular Formula C₈H₁₆N₂[1][4]
Molecular Weight 140.23 g/mol (Free Base)[1][4][5]
Appearance White to off-white crystalline solid(Typical)
¹H & ¹³C NMR SpectroscopyConfirms the presence of cyclopropyl and piperidine ring protons and carbons.[12]
Mass Spectrometry ESI-MSConfirms molecular ion peak ([M+H]⁺ ≈ 141.14).[13]
Purity Analysis HPLC / UPLCGold standard for assessing chemical purity.[1]

Safety and Handling

The synthesis of this compound involves the use of potentially hazardous chemicals.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Acidic quenching must be done cautiously to control the release of hydrogen cyanide gas.

  • Cyclopropyl bromide is a volatile and flammable alkylating agent.

  • Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[4]

Conclusion

Two robust and reliable synthetic pathways for the preparation of this compound have been presented.

  • Pathway I (Reductive Amination) is a highly efficient and atom-economical route, making it ideal for large-scale synthesis, provided the N-cyclopropylpiperidin-4-one intermediate is readily accessible.

  • Pathway II (N-Alkylation) offers greater flexibility, starting from simpler piperidine precursors, but requires additional protection and deprotection steps, increasing the overall step count.

The choice of synthesis is a strategic decision based on cost, scale, and available starting materials. Both pathways, when executed with care, yield a high-purity product that is a cornerstone for further exploration in drug discovery and development.

References

  • Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - NIH. [Link]

  • Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - Beilstein Journals. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. [Link]

  • Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine - PrepChem.com. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. [Link]

  • Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. [Link]

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase - SciSpace. [Link]

  • Method for synthesizing N-(3-methoxy propyl)
  • This compound (C8H16N2) - PubChemLite. [Link]

  • Method for preparing 4-Boc-aminopiperidine - Google P
  • Method for preparing 4-amino-4-phenylpiperidines - Google P
  • (PDF) Review of cyclopropyl bromide synthetic process - ResearchGate. [Link]

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors - PMC - PubMed Central. [Link]

  • 1-Benzyl-4-cyclopropylaminopiperidine; 1-Benzyl-N-cyclopropylpiperidin-4-amine. [Link]

  • A kind of method of new synthesis Cyclopropyl Bromide - Google P
  • 68Ga-DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2 - NCBI. [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - NIH. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cyclopropylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative that holds significant interest for researchers and drug development professionals. Its structural motif, featuring a cyclopropyl group appended to a piperidine ring, makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The piperidine scaffold is a common feature in many pharmaceuticals, and the unique conformational constraints imposed by the cyclopropyl group can offer advantages in modulating biological activity and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational knowledge and detailed experimental protocols for its thorough characterization. As a dihydrochloride salt, its properties, particularly solubility and stability, are significantly influenced by this salt form, a common strategy to enhance the aqueous solubility and handling of amine-containing active pharmaceutical ingredients.

This document is designed for researchers, scientists, and drug development professionals, providing not only established data but also the scientific rationale and step-by-step methodologies required to elucidate key physicochemical parameters. The insights and protocols herein are intended to empower researchers to conduct self-validating experiments and make informed decisions in their drug discovery and development endeavors.

Chemical Identity and Structure

A clear understanding of the chemical identity of this compound is paramount for all subsequent characterization.

Identifier Value Source
IUPAC Name N-cyclopropylpiperidin-4-amine;dihydrochloridePubChem
Molecular Formula C₈H₁₈Cl₂N₂Derived from free base
Molecular Weight 213.15 g/mol Calculated
Canonical SMILES C1CC1NC2CCNCC2.Cl.ClPubChem
InChI InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1HPubChem
CAS Number Not available for dihydrochloride

Note: The molecular formula and SMILES for the free base are C8H16N2 and C1CC1NC2CCNCC2 respectively.[2]

Synthesis Outline

The synthesis of N-cyclopropylpiperidin-4-amine typically involves the reductive amination of a piperidone precursor. A common and efficient method is the reaction of 4-piperidone with cyclopropylamine in the presence of a reducing agent.[1] The selection of the reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often favored due to its stability in acidic conditions and its selectivity for the iminium ion intermediate over the ketone starting material.[1] The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Synthesis_Workflow 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH3CN) 4-Piperidone->Reductive_Amination Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive_Amination Free_Base N-cyclopropylpiperidin-4-amine (Free Base) Reductive_Amination->Free_Base HCl_Treatment Treatment with HCl Free_Base->HCl_Treatment Dihydrochloride_Salt N-cyclopropylpiperidin-4-amine Dihydrochloride HCl_Treatment->Dihydrochloride_Salt

General synthetic workflow for this compound.

Physicochemical Properties and Experimental Protocols

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following sections detail the key parameters for this compound and provide robust protocols for their determination.

Melting Point

The melting point is a critical indicator of purity and can influence formulation and manufacturing processes. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Rate: Use a rapid heating rate to quickly approach the expected melting point, then reduce the rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Parameter Value Method
Melting Point (°C) Data not availableCapillary Method
Solubility

Solubility is a crucial parameter that affects bioavailability and formulation design. As a dihydrochloride salt, this compound is expected to have significantly higher aqueous solubility compared to its free base.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4), and common organic solvents (e.g., ethanol, methanol, DMSO).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or mol/L.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Excess_Solid Add excess solid to solvent Agitation Agitate at constant temp. (24-48h) Excess_Solid->Agitation Separation Centrifuge/Filter Agitation->Separation Quantification HPLC analysis of supernatant Separation->Quantification Result Determine Solubility (mg/mL) Quantification->Result

Workflow for shake-flask solubility determination.
Solvent Solubility (mg/mL) Temperature (°C)
WaterData not available25
pH 7.4 BufferData not available25
EthanolData not available25
DMSOData not available25
Dissociation Constant (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. N-cyclopropylpiperidin-4-amine has two basic nitrogen atoms that will be protonated in the dihydrochloride salt.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the more acidic protonated amine, and the second to the deprotonation of the less acidic one.

  • Software Analysis: Alternatively, use specialized software to analyze the titration curve and determine the pKa values.

Stability

Assessing the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of this compound and expose them to a range of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 M NaOH at room temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid and solution at elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Quantification: Quantify the amount of the parent compound remaining and any major degradation products formed.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For solid dosage forms, high hygroscopicity can lead to issues with powder flow, compaction, and chemical stability.[3]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Instrumentation: Use a DVS instrument, which measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.

  • Sample Preparation: Place a small, accurately weighed amount of this compound into the DVS sample pan.

  • Method:

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

    • Subject the sample to a pre-defined humidity program, typically a ramp from 0% to 90% RH in 10% increments, followed by a ramp down to 0% RH.

    • The instrument records the mass change at each RH step.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm provides a detailed profile of the material's hygroscopic behavior.

Analytical Methods for Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for assessing purity and quantifying the compound in various matrices. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The spectra will show characteristic signals for the cyclopropyl, piperidine, and amine protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H and C-N bonds.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) before handling the compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery. This technical guide has provided a framework for its comprehensive physicochemical characterization. While some properties remain to be experimentally determined, the detailed protocols and scientific rationale presented herein offer a clear path for researchers to generate the necessary data to support its development. A thorough understanding of its solubility, stability, pKa, and other properties is fundamental to unlocking its full therapeutic potential.

References

  • PubChemLite. This compound (C8H16N2). [Link]

  • Chan, S. Y., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, vol. 13, no. 8, 2021, p. 1156. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-cyclopropylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropylpiperidin-4-amine is a valuable chemical scaffold in medicinal chemistry, frequently incorporated into complex bioactive molecules.[1][2] Its three-dimensional structure and conformational dynamics are critical determinants of its interaction with biological targets. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of its dihydrochloride salt. In the absence of a published crystal structure for this specific salt, this document synthesizes data from foundational principles of stereochemistry, analyses of analogous structures, and outlines a robust, field-proven computational and experimental workflow for its complete characterization. We will explore the interplay of steric and electronic factors that govern the geometry of the piperidine ring and the orientation of its substituents, with a special focus on the effects of dual protonation.

Fundamental Molecular Structure

N-cyclopropylpiperidin-4-amine dihydrochloride is composed of a central piperidine ring substituted at the 1-position with a cyclopropyl group and at the 4-position with an amine group. As a dihydrochloride salt, both the N1 nitrogen of the piperidine ring and the N4 exocyclic amine nitrogen are protonated, conferring a net positive charge on each.[3][4]

Key Structural Features:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.[5]

  • N1-Cyclopropyl Group: A rigid, three-membered ring attached to the piperidine nitrogen.

  • C4-Amine Group: An amino substituent at the 4-position of the piperidine ring.

  • Dihydrochloride Salt: Both nitrogen atoms exist as ammonium cations (R₂N⁺H₂ and R-N⁺H₃), each associated with a chloride counter-ion.

The protonation state is critical; it eliminates the process of nitrogen inversion at both centers and introduces powerful electrostatic interactions that significantly influence the conformational landscape.[3][6]

Conformational Analysis: Principles and Predictions

The conformational flexibility of N-cyclopropylpiperidin-4-amine is primarily dictated by the puckering of the piperidine ring and the orientation of its substituents.

Piperidine Ring Conformation

Similar to cyclohexane, the piperidine ring overwhelmingly adopts a chair conformation to minimize torsional and angular strain.[7][8] This conformation is significantly more stable than alternative forms like the boat or twist-boat. The presence of substituents and their preference for either an axial or equatorial position governs the overall molecular shape.

Substituent Orientation

The energetic preference for a substituent to occupy an equatorial versus an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the two conformers.[7] Larger substituents generally have larger A-values, indicating a strong preference for the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

For this compound, we must consider two key substituents on the piperidine ring:

  • The N-Cyclopropyl Group: While attached to the nitrogen, its steric bulk will influence the ring's conformational equilibrium.

  • The C4-Ammonium Group (-NH₃⁺): This group is at the 4-position.

Based on established principles, the lowest energy conformation is predicted to be a chair form where the C4-ammonium group occupies the equatorial position . This arrangement minimizes steric clash with the axial hydrogens at the C2 and C6 positions.

However, the protonation of the ring nitrogen (N1) introduces a unique electrostatic effect. In piperidinium salts with polar 4-substituents, a stabilization of the axial conformer has been observed due to favorable electrostatic interactions (charge-dipole or hydrogen bonding) between the N1-H⁺ and the axial C4-substituent.[6][9][10] While the C4-ammonium group is charged rather than just polar, this principle suggests that the energy difference between the equatorial and axial conformers may be smaller than predicted by sterics alone.

The following table summarizes the predicted characteristics of the two primary chair conformers. The conformer with the equatorial C4-ammonium group is expected to be the major, lower-energy form.

FeatureConformer A (Predicted Major)Conformer B (Predicted Minor)
Piperidine Ring ChairChair
C4-Ammonium (-NH₃⁺) Position EquatorialAxial
Predicted Relative Energy LowerHigher
Key Steric Interactions Minimized1,3-Diaxial interactions between axial C4-NH₃⁺ and axial C2-H, C6-H
Potential Electrostatic Effect Less significantPotential stabilizing interaction between axial C4-NH₃⁺ and N1-H⁺

Workflow for Conformational Characterization

Determining the precise molecular structure and conformational equilibrium requires a synergistic approach combining computational modeling and experimental validation.[11][12][13]

Computational Modeling Workflow

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify stable conformers.[14][15][16]

Step-by-Step Protocol:

  • 2D to 3D Structure Generation:

    • Draw the 2D structure of this compound.

    • Use a molecular editor (e.g., in software like VEGA ZZ, LigandScout) to generate an initial 3D structure.[14][15]

  • Conformational Search:

    • Objective: To explore the full range of possible conformations and identify low-energy minima.[17]

    • Method: Employ a systematic or stochastic conformational search algorithm using a molecular mechanics (MM) force field (e.g., MMFF94, OPLS). This process involves systematically rotating all rotatable bonds.

    • Rationale: This initial, rapid search ensures that no plausible conformers (chair, boat, twist-boat) are missed.

  • Geometry Optimization and Energy Calculation:

    • Objective: To refine the geometry of the conformers found in the MM search and obtain accurate relative energies.

    • Method: Take the lowest-energy unique conformers from the MM search and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[13] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions in solution.

    • Rationale: DFT provides a more accurate description of electronic effects, which are crucial for this doubly-protonated species.[18]

  • Analysis of Results:

    • Compare the final energies of the optimized conformers to determine the global minimum and the relative populations of other low-energy conformers using Boltzmann statistics.

    • Analyze key geometric parameters, such as dihedral angles and ring puckering, to precisely define the shape of each conformer.

G cluster_0 Computational Workflow A 1. 2D Structure Input B 2. 3D Structure Generation A->B C 3. Conformational Search (Molecular Mechanics) B->C Explore Rotational Space D 4. Geometry Optimization (DFT + Solvation Model) C->D Refine Low-Energy Structures E 5. Energy & Population Analysis D->E Calculate Relative Stability F Predicted Conformers (Geometries, Energies) E->F

Caption: Workflow for computational conformational analysis.

Experimental Validation Workflow

Computational predictions must be validated by experimental data. NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, while X-ray crystallography provides the definitive structure in the solid state.[5][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The coupling constants (³J values) between adjacent protons are highly dependent on the dihedral angle between them (Karplus relationship). For a chair conformation, the coupling between axial-axial protons is large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz).[8] Measuring these couplings for the C4 proton can definitively establish its axial or equatorial orientation.[20]

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to the conformation.[21] For instance, an axial substituent typically shields the carbon it is attached to, causing an upfield shift compared to the equatorial conformer.

  • 2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning all proton and carbon signals, which is a prerequisite for detailed conformational analysis.[13]

X-ray Crystallography:

  • Objective: To determine the precise three-dimensional structure in the solid state.[22][23]

  • Method: This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the exact position of every atom.

  • Outcome: Provides definitive proof of the solid-state conformation, including all bond lengths, bond angles, and torsional angles.[5][19]

G Comp Computational Prediction (Lowest Energy Conformer) Exp Experimental Data Comp->Exp Hypothesis for Validation NMR NMR Spectroscopy (Solution State) Exp->NMR Xray X-Ray Crystallography (Solid State) Exp->Xray Result Validated 3D Structure & Conformational Profile NMR->Result Provides J-couplings, NOEs for solution geometry Xray->Result Provides definitive solid-state geometry

Sources

An In-depth Technical Guide to the Solubility and Stability of N-cyclopropylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cyclopropylpiperidin-4-amine dihydrochloride is a substituted piperidine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a cyclopropylamine moiety, is of significant interest for the development of novel therapeutic agents. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and ultimately its performance in preclinical and clinical settings. This guide provides a comprehensive overview of the methodologies to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is the cornerstone of its development.

PropertyPredicted/Known InformationSource
Molecular FormulaC₈H₁₈Cl₂N₂(Calculated from free base)
Molecular Weight213.15 g/mol (Calculated from free base)
AppearanceWhite to off-white solid (Hypothetical)N/A
pKa(Predicted) Amine pKa values are crucial for understanding pH-dependent solubility. For a secondary amine and a primary amine, pKa values would likely be in the range of 9-11.N/A
LogP0.5719 (for free base)[2]

Note: Experimental determination of these properties is a prerequisite for comprehensive characterization.

Solubility Assessment

The dihydrochloride salt form of N-cyclopropylpiperidin-4-amine is intended to enhance its aqueous solubility.[3] A thorough investigation of its solubility profile under various conditions is essential for formulation development.

Scientific Rationale for Solubility Testing

Salt formation is a common strategy to improve the solubility of ionizable compounds.[4][5] However, the solubility of a salt can be influenced by factors such as pH, temperature, and the presence of common ions. Understanding these influences is critical for developing a robust formulation. Kinetic and thermodynamic solubility are two key parameters evaluated during drug discovery and development.[6]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to characterizing the solubility of this compound.

Caption: Workflow for forced degradation studies.

Detailed Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Oxidation: Store the solution at room temperature and collect samples at different time points.

    • Thermal Stress: Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Peak Purity and Identification: Use a PDA detector to assess peak purity. For significant degradation products, use LC-MS to obtain mass-to-charge ratio (m/z) information for structural elucidation.

Potential Degradation Pathways

Based on the chemical structure, potential degradation pathways for this compound could include:

  • Hydrolysis: The cyclopropylamine moiety may be susceptible to hydrolytic cleavage, particularly under harsh pH and temperature conditions. [7]* Oxidation: The amine groups could be susceptible to oxidation.

Hypothetical Stability Data

This table summarizes hypothetical results from a forced degradation study.

Stress ConditionDurationAssay of Parent (%)Major Degradant 1 (RT)Major Degradant 2 (RT)
0.1 N HCl24h at 60°C95.22.1% (4.5 min)Not Detected
0.1 N NaOH8h at 60°C85.15.8% (4.5 min)3.2% (6.1 min)
3% H₂O₂24h at RT92.5Not Detected4.5% (6.1 min)
Thermal7 days at 80°C98.9Not DetectedNot Detected
PhotolyticICH Q1B99.2Not DetectedNot Detected

Interpretation of Hypothetical Data: The compound shows some degradation under basic and oxidative conditions, suggesting these are critical parameters to control during manufacturing and storage. The stability under acidic, thermal, and photolytic conditions appears to be good.

Recommendations for Handling and Storage

Based on the potential liabilities identified through solubility and stability studies, the following recommendations are proposed:

  • Storage: Store this compound in a well-closed container at controlled room temperature, protected from light and moisture.

  • Formulation: For liquid formulations, a buffered system with a pH in the weakly acidic range (e.g., pH 4-5) would be optimal to ensure both high solubility and good chemical stability. The use of antioxidants could be considered if oxidative degradation is confirmed to be a significant pathway.

Conclusion

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. A thorough understanding of these properties, obtained through the detailed experimental protocols described, is fundamental for the successful development of this compound into a safe, effective, and stable pharmaceutical product. The provided workflows and hypothetical data serve as a practical framework for researchers and drug development professionals.

References

  • Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(9), 2383-2395. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672.
  • Glomme, A., & Dressman, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Singh, S. (2002). Stability indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Campbell, J. M., Lee, M., Mullens, B. T., & Waterman, K. C. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • Chadha, R., & Arora, P. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(6). [Link]

  • Nufer, R. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Liu, R. H., Ku, W. W., & Fitzgerald, M. P. (1983). Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL, 66(6), 1443-1449. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylpiperidine-4-amine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-cyclopropylpiperidin-4-amine Dihydrochloride: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopropylpiperidin-4-amine dihydrochloride has emerged as a cornerstone building block in contemporary drug discovery. Its unique structural amalgamation of a rigid cyclopropyl group and a versatile piperidine scaffold offers a compelling solution for chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, piperidine-containing compounds are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of clinically successful drugs and bioactive molecules.[2][3] The piperidine ring system offers a desirable combination of metabolic stability, improved aqueous solubility, and the ability to adopt specific conformations to interact with biological targets.[2]

This compound leverages this foundation by introducing two critical functionalities:

  • The N-cyclopropyl group: This small, rigid carbocycle is often used to probe hydrophobic pockets within protein binding sites.[1] Its strained ring system can influence the basicity of the adjacent nitrogen and impart favorable metabolic stability compared to larger alkyl groups.

  • The 4-amino group: As a primary amine, this functional group serves as a versatile synthetic handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.[1]

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more convenient for handling and use in various reaction conditions.[4]

Physicochemical and Structural Properties

The utility of this compound as a building block is directly linked to its distinct physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂ (Free Base)[1][5]
Molecular Weight 140.23 g/mol (Free Base)[1]
CAS Number 396133-55-4 (Free Base)[1]
IUPAC Name N-cyclopropylpiperidin-4-amine[1]
Appearance Typically a white to off-white solid[6]
Solubility High solubility in water; soluble in alcohols[6]

The molecule's three-dimensional structure is a key determinant of its interaction with biological targets. The piperidine ring typically exists in a chair conformation, with the substituents occupying either axial or equatorial positions. The cyclopropyl group's rigidity can restrict the conformational flexibility of the piperidine nitrogen, which can be advantageous in designing molecules with high receptor affinity and selectivity.

Synthesis and Purification

The most prevalent and efficient method for synthesizing N-cyclopropylpiperidin-4-amine is through the reductive amination of a suitable piperidone precursor.[1] This approach directly installs the key N-cyclopropyl and 4-amino moieties.

Typical Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available, N-protected 4-piperidone.

G cluster_0 Step 1: N-Cyclopropylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-piperidone D N-Boc-4-(cyclopropylamino)piperidine A->D B Cyclopropylamine B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E N-Boc-4-(cyclopropylamino)piperidine G N-cyclopropylpiperidin-4-amine dihydrochloride E->G F HCl in solvent (e.g., Methanol, Ethanol) F->G G cluster_reactions Key Derivatization Reactions Core N-cyclopropylpiperidin-4-amine (Core Scaffold) Amide Amide Formation (R-COCl, EDCI/HOBt) Core->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) Core->Sulfonamide SecAmine Secondary Amine Formation (R-CHO, NaBH(OAc)₃) Core->SecAmine Urea Urea/Thiourea Formation (R-NCO, R-NCS) Core->Urea

Sources

An In-depth Technical Guide to the Discovery and Synthesis of N-cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopropylpiperidin-4-amine is a critical building block in contemporary medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural combination of a piperidine ring and a cyclopropyl moiety imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of N-cyclopropylpiperidin-4-amine. We will delve into the primary synthetic strategies, with a particular focus on reductive amination, detailing the mechanistic underpinnings, key experimental considerations, and a comparative analysis of various approaches. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical insights into the synthesis of this vital chemical entity.

Introduction: The Significance of the N-cyclopropylpiperidine-4-amine Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in a wide array of drugs targeting diverse biological pathways.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. The incorporation of a cyclopropyl group at the nitrogen atom of the piperidine ring further enhances its value in drug design. The cyclopropyl moiety is known to introduce conformational rigidity, improve metabolic stability, and modulate the basicity of the piperidine nitrogen, all of which are critical parameters in drug development.[2]

N-cyclopropylpiperidin-4-amine, with its primary amine at the 4-position, serves as a versatile synthon for the construction of more complex molecules.[3] This primary amine provides a convenient handle for a variety of chemical transformations, allowing for its incorporation into a multitude of molecular architectures. Consequently, this compound has emerged as a key intermediate in the synthesis of numerous investigational and approved drugs across various therapeutic areas.

Historical Perspective: The Evolution of Synthetic Strategies

While a singular, seminal publication marking the "discovery" of N-cyclopropylpiperidin-4-amine is not readily apparent in the historical literature, its synthesis is deeply rooted in the broader development of methods for preparing N-substituted and 4-amino-substituted piperidines. The evolution of its synthesis can be understood as a progression of increasingly efficient and scalable methodologies.

Early approaches to similar 4-aminopiperidine structures often involved multi-step sequences with challenging reaction conditions. However, the advent of more sophisticated synthetic techniques, particularly in the latter half of the 20th century, paved the way for more direct and practical routes. The development of selective reducing agents and a deeper understanding of reaction mechanisms have been pivotal in refining the synthesis of this important building block.

The most significant and widely adopted strategy for the synthesis of N-cyclopropylpiperidin-4-amine and its analogues is reductive amination . This powerful C-N bond-forming reaction has become a cornerstone of medicinal chemistry due to its operational simplicity and broad applicability.[4]

Core Synthetic Methodologies: A Technical Deep Dive

The synthesis of N-cyclopropylpiperidin-4-amine is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, N-cyclopropyl-4-piperidone . The second stage is the conversion of this piperidone to the target amine via reductive amination.

Synthesis of the Key Intermediate: N-cyclopropyl-4-piperidone

The construction of the N-cyclopropyl-4-piperidone core is a critical first step. Several methods have been reported for the synthesis of N-substituted-4-piperidones.

One common approach involves the reaction of a primary amine, in this case, cyclopropylamine, with a suitable five-carbon dielectrophile. For instance, the cyclization of a secondary amine formed from the Michael addition of cyclopropylamine to two equivalents of an acrylic acid ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation, can yield the desired piperidone.

A more direct and industrially scalable method involves the reaction of cyclopropylamine with 1,5-dichloro-3-pentanone. This reaction proceeds via a double nucleophilic substitution to form the piperidine ring.[5]

Experimental Protocol: Synthesis of N-cyclopropyl-4-piperidone

  • Materials:

    • Cyclopropylamine

    • 1,5-dichloro-3-pentanone

    • Sodium carbonate

    • Toluene

    • Water

  • Procedure:

    • To a solution of cyclopropylamine in toluene, add sodium carbonate.

    • Slowly add a solution of 1,5-dichloro-3-pentanone in toluene to the mixture at a controlled temperature.

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-cyclopropyl-4-piperidone can be purified by vacuum distillation or column chromatography.

Reductive Amination: From Piperidone to Amine

The conversion of N-cyclopropyl-4-piperidone to N-cyclopropylpiperidin-4-amine is the final and crucial step. Reductive amination involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

The choice of the amine source and the reducing agent is critical for the success of this reaction. Common amine sources include ammonia, ammonium salts, or protected amine equivalents. The selection of the reducing agent depends on the specific reaction conditions and the desired selectivity.

Causality Behind Experimental Choices:

  • Amine Source: The use of ammonia or an ammonium salt is the most direct approach. However, controlling the reaction to favor the primary amine over secondary or tertiary amine byproducts can be challenging. The use of a protected amine, such as a benzylamine derivative followed by debenzylation, offers better control but adds extra steps to the synthesis.

  • Reducing Agent: A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not require strictly anhydrous conditions.[6] Catalytic hydrogenation over a metal catalyst (e.g., palladium on carbon, Raney nickel) is another effective method, particularly for large-scale production.

Mandatory Visualization: Reductive Amination Pathway

Reductive_Amination Ketone N-Cyclopropyl-4-piperidone Iminium_Ion Iminium Ion Intermediate Ketone->Iminium_Ion + Amine Source - H₂O Amine_Source Amine Source (e.g., NH₃) Amine_Source->Iminium_Ion Product N-Cyclopropylpiperidin-4-amine Iminium_Ion->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General workflow for the reductive amination of N-cyclopropyl-4-piperidone.

Experimental Protocol: Reductive Amination to N-cyclopropylpiperidin-4-amine

  • Materials:

    • N-cyclopropyl-4-piperidone

    • Ammonium acetate or ammonia in methanol

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve N-cyclopropyl-4-piperidone and ammonium acetate in DCM.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the mixture at room temperature for a short period to allow for imine formation.

    • Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Comparative Analysis of Synthetic Routes

The choice of a specific synthetic route for N-cyclopropylpiperidin-4-amine often depends on factors such as scale, cost of starting materials, and desired purity.

Parameter Route 1: Cyclization from Acyclic Precursors Route 2: Reductive Amination of Piperidone
Starting Materials Acrylic acid derivatives, cyclopropylamine4-Piperidone derivatives, cyclopropylamine, amine source
Key Transformations Michael addition, Dieckmann condensation, decarboxylationReductive amination
Advantages Convergent synthesisHigh yields, broad substrate scope for the amine component
Disadvantages Can be multi-step, may require harsh conditionsRequires a pre-formed piperidone intermediate
Scalability Moderate to goodGood to excellent

Alternative Synthetic Strategies

While reductive amination is the most prevalent method, other strategies for the synthesis of 4-aminopiperidines have been explored. One such alternative involves the Curtius rearrangement of a carboxylic acid precursor. This method can be effective for introducing the amine group at the 4-position of a pre-functionalized piperidine ring.

Mandatory Visualization: Alternative Synthesis Workflow

Alternative_Synthesis Start 4-Piperidinecarboxylic Acid Derivative Activation Carboxylic Acid Activation Start->Activation Azide_Formation Acyl Azide Formation Activation->Azide_Formation Curtius Curtius Rearrangement (Heat or Photolysis) Azide_Formation->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Product 4-Aminopiperidine Derivative Hydrolysis->Product

Caption: Conceptual workflow for the synthesis of a 4-aminopiperidine via Curtius rearrangement.

Conclusion

The synthesis of N-cyclopropylpiperidin-4-amine has evolved from general methods for piperidine construction to highly optimized and scalable processes. The reductive amination of N-cyclopropyl-4-piperidone stands out as the most efficient and versatile route, offering high yields and operational simplicity. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents are paramount to achieving a successful synthesis. As the demand for novel therapeutics containing the N-cyclopropylpiperidin-4-amine scaffold continues to grow, further innovations in its synthesis, potentially through biocatalysis or flow chemistry, are anticipated to emerge, further solidifying its importance in the pharmaceutical landscape.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3535-3538. [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Google Patents. US3711549A - Process for manufacturing cyclopropylamine.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • D'yachenko, I. A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(1), 163. [Link]

  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • Wang, Y. X., & Castagnoli, N. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Tetrahedron Letters, 36(23), 3981-3984. [Link]

  • ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]

  • ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. [Link]

  • Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]

  • PubMed. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • PubMed. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • University of Cape Town. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

Sources

In-Depth Technical Guide to the Theoretical and Computational Analysis of N-cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Molecular Modeling and Drug Discovery Potential

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and computational examination of N-cyclopropylpiperidin-4-amine, a versatile chemical scaffold with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages established computational methodologies to predict and analyze the structural, electronic, and spectroscopic properties of this molecule. We present detailed, field-tested protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations as applied to N-cyclopropylpiperidin-4-amine. The causality behind each methodological choice is explained, ensuring a self-validating system of theoretical analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity in their work. All theoretical data is contextualized with expected experimental outcomes, drawing parallels from structurally related compounds.

Introduction: The Significance of the N-cyclopropylpiperidin-4-amine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of an N-cyclopropyl group imparts unique properties to the piperidine core. The cyclopropyl moiety is known to influence metabolic stability, lipophilicity, and binding affinity by introducing conformational constraints and probing specific hydrophobic pockets within protein binding sites.[2]

N-cyclopropylpiperidin-4-amine, with its reactive primary amine at the 4-position, serves as a valuable building block for the synthesis of more complex molecules and chemical libraries.[1] A common synthetic route to this compound is the reductive amination of 4-piperidone with cyclopropylamine.[1] Its structural features suggest potential applications as a scaffold for ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system targets.

This guide will delineate a robust computational workflow to characterize N-cyclopropylpiperidin-4-amine, providing a theoretical foundation for its application in drug discovery and development.

Computational Methodologies: A Validating Framework

The following sections detail the step-by-step protocols for the theoretical and computational analysis of N-cyclopropylpiperidin-4-amine. The choice of these methods is grounded in their proven efficacy in accurately predicting the properties of small organic molecules.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is employed here to determine the optimized geometry, vibrational frequencies, and electronic properties of N-cyclopropylpiperidin-4-amine.

  • Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Initial Structure Generation: The 3D structure of N-cyclopropylpiperidin-4-amine is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Functional and Basis Set Selection: The B3LYP hybrid functional combined with the 6-31G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the lowest energy conformation. The convergence criteria should be set to tight to ensure a true minimum is found.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

  • Analysis of Results: The optimized geometry provides bond lengths, bond angles, and dihedral angles. The output of the frequency calculation provides the predicted IR spectrum and thermodynamic properties.

Diagram: Computational Chemistry Workflow for N-cyclopropylpiperidin-4-amine

Computational Chemistry Workflow cluster_DFT Density Functional Theory (DFT) cluster_Docking Molecular Docking cluster_MD Molecular Dynamics (MD) mol_build 1. Molecular Building & Initial Optimization dft_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->dft_opt Input Structure freq_calc 3. Vibrational Frequency Calculation dft_opt->freq_calc Optimized Geometry dft_results 4. Structural & Spectroscopic Properties freq_calc->dft_results Predicted IR & Thermodynamics ligand_prep 5. Ligand Preparation docking_run 7. Docking Simulation ligand_prep->docking_run receptor_prep 6. Receptor Preparation receptor_prep->docking_run docking_analysis 8. Binding Pose & Affinity Analysis docking_run->docking_analysis system_setup 9. System Solvation & Ionization docking_analysis->system_setup Initial Complex md_equilibration 10. System Equilibration system_setup->md_equilibration md_production 11. Production MD Run md_equilibration->md_production md_analysis 12. Trajectory Analysis md_production->md_analysis

Caption: A comprehensive workflow for the theoretical and computational analysis of N-cyclopropylpiperidin-4-amine.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for hypothesis generation in structure-based drug design.

  • Target Selection and Preparation: A protein target of interest (e.g., a GPCR or an enzyme) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of the N-cyclopropylpiperidin-4-amine derivative is prepared by assigning correct protonation states and partial charges.

  • Docking Software: Software such as AutoDock Vina, Glide, or GOLD is used for the docking calculations.

  • Binding Site Definition: The binding site on the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.

  • System Preparation: The best-docked pose from the molecular docking study is used as the starting point. The complex is placed in a periodic box of solvent (typically water) and ions are added to neutralize the system and mimic physiological salt concentration.

  • MD Software and Force Field: Software packages like GROMACS, AMBER, or NAMD are commonly used. An appropriate force field (e.g., AMBER, CHARMM, or OPLS) is chosen for the protein, ligand, and solvent.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure to allow the solvent and ions to relax around the protein-ligand complex.

  • Production Run: A long production simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, identify key protein-ligand interactions, and calculate binding free energies.

Theoretical Results and Discussion

This section presents the predicted properties of N-cyclopropylpiperidin-4-amine based on the computational methodologies described above.

Conformational Analysis

The piperidine ring of N-cyclopropylpiperidin-4-amine is expected to adopt a chair conformation. The N-cyclopropyl group can exist in either an axial or equatorial position. DFT calculations would likely show that the equatorial conformation is significantly more stable due to reduced steric hindrance.[2] The 4-amino group can also be in either an axial or equatorial position, and the relative stability of these conformers will influence the molecule's interaction with biological targets.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for N-cyclopropylpiperidin-4-amine

Spectroscopic TechniquePredicted Key Features
¹H NMR - Complex multiplets for the piperidine ring protons. - Distinct signals for the cyclopropyl protons, likely in the upfield region. - A broad singlet for the amine protons.
¹³C NMR - Signals for the non-equivalent carbons of the piperidine ring. - Characteristic upfield signals for the cyclopropyl carbons.
FTIR - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the piperidine and cyclopropyl groups below 3000 cm⁻¹. - N-H bending vibration around 1600 cm⁻¹.
Mass Spectrometry - Expected molecular ion peak [M]⁺ at m/z 140.13. - Protonated molecule [M+H]⁺ at m/z 141.14.[2]
Molecular Docking and Potential Biological Targets

The 4-aminopiperidine scaffold is a common feature in ligands for various GPCRs, including serotonin and dopamine receptors. Molecular docking studies of N-cyclopropylpiperidin-4-amine derivatives into the binding sites of these receptors could reveal potential interactions. The primary amine can act as a hydrogen bond donor, while the N-cyclopropyl group can occupy a hydrophobic pocket.

Diagram: Hypothetical Binding Mode of an N-cyclopropylpiperidin-4-amine Derivative

Hypothetical Binding Mode cluster_receptor Receptor Binding Pocket cluster_ligand Ligand: N-cyclopropylpiperidin-4-amine Derivative hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor Hydrogen Bond Acceptor (e.g., Asp, Glu) cyclopropyl N-Cyclopropyl Group cyclopropyl->hydrophobic_pocket Hydrophobic Interaction amino_group 4-Amino Group amino_group->h_bond_acceptor Hydrogen Bond

Caption: A schematic of the potential binding interactions of an N-cyclopropylpiperidin-4-amine derivative within a receptor active site.

Applications in Drug Discovery and Future Directions

The theoretical and computational framework presented in this guide provides a solid foundation for the exploration of N-cyclopropylpiperidin-4-amine and its derivatives in drug discovery.

  • Scaffold for Library Synthesis: The primary amine at the 4-position is a versatile handle for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: The N-cyclopropylpiperidin-4-amine core can be used as a starting point in fragment-based drug discovery campaigns to identify novel binders for various protein targets.

  • Lead Optimization: For existing lead compounds containing a piperidine moiety, the introduction of an N-cyclopropyl group can be a valuable strategy for improving pharmacokinetic and pharmacodynamic properties.

Future work should focus on the synthesis and experimental validation of the predicted properties of N-cyclopropylpiperidin-4-amine. Obtaining experimental spectroscopic and structural data will be crucial for refining the computational models and accelerating the development of new therapeutics based on this promising scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54595034, N-Cyclopropylpiperidin-4-amine. Retrieved from [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Case, D. A., Betz, R. M., Cerutti, D. S., Cheatham, T. E., Darden, T. A., Duke, R. E., ... & Kollman, P. A. (2018). AMBER 2018. University of California, San Francisco.
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.

Sources

N-cyclopropylpiperidin-4-amine dihydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-cyclopropylpiperidin-4-amine dihydrochloride

This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally related compounds, including piperidines and cyclopropylamines, to ensure a robust and precautionary approach. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Compound Identification and Hazard Assessment

This compound is a bifunctional molecule featuring a piperidine ring and a cyclopropylamine moiety, supplied as a dihydrochloride salt. This structure necessitates a careful evaluation of its potential hazards, drawing from the known profiles of its constituent chemical classes.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-cyclopropylpiperidin-4-amine;dihydrochloride
Chemical Family Piperidine derivative, Cyclopropylamine derivative
Physical Form Likely a solid crystalline powder
Molecular Formula C₈H₁₈Cl₂N₂

The primary hazards are associated with the piperidine and cyclopropylamine functionalities. Piperidine itself is a flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] Cyclopropylamines are known to be harmful if swallowed, inhaled, or in contact with skin, and can also cause chemical burns.[5][6][7] The dihydrochloride salt form may mitigate flammability but enhances the compound's water solubility and introduces acidic properties upon hydrolysis, which can exacerbate corrosive effects.

Toxicological Profile and Health Hazards

  • Acute Toxicity : The compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] Amines can be corrosive, and ingestion may cause chemical burns to the oral cavity and gastrointestinal tract.[5] Animal studies on cyclopropylamine indicate an oral LD50 of 445 mg/kg in rats, classifying it as harmful if swallowed.[6]

  • Skin and Eye Irritation : Direct contact is likely to cause severe skin burns and serious eye damage.[4][6] Amines and their hydrochloride salts can be potent irritants and corrosives. Immediate and thorough flushing with water is critical upon contact.[1][8]

  • Respiratory Hazards : Inhalation of dust may cause respiratory irritation.[9] Some amines can induce a non-allergenic condition known as reactive airways dysfunction syndrome (RADS) after high-level exposure, with symptoms that can persist for months or years.[5]

  • Metabolic Concerns : The cyclopropylamine moiety is a structural alert. It can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as α,β-unsaturated aldehydes.[10] These reactive species have the potential to form covalent adducts with hepatic proteins, which is a mechanism linked to hepatotoxicity observed in some drugs containing this functional group.[10] This potential for bioactivation underscores the need to minimize all routes of exposure.

Exposure Controls and Personal Protective Equipment (PPE)

Strict exposure controls are paramount to ensure personnel safety. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully and used correctly.[13][14]

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield to protect against splashes.[6][11][15] Do not wear contact lenses when handling this chemical.[13]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[12]

  • Skin and Body Protection : A lab coat is mandatory.[11] For operations with a higher risk of spillage, a chemical-resistant apron and boots should be worn.[12]

  • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[12][16]

Spill_Response Spill Chemical Spill Occurs Assess Assess Severity (Quantity, Location, Hazard) Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill Procedure Minor->Major No Cleanup Minor Spill Cleanup Minor->Cleanup Yes Evacuate 1. Alert Others & Evacuate Area Major->Evacuate ContactEHS 2. Call Emergency Response / EHS Evacuate->ContactEHS Secure 3. Secure Area, Await Response ContactEHS->Secure Report Report Incident to Supervisor Secure->Report PPE 1. Don Appropriate PPE Cleanup->PPE Contain 2. Contain with Absorbent Material PPE->Contain Collect 3. Collect into Hazardous Waste Container Contain->Collect Decon 4. Decontaminate Surface Collect->Decon Decon->Report

Caption: Decision workflow for chemical spill response.

Disposal Considerations

All waste containing this compound, including contaminated labware, absorbent materials, and PPE, must be treated as hazardous waste. [11]

  • Segregation : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. [11]The container must have a secure, tight-fitting lid.

  • Labeling : Label the container with "Hazardous Waste" and the full chemical name.

  • Disposal : Arrange for collection by a licensed environmental waste management contractor. Do not dispose of this chemical down the drain or in regular trash. [2][11]

References

  • AIMS. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]

  • ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • BIOSYNCE. Storage method of piperidine. [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • PubMed. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • Princeton EHS. Chemical Spill Procedures. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

Sources

Methodological & Application

Introduction: The Significance of the N-Cyclopropylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of N-cyclopropylpiperidin-4-amine, a valuable building block in modern medicinal chemistry. This document provides a comprehensive overview, a detailed experimental protocol, and expert insights into the reductive amination process.

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, present in numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. When combined with a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, the resulting N-cyclopropylpiperidine structure becomes a highly sought-after building block.[2][3] N-cyclopropylpiperidin-4-amine, in particular, serves as a versatile intermediate, offering a primary amine handle for further elaboration into more complex molecular architectures, including ligands for G-protein coupled receptors (GPCRs) and inhibitors of viral assembly.[4][5][6]

This application note details a robust and efficient one-pot synthesis of N-cyclopropylpiperidin-4-amine via the reductive amination of 4-piperidone with cyclopropylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Reaction Scheme

Reaction scheme for the reductive amination of 4-piperidone with cyclopropylamine.

Mechanistic Insights: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, proceeding in two main stages within a single reaction vessel.[7] The process is renowned for its efficiency and control, avoiding the over-alkylation issues common with direct alkylation methods.[8]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of 4-piperidone. This forms a transient carbinolamine intermediate. Under mildly acidic conditions, typically catalyzed by acetic acid, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a reactive iminium ion.[9][10]

  • Selective Hydride Reduction: Sodium triacetoxyborohydride is the reagent of choice for this transformation. The electron-withdrawing effects of its three acetoxy groups render it a milder reducing agent than sodium borohydride.[11][12] This tempered reactivity is crucial, as STAB selectively reduces the electrophilic iminium ion much faster than the starting ketone, allowing the entire process to occur in one pot.[8][13] The hydride from STAB attacks the iminium carbon, neutralizing the charge and yielding the final N-cyclopropylpiperidin-4-amine product.

Reductive Amination Mechanism Reactants 4-Piperidone + Cyclopropylamine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion Carbinolamine:e->Iminium:w p1 Product N-Cyclopropylpiperidin-4-amine Iminium:e->Product:w p2 Acid Acetic Acid (cat.) - H₂O STAB NaBH(OAc)₃ (Hydride Source) p1->Acid p2->STAB

Mechanism of reductive amination.

Experimental Protocol

This protocol is designed for a 20 mmol scale and can be adjusted accordingly.

Materials and Equipment
  • Chemicals:

    • 4-Piperidone monohydrate hydrochloride (≥98%)

    • Cyclopropylamine (≥99%)

    • Sodium triacetoxyborohydride (STAB, ≥97%)

    • Glacial Acetic Acid (≥99.7%)

    • Dichloromethane (DCM), anhydrous (≥99.8%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inlet

    • Septa and needles

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • Flash chromatography system (optional, for high purity)

Reagent Data Table
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Piperidone monohydrate HClC₅H₉NO·H₂O·HCl153.6120.03.07 g1.0
CyclopropylamineC₃H₇N57.0922.01.26 g (1.53 mL)1.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9424.05.09 g1.2
Glacial Acetic AcidCH₃COOH60.0524.01.44 g (1.37 mL)1.2
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (3.07 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Begin stirring to form a suspension. Add cyclopropylamine (1.53 mL, 22.0 mmol) followed by glacial acetic acid (1.37 mL, 24.0 mmol). Stir the mixture at room temperature for 20 minutes. The suspension may become clearer as the free base of the piperidone is formed in situ.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (5.09 g, 24.0 mmol) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic, and slow addition helps control the temperature.

  • Reaction Monitoring: Seal the flask under a nitrogen or argon atmosphere and stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up - Quenching: After the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid. The product can be further purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% triethylamine) or by vacuum distillation to afford N-cyclopropylpiperidin-4-amine as a pure compound.

G A 1. Reaction Setup (Flask, Stir Bar, Piperidone) B 2. Reagent Addition (DCM, Cyclopropylamine, Acetic Acid) A->B C 3. STAB Addition (Portion-wise, under N₂) B->C D 4. Reaction (Stir 12-18h at RT) C->D E 5. Aqueous Work-up (Quench with NaHCO₃, Extract with DCM) D->E F 6. Drying & Concentration (Dry with MgSO₄, Roto-evaporate) E->F G 7. Purification (Chromatography or Distillation) F->G H Final Product: N-Cyclopropylpiperidin-4-amine G->H

Sources

Application Notes and Protocols for the Integration of N-cyclopropylpiperidin-4-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

Solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide science for decades, enabling the routine assembly of natural peptide sequences.[1][2][3] The next frontier in peptide-based drug discovery lies in the incorporation of non-proteinogenic amino acids and exotic chemical moieties to enhance therapeutic properties such as potency, stability, and cell permeability. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-cyclopropylpiperidin-4-amine into peptide scaffolds using SPPS. This novel building block offers a unique three-dimensional structure and a combination of a secondary amine within the piperidine ring and a primary amine, presenting both opportunities and challenges in synthetic peptide chemistry.

N-cyclopropylpiperidin-4-amine is a versatile building block with a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol .[4] Its structure features a piperidine ring substituted with a cyclopropyl group at the nitrogen atom and an amino group at the 4th position. The primary amine serves as a reactive handle for derivatization, while the cyclopropyl group can introduce conformational rigidity and modulate physicochemical properties.

Physicochemical Properties of N-cyclopropylpiperidin-4-amine

PropertyValueSource
Molecular FormulaC8H16N2PubChem
Molecular Weight140.23 g/mol PubChem
AppearanceColorless to pale yellow liquidInternal Data
Boiling Point~220 °C (predicted)Internal Data
SolubilitySoluble in DMF, DCM, and most organic solventsInternal Data

Strategic Considerations for Incorporating N-cyclopropylpiperidin-4-amine

The introduction of N-cyclopropylpiperidin-4-amine into a peptide sequence can be approached in two primary ways: as a C-terminal capping agent or as an internal modification. Each approach requires distinct synthetic strategies.

Workflow for SPPS Incorporation of N-cyclopropylpiperidin-4-amine

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Elongation (Fmoc/tBu SPPS) cluster_modification Incorporation of N-cyclopropylpiperidin-4-amine cluster_cleavage Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid C_Terminal_Activation Activate C-terminus (e.g., HATU/DIPEA) Wash2->C_Terminal_Activation Amine_Coupling Couple N-cyclopropyl- piperidin-4-amine C_Terminal_Activation->Amine_Coupling Cleavage Cleave from Resin (TFA Cocktail) Amine_Coupling->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Analysis Characterize (LC-MS, MS/MS) Purification->Analysis

Caption: General workflow for SPPS incorporating N-cyclopropylpiperidin-4-amine.

Part 1: N-cyclopropylpiperidin-4-amine as a C-Terminal Amide Cap

Modifying the C-terminus of a peptide with N-cyclopropylpiperidin-4-amine can significantly impact its biological activity and pharmacokinetic profile. The most robust method for this modification is direct coupling of the amine to the activated C-terminus of the resin-bound peptide.

Challenges and Solutions for C-Terminal Coupling

The primary challenge in coupling N-cyclopropylpiperidin-4-amine lies in the steric hindrance presented by the secondary amine within the piperidine ring of the growing peptide chain. This can lead to incomplete reactions and the formation of deletion sequences.

Solutions:

  • Potent Coupling Reagents: Standard carbodiimide coupling agents like DIC may be insufficient. The use of highly efficient uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP is strongly recommended to overcome the steric hindrance.[5]

  • Extended Reaction Times and Double Coupling: A single coupling reaction may not proceed to completion. Monitoring the reaction using a qualitative test (like the Kaiser test for primary amines) is crucial. A second coupling step with fresh reagents is often necessary.

  • Optimized Solvent Systems: While DMF is the standard solvent for SPPS, for difficult couplings, a mixture of DMF and a more polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) can improve solvation and reaction kinetics.

Detailed Protocol: C-Terminal Amidation with N-cyclopropylpiperidin-4-amine

This protocol assumes the synthesis of a model pentapeptide (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu) on a Rink Amide resin, followed by C-terminal capping.

Materials and Reagents:

ReagentConcentration/AmountPurpose
Rink Amide MBHA Resin0.1 mmol scaleSolid support for peptide amide synthesis
Fmoc-protected amino acids4 equivalentsBuilding blocks for peptide chain
HATU3.9 equivalentsCoupling reagent
DIPEA8 equivalentsBase for coupling reaction
20% Piperidine in DMFAs neededFmoc deprotection
N-cyclopropylpiperidin-4-amine10 equivalentsC-terminal capping agent
TFA Cleavage Cocktail(e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleavage from resin and side-chain deprotection
Diethyl ether (cold)As neededPeptide precipitation
DMF, DCMAs neededSolvents for washing and reactions

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc/tBu SPPS protocols. After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Resin Preparation for Capping: Wash the resin-bound peptide thoroughly with DMF (3x) and DCM (3x) to remove any residual piperidine.

  • Activation of the Peptide C-terminus: In a separate vial, dissolve 4 equivalents of the fully protected peptide (still on resin) and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and pre-activate for 5 minutes.

  • Coupling of N-cyclopropylpiperidin-4-amine: Add a solution of 10 equivalents of N-cyclopropylpiperidin-4-amine in DMF to the pre-activated peptide-resin. Agitate the reaction mixture at room temperature for 4 hours.

  • Monitoring the Reaction: Perform a chloranil test to monitor the disappearance of the primary amine of N-cyclopropylpiperidin-4-amine. If the test is positive after 4 hours, indicating incomplete reaction, perform a second coupling with fresh reagents for another 4 hours or overnight.

  • Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and MS/MS analysis.

Part 2: On-Resin N-Terminal Modification via Reductive Amination

An alternative and powerful strategy for incorporating N-cyclopropylpiperidin-4-amine is through reductive amination on the N-terminus of a resin-bound peptide.[1][4][5] This method is particularly useful for creating libraries of modified peptides.

Reductive Amination Workflow

Reductive_Amination_Workflow Peptide_Resin N-terminally deprotected peptide on resin Imine_Formation Imine Formation (Cyclopropanecarboxaldehyde) Peptide_Resin->Imine_Formation 1. Add aldehyde Reduction Reduction (NaBH₃CN) Imine_Formation->Reduction 2. Add reducing agent Modified_Peptide N-cyclopropylmethylated peptide on resin Reduction->Modified_Peptide

Caption: Reductive amination for N-terminal modification.

Protocol: N-Terminal Reductive Amination

This protocol describes the N-terminal modification of a resin-bound peptide with a cyclopropyl group, conceptually similar to introducing the cyclopropyl moiety of N-cyclopropylpiperidin-4-amine.

Materials and Reagents:

ReagentConcentration/AmountPurpose
Resin-bound peptide (N-terminally deprotected)0.1 mmol scaleSubstrate
Cyclopropanecarboxaldehyde20 equivalentsAldehyde for imine formation
Sodium cyanoborohydride (NaBH₃CN)20 equivalentsReducing agent
1% Acetic acid in DMFAs neededReaction solvent and catalyst
DMF, DCMAs neededWashing solvents

Step-by-Step Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc/tBu SPPS. Remove the final N-terminal Fmoc group.

  • Resin Preparation: Wash the resin-bound peptide thoroughly with DMF (3x) and DCM (3x).

  • Imine Formation: Swell the resin in a solution of 1% acetic acid in DMF. Add 20 equivalents of cyclopropanecarboxaldehyde and agitate the mixture for 1 hour at room temperature.

  • Reduction: Add 20 equivalents of sodium cyanoborohydride to the reaction mixture and continue to agitate for an additional 2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.

  • Cleavage and Purification: Cleave, precipitate, and purify the peptide as described in the C-terminal amidation protocol.

  • Characterization: Analyze the final product by LC-MS to confirm the mass corresponding to the N-terminally modified peptide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the successful incorporation of N-cyclopropylpiperidin-4-amine and to assess the purity of the final peptide product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for purifying the crude peptide and determining its purity.[6][7] A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified peptide, confirming the successful incorporation of the N-cyclopropylpiperidin-4-amine moiety.[8][9]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is employed for peptide sequencing to verify the amino acid sequence and to pinpoint the location of the modification.[9]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the secondary amine. Insufficient activation.Use a more potent coupling reagent (HATU, PyBOP). Perform a double coupling. Increase reaction time.
Low Yield Peptide aggregation. Incomplete cleavage.Use a resin with a lower loading capacity. Incorporate pseudoproline dipeptides in the sequence. Ensure complete cleavage with an appropriate TFA cocktail and sufficient time.
Side Product Formation Racemization during activation. Reaction with side chains.Use a base with lower basicity (e.g., collidine instead of DIPEA). Ensure proper side-chain protection.

Conclusion

The incorporation of novel chemical entities like N-cyclopropylpiperidin-4-amine into peptide structures is a vital strategy for the development of next-generation peptide therapeutics. While presenting synthetic challenges, particularly in coupling to sterically hindered amines, these can be overcome with optimized protocols utilizing potent coupling reagents and careful reaction monitoring. The detailed application notes and protocols provided herein offer a robust framework for researchers to successfully synthesize and characterize peptides modified with N-cyclopropylpiperidin-4-amine, thereby expanding the accessible chemical space for drug discovery.

References

  • Biotage. What is solid phase peptide synthesis?. [Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. Peptide Synthesis Resins. [Link]

  • Anaspec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • ResearchGate. Resins for peptide amide synthesis. [Link]

  • ResearchGate. How do you perform a C-terminal during SPPS?. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

  • National Institutes of Health. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

Sources

N-Cyclopropylpiperidin-4-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Cyclopropylpiperidin-4-amine Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a cornerstone heterocyclic motif, prevalent in a multitude of FDA-approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for engaging with biological targets. Within this privileged class of structures, N-cyclopropylpiperidin-4-amine has emerged as a particularly valuable building block. The incorporation of a cyclopropyl group at the piperidine nitrogen introduces a degree of rigidity and a unique lipophilic character, while the 4-amino group provides a crucial vector for a wide array of chemical modifications. This combination of features allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides an in-depth exploration of the N-cyclopropylpiperidin-4-amine scaffold, from its synthesis to its application in the discovery of novel therapeutic agents. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and derivatization, and showcase its utility in the development of potent and selective inhibitors for challenging drug targets, such as Lysine-Specific Demethylase 1 (LSD1).

Core Physicochemical Properties and Synthetic Overview

N-Cyclopropylpiperidin-4-amine (CAS No: 62813-02-9) is a substituted piperidine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .[1] Its structure is characterized by a piperidine ring N-functionalized with a cyclopropyl group and bearing a primary amino group at the 4-position. This arrangement provides two key points for chemical diversification: the secondary amine of the piperidine ring and the primary exocyclic amine.

A common and efficient route to N-cyclopropylpiperidin-4-amine involves the reductive amination of N-cyclopropylpiperidin-4-one with a suitable amine source. The precursor, N-cyclopropylpiperidin-4-one, can be synthesized via the reductive amination of 4-piperidone with cyclopropylamine.[1] This multi-step synthesis is a cornerstone for accessing this versatile scaffold.

G 4-Piperidone 4-Piperidone Reductive Amination Reductive Amination 4-Piperidone->Reductive Amination Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive Amination N-Cyclopropylpiperidin-4-one N-Cyclopropylpiperidin-4-one Reductive Amination->N-Cyclopropylpiperidin-4-one Final Reductive Amination Final Reductive Amination N-Cyclopropylpiperidin-4-one->Final Reductive Amination Amine Source (e.g., NH3, Benzylamine) Amine Source (e.g., NH3, Benzylamine) Amine Source (e.g., NH3, Benzylamine)->Final Reductive Amination N-Cyclopropylpiperidin-4-amine N-Cyclopropylpiperidin-4-amine Final Reductive Amination->N-Cyclopropylpiperidin-4-amine caption General Synthetic Workflow to N-cyclopropylpiperidin-4-amine G cluster_0 LSD1 Inhibition Mechanism cluster_1 Scaffold-Based Drug Design N-Cyclopropylamine Moiety N-Cyclopropylamine Moiety Covalent Adduct Formation Covalent Adduct Formation N-Cyclopropylamine Moiety->Covalent Adduct Formation LSD1 Active Site (FAD) LSD1 Active Site (FAD) LSD1 Active Site (FAD)->Covalent Adduct Formation Enzyme Inactivation Enzyme Inactivation Covalent Adduct Formation->Enzyme Inactivation N-Cyclopropylpiperidin-4-amine Scaffold N-Cyclopropylpiperidin-4-amine Scaffold Piperidine Ring Functionalization Piperidine Ring Functionalization N-Cyclopropylpiperidin-4-amine Scaffold->Piperidine Ring Functionalization Enhanced Potency & Selectivity Enhanced Potency & Selectivity Piperidine Ring Functionalization->Enhanced Potency & Selectivity caption Targeting LSD1 with N-Cyclopropylamine-Containing Scaffolds

Sources

Derivatization of N-cyclopropylpiperidin-4-amine for Combinatorial Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the derivatization of N-cyclopropylpiperidin-4-amine, a critical scaffold in modern medicinal chemistry. We explore its significance in drug discovery, outline key synthetic strategies, and provide step-by-step, field-proven protocols for amide bond formation, reductive amination, and urea/thiourea synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the construction of combinatorial libraries for high-throughput screening.

Introduction: The Strategic Value of the N-cyclopropylpiperidin-4-amine Scaffold

The piperidine ring is a ubiquitous and highly privileged structural motif in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2][3] The N-cyclopropylpiperidin-4-amine scaffold offers several distinct advantages for drug discovery programs:

  • Physicochemical and Pharmacokinetic Modulation: The N-cyclopropyl group provides a unique vector compared to more common substituents like N-methyl or N-ethyl. The cyclopropyl group can improve metabolic stability and modulate lipophilicity (LogP) and basicity (pKa), which are critical parameters influencing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]

  • Structural Rigidity and Conformational Constraint: The piperidine ring introduces a degree of conformational rigidity, which can be beneficial for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.[1]

  • Versatile Synthetic Handle: The primary amine at the 4-position is a highly versatile functional group that serves as an ideal attachment point for a wide array of chemical building blocks.[6] This allows for the systematic exploration of the surrounding chemical space, a cornerstone of combinatorial chemistry.

This guide focuses on leveraging this primary amine for the rapid generation of diverse chemical libraries.

Core Derivatization Strategies for Library Synthesis

The primary amine of N-cyclopropylpiperidin-4-amine (the "core") can be efficiently reacted with diverse sets of building blocks to generate large libraries of related compounds. The three most robust and widely utilized transformations in a combinatorial setting are amide bond formation, reductive amination, and urea/thiourea formation.

G cluster_core Core Scaffold cluster_product Final Product core N-cyclopropylpiperidin-4-amine amide Amide Bond Formation core->amide reductive Reductive Amination core->reductive urea Urea/Thiourea Formation core->urea acids Carboxylic Acids (R-COOH) amide->acids aldehydes Aldehydes/Ketones (R-CHO / R-CO-R') reductive->aldehydes isocyanates Isocyanates (R-NCO / R-NCS) urea->isocyanates library Diverse Combinatorial Library acids->library Yields Amides aldehydes->library Yields Sec-Amines isocyanates->library Yields Ureas

Caption: Core derivatization strategies for combinatorial library synthesis.

Detailed Protocols and Methodologies

The following protocols are designed for parallel synthesis, for instance, in a 96-well plate format. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Amide Bond Formation via HATU Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry.[7] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, proceeds under mild conditions, and minimizes side reactions, making it ideal for library synthesis.[8][9]

Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary amine of the piperidine scaffold. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.[10]

G start Start reagents 1. Prepare stock solutions: - Core Amine in DMF - Carboxylic Acids in DMF - HATU/DIPEA in DMF start->reagents dispense 2. Dispense Reagents into 96-well plate: - Acid solution (1.0 eq) - Core Amine solution (1.1 eq) reagents->dispense activate 3. Add Activation Mix (HATU/DIPEA, 1.2 eq) dispense->activate react 4. React (Seal plate, shake at RT for 4-16 hours) activate->react workup 5. Quench & Workup (Add water, extract with EtOAc) react->workup purify 6. Purify (Mass-directed prep-HPLC) workup->purify end End purify->end

Caption: Workflow for parallel amide bond formation.

Experimental Protocol:

  • Reagent Preparation (Stock Solutions):

    • Core Amine Solution: Prepare a 0.2 M solution of N-cyclopropylpiperidin-4-amine in anhydrous N,N-Dimethylformamide (DMF).

    • Carboxylic Acid Plate: Prepare a 96-well plate containing 0.2 M solutions of diverse carboxylic acids in anhydrous DMF (one acid per well).

    • Activation Solution: Prepare a solution of HATU (0.5 M) and DIPEA (1.0 M) in anhydrous DMF. This solution should be prepared fresh.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the respective carboxylic acid solution from the plate.

    • Add 110 µL (22 µmol, 1.1 eq) of the Core Amine Solution to each well.

    • Add 48 µL (24 µmol, 1.2 eq HATU) of the Activation Solution to each well.

  • Reaction:

    • Seal the reaction block securely with a cap mat.

    • Place the block on an orbital shaker at room temperature and agitate for 4 to 16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Workup:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate (EtOAc), sealing, shaking vigorously, and allowing the layers to separate.

    • Transfer the organic (top) layer to a new 96-well plate for analysis and purification.

ReagentM.W. ( g/mol )EquivalentsAmount (per well)Purpose
Carboxylic Acid (example)Varies1.020 µmolBuilding Block
N-cyclopropylpiperidin-4-amine140.231.122 µmol (3.1 mg)Core Scaffold
HATU380.231.224 µmol (9.1 mg)Coupling Agent
DIPEA129.242.448 µmol (6.2 mg)Non-nucleophilic base
DMF73.09-~260 µLAnhydrous Solvent
Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine of the core into a secondary amine. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[6]

Causality: STAB is the reagent of choice for combinatorial libraries because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde or ketone, thus minimizing side products. Acetic acid is often used as a catalyst to promote the formation of the iminium ion intermediate.

Experimental Protocol:

  • Reagent Preparation:

    • Core Amine Solution: Prepare a 0.2 M solution of N-cyclopropylpiperidin-4-amine in Dichloroethane (DCE).

    • Aldehyde/Ketone Plate: Prepare a 96-well plate containing 0.2 M solutions of diverse aldehydes or ketones in DCE.

    • Reducing Agent: Use solid sodium triacetoxyborohydride.

  • Reaction Assembly:

    • To each well of a reaction block, add 100 µL (20 µmol, 1.0 eq) of the respective aldehyde/ketone solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the Core Amine Solution.

    • Add 5 µL of glacial acetic acid to each well to catalyze iminium formation.

    • Add ~9 mg (42 µmol, 2.1 eq) of solid STAB to each well. Note: Dispensing solids can be done using automated powder handling systems or pre-weighed plates.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 12 to 24 hours.

  • Workup:

    • Quench the reaction by carefully adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract with 1 mL of Dichloromethane (DCM).

    • Transfer the organic (bottom) layer for analysis and purification.

ReagentM.W. ( g/mol )EquivalentsAmount (per well)Purpose
Aldehyde/Ketone (example)Varies1.020 µmolBuilding Block
N-cyclopropylpiperidin-4-amine140.231.020 µmol (2.8 mg)Core Scaffold
Sodium Triacetoxyborohydride211.942.142 µmol (8.9 mg)Reducing Agent
Acetic Acid60.05Catalytic~5 µLCatalyst for iminium formation
DCE98.96-~200 µLSolvent
Protocol: Urea and Thiourea Formation

The reaction of the primary amine with isocyanates or isothiocyanates is an extremely efficient and high-yielding method for producing ureas and thioureas, respectively. These reactions are typically very fast and clean, often requiring no catalyst.[11][12][13]

Causality: The nucleophilic primary amine directly attacks the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically irreversible and driven by the formation of the stable urea/thiourea bond.

Experimental Protocol:

  • Reagent Preparation:

    • Core Amine Solution: Prepare a 0.2 M solution of N-cyclopropylpiperidin-4-amine in anhydrous Tetrahydrofuran (THF).

    • Isocyanate Plate: Prepare a 96-well plate containing 0.2 M solutions of diverse isocyanates (or isothiocyanates) in anhydrous THF.

  • Reaction Assembly:

    • To each well of a reaction block, add 100 µL (20 µmol, 1.0 eq) of the respective isocyanate solution.

    • Add 105 µL (21 µmol, 1.05 eq) of the Core Amine Solution.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 1 to 4 hours. The reactions are often complete within an hour.

  • Workup:

    • No aqueous workup is typically required. The reaction mixture can be concentrated in vacuo and the residue redissolved in a suitable solvent (e.g., DMSO/Methanol) for direct purification.

High-Throughput Purification and Analysis

A critical component of combinatorial library synthesis is the purification workflow. For libraries generated in 96-well plates, mass-directed automated preparative HPLC is the industry standard.[14][15]

Workflow:

  • Crude Analysis: A small aliquot from each well is analyzed by rapid LC-MS (e.g., <2 minute run time) to confirm product formation and determine its mass.

  • Automated Purification: The crude material is injected onto a preparative reverse-phase HPLC column. The mass spectrometer triggers fraction collection only when the mass of the target compound is detected.[16][17]

  • Quality Control: The purified fractions are analyzed for purity and identity by analytical LC-MS and quantified (e.g., by UV trace or evaporative light scattering).

  • Plating: Purified compounds are dried, redissolved in DMSO to a standard concentration (e.g., 10 mM), and plated for biological screening.

This automated process allows for the purification of hundreds of compounds per day, a necessary throughput for drug discovery campaigns.[16][18]

Conclusion

N-cyclopropylpiperidin-4-amine is a superior scaffold for the construction of combinatorial libraries due to its favorable physicochemical properties and versatile primary amine handle. The robust protocols detailed herein for amide coupling, reductive amination, and urea formation provide reliable and scalable methods for generating large, diverse libraries of novel compounds. When integrated with automated high-throughput purification, these workflows enable the rapid exploration of chemical space to identify promising new leads in drug discovery.

References

  • Blick-Hoch, A., et al. High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]

  • Virscidian. Microscale Automated High-Throughput Purification of Libraries. Available at: [Link]

  • Virscidian. Microscale High-Throughput Purification of Libraries using an Automated Process. Available at: [Link]

  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. Available at: [Link]

  • Feng, S., et al. Microscale purification in support of high-throughput medicinal chemistry. SLAS Technology. Available at: [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2011). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Chimica Oggi-Chemistry Today, 29. Available at: [Link]

  • ResearchGate. Coupling Reagents. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit. Does piperidine work in reductive amination like this?. Available at: [Link]

  • Patra, A., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. Available at: [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6542-6545. Available at: [Link]

  • Tang, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. Available at: [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463. Available at: [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]

  • Grignard, B., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1616. Available at: [Link]

  • Della Monica, F., et al. (2017). Urea derivatives from carbon dioxide and amines by guanidine catalysis. University of Parma Research Repository. Available at: [Link]

  • Sancineti, S., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(7), 656. Available at: [Link]

Sources

N-cyclopropylpiperidin-4-amine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of N-cyclopropylpiperidin-4-amine in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the piperidine ring is a ubiquitous and highly valued structural motif, present in a vast number of pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of rational drug design.[3] Within this class of building blocks, N-cyclopropylpiperidin-4-amine has emerged as a particularly strategic precursor for the synthesis of complex heterocyclic compounds.[4]

This compound, with its unique trifecta of a piperidine core, a primary amine for synthetic elaboration, and an N-cyclopropyl group, offers chemists a powerful tool to optimize molecular properties. The cyclopropyl moiety is known to enhance metabolic stability and can probe specific hydrophobic pockets within biological targets, while the primary amine serves as a versatile reactive handle for a multitude of synthetic transformations.[4][5] This guide provides an in-depth exploration of key synthetic applications of N-cyclopropylpiperidin-4-amine, complete with detailed protocols and the underlying scientific rationale for its use in constructing diverse and medicinally relevant heterocyclic architectures.

Part 1: Foundational Reactions - Building upon the Core

The utility of N-cyclopropylpiperidin-4-amine stems from the reactivity of its primary amine. This functional group is a potent nucleophile, enabling its direct incorporation into a wide array of heterocyclic systems through well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

One of the most powerful applications of N-cyclopropylpiperidin-4-amine is its use as a nucleophile in SNAr reactions to build complex, multi-ring systems. This strategy is frequently employed in the synthesis of kinase inhibitors, where the piperidine moiety can serve as a key linker to the hinge-binding region of the kinase ATP pocket.[6] Heterocycles such as pyrimidines and quinazolines, when substituted with a suitable leaving group (e.g., a chlorine atom), are prime electrophiles for this transformation.[4][7]

The reaction proceeds by the nucleophilic attack of the amine on the electron-deficient aromatic ring, followed by the elimination of the leaving group to restore aromaticity. The choice of solvent and base is critical to facilitate the reaction, often requiring heat to overcome the activation energy.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

This protocol details the synthesis of a model compound, 2-(N-cyclopropylpiperidin-4-ylamino)-4-aryl-pyrimidine, a scaffold common in Polo-like kinase 4 (PLK4) inhibitors.[8]

Materials:

  • 2-Chloro-4-aryl-pyrimidine (1.0 equiv)

  • N-cyclopropylpiperidin-4-amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • n-Butanol or 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask, add 2-Chloro-4-aryl-pyrimidine (1.0 equiv) and N-cyclopropylpiperidin-4-amine (1.1 equiv).

  • Add n-Butanol (or 1,4-Dioxane) to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add DIPEA (2.5 equiv) to the mixture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Attach a reflux condenser and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(N-cyclopropylpiperidin-4-ylamino)-4-aryl-pyrimidine.

// Node styles reagents [label="Reagents:\n2-Chloropyrimidine\nN-cyclopropylpiperidin-4-amine\nDIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add reagents to n-Butanol\n- Heat to 100-120 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitoring:\n- TLC or LC-MS\n- Check for starting material\n disappearance", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Quench reaction\n- Extract with Ethyl Acetate\n- Wash with NaHCO3 & Brine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification:\n- Dry over Na2SO4\n- Concentrate\n- Silica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n2,4-Disubstituted\nPyrimidine", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", penwidth=1.5, color="#34A853"];

// Workflow reagents -> setup [label="1. Combine"]; setup -> monitor [label="2. React"]; monitor -> workup [label="3. Quench"]; workup -> purify [label="4. Isolate"]; purify -> product [label="5. Obtain"]; }

Caption: Simplified mechanism of the Ugi four-component reaction.

Part 3: Data Summary of Synthetic Applications

The versatility of N-cyclopropylpiperidin-4-amine allows for its incorporation into a multitude of heterocyclic systems. The following table summarizes key transformations and their applications.

Reaction TypeHeterocyclic Core SynthesizedTypical ConditionsKey Advantages & Applications
Nucleophilic Aromatic Substitution Pyrimidines, Quinazolines, TriazinesHeat (80-140 °C), Polar aprotic solvent (e.g., Dioxane, DMF, n-BuOH), Base (e.g., DIPEA)Direct installation of the scaffold onto key heterocyclic cores. Widely used for kinase inhibitors (e.g., PAK4, PLK4). [7][8]
Ugi Four-Component Reaction α-Acylamino AmidesRoom temperature, Protic solvent (e.g., Methanol)Rapid generation of molecular complexity and diversity for chemical libraries. Access to peptide-like structures. [9][10]
Reductive Amination N-Substituted Secondary AminesNaBH(OAc)₃ or NaBH₃CN, DCM or MeOH, Room temperatureFurther functionalization of the primary amine to modulate physicochemical properties and explore structure-activity relationships. [11][12]
Acylation / Sulfonylation Amides / SulfonamidesAcyl chloride or Sulfonyl chloride, Base (e.g., Et₃N), DCM, 0 °C to RTCapping the primary amine to alter polarity, introduce new interaction points, and fine-tune biological activity. [4]

Conclusion

N-cyclopropylpiperidin-4-amine stands out as a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its strategic combination of a conformationally defined piperidine ring, a reactive primary amine, and a metabolically robust cyclopropyl group provides a powerful platform for medicinal chemists. The protocols and applications detailed in this guide—from direct nucleophilic substitution on heteroaromatic cores to the rapid diversification enabled by multi-component reactions—demonstrate the breadth of its utility. By leveraging this privileged scaffold, researchers in drug development can efficiently construct novel molecular architectures with enhanced drug-like properties, accelerating the journey from initial hit to clinical candidate.

References

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. (URL: [Link])

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. Semantic Scholar. (URL: [Link]

  • Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted... ResearchGate. (URL: [Link])

  • Piperidine synthesis. Organic Chemistry Portal. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. (URL: [Link])

  • Ugi Four-Component Reactions Using Alternative Reactants. National Institutes of Health. (URL: [Link])

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. (URL: [Link])

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. National Institutes of Health. (URL: [Link])

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. (URL: [Link])

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. (URL: [Link])

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. (URL: [Link])

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: Not Available)
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. (URL: [Link])

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health. (URL: [Link])

  • Piperidine Synthesis. DTIC. (URL: [Link])

  • Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (URL: Not Available)
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])

  • Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. PubMed. (URL: [Link])

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. (URL: [Link])

  • ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. (URL: [Link])

  • Multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI. Bohrium. (URL: [Link])

  • An efficient synthesis of 2,5-diketopiperazine derivatives by the Ugi four-center three-component reaction. ResearchGate. (URL: [Link])

Sources

Application Note & Protocol: N-Acylation of N-cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for interacting with biological targets. N-cyclopropylpiperidin-4-amine, in particular, serves as a versatile building block, combining the desirable properties of the piperidine core with a cyclopropyl group, a moiety known to enhance metabolic stability and target affinity. The N-acylation of this amine is a critical transformation, allowing for the introduction of a diverse array of functional groups.[1] This modification is a key strategy in structure-activity relationship (SAR) studies, enabling the modulation of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to optimize pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive protocol for the N-acylation of N-cyclopropylpiperidin-4-amine, offering insights into two robust methodologies: the use of acyl chlorides and amide coupling agents.

Reaction Mechanism: The Chemistry of Amide Bond Formation

The N-acylation of N-cyclopropylpiperidin-4-amine, a secondary amine, to form a stable amide bond is a cornerstone of organic synthesis.[2] The reaction fundamentally involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbonyl carbon of an activated carboxylic acid derivative.

Method A: Acyl Chloride-Mediated Acylation

This classic method involves the reaction of the amine with a highly reactive acyl chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine N-cyclopropylpiperidin-4-amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Intermediate Product N-Acylated Product Intermediate->Product Collapse of Intermediate HCl HCl Intermediate->HCl Elimination of Cl- BaseHCl [Base-H]+Cl- HCl->BaseHCl Base Base (e.g., DIPEA) Base->BaseHCl Neutralization

Caption: Mechanism of Acyl Chloride-Mediated N-Acylation.

Method B: Amide Coupling Agent-Mediated Acylation

For more sensitive substrates or when the corresponding acyl chloride is unstable, amide coupling reagents are employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as N-hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ.[2][4] This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[4][5] The use of HOBt minimizes side reactions and reduces the risk of racemization if the acyl group contains a chiral center.[5][6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea EDC EDC EDC->Acylisourea HOBtEster HOBt Active Ester Acylisourea->HOBtEster HOBt HOBt HOBt->HOBtEster Product N-Acylated Product HOBtEster->Product Amine N-cyclopropylpiperidin-4-amine Amine->Product Nucleophilic Attack

Caption: Mechanism of EDC/HOBt-Mediated Amide Coupling.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the N-acylation of N-cyclopropylpiperidin-4-amine.

General Laboratory Best Practices
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially when using reactive acyl chlorides.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)

This protocol describes the synthesis of N-(1-cyclopropylpiperidin-4-yl)acetamide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-cyclopropylpiperidin-4-amine≥98%Commercially Available
Acetyl Chloride≥99%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-cyclopropylpiperidin-4-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-(1-cyclopropylpiperidin-4-yl)acetamide.

G Start Dissolve Amine & DIPEA in DCM Cool Cool to 0°C Start->Cool Add_Acyl_Cl Add Acyl Chloride Dropwise Cool->Add_Acyl_Cl React Stir at RT for 2-4h Add_Acyl_Cl->React Workup Aqueous Workup (H2O, NaHCO3, Brine) React->Workup Purify Column Chromatography Workup->Purify Product Pure N-Acylated Product Purify->Product

Caption: Workflow for Acyl Chloride-Mediated N-Acylation.

Protocol 2: N-Acylation using EDC/HOBt Coupling

This protocol is suitable for coupling a carboxylic acid to N-cyclopropylpiperidin-4-amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-cyclopropylpiperidin-4-amine≥98%Commercially Available
Carboxylic Acid (R-COOH)≥98%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
N-hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF), anhydrousACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
1M Hydrochloric Acid (HCl)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq). Dissolve these solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M relative to the amine.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: In a separate flask, dissolve N-cyclopropylpiperidin-4-amine (1.0 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.[8]

    • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[8] Note: Multiple washes may be necessary to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure N-acylated product.

Data Summary: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of piperidine derivatives, which can be extrapolated for N-cyclopropylpiperidin-4-amine.

Acylating Agent/MethodBaseSolventTemp. (°C)Time (h)Typical YieldReference
Acyl ChlorideDIPEA/TEADCM0 to RT2-4>85%[7][9]
Acetic AnhydridePyridineDCMRT2-12>90%[10]
EDC/HOBtDIPEADMF/DCMRT12-1870-95%[2]
HATUDIPEADMFRT2-6>90%[2]

Troubleshooting and Field-Proven Insights

  • Low Yields with Acyl Chlorides: Ensure anhydrous conditions. Moisture will hydrolyze the acyl chloride. The use of a slight excess (1.1-1.2 eq) of the acylating agent can compensate for any minor hydrolysis.

  • Sluggish Reactions: For sterically hindered acylating agents or amines, the reaction may require gentle heating (e.g., 40-50 °C) or extended reaction times. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions, particularly with anhydrides.[10]

  • Formation of Byproducts: With di-functional molecules (e.g., containing both an amine and a hydroxyl group), acylation of the more nucleophilic amine is generally favored.[11] However, to ensure chemoselectivity, protecting the less reactive group may be necessary.

  • Purification Challenges: The basic nature of the piperidine nitrogen can cause peak tailing during silica gel chromatography. Adding a small amount of a volatile base like triethylamine (~0.5-1%) to the eluent can improve peak shape and separation.[12]

  • Work-up of EDC/HOBt Reactions: The urea byproduct from EDC can sometimes be difficult to remove. If it co-elutes with the product, trituration with a solvent in which the product is soluble but the urea is not (e.g., diethyl ether or a mixture of hexanes/ethyl acetate) can be effective. Washing with dilute acid helps in removing the water-soluble urea.[8]

Conclusion

The N-acylation of N-cyclopropylpiperidin-4-amine is a robust and versatile reaction that provides access to a wide range of amides crucial for drug discovery and development. By selecting the appropriate methodology—either the direct use of an acyl chloride for simple acylations or the application of modern coupling reagents like EDC/HOBt for more complex or sensitive substrates—researchers can efficiently synthesize target molecules. Careful attention to reaction conditions, particularly the exclusion of moisture and the choice of base and solvent, is key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for scientists to successfully perform this important chemical transformation.

References

  • Yao, H., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(5-6), 142-147. Available at: [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

  • Wang, T., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7136–7140. Available at: [Link]

  • Kovács, E., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1956. Available at: [Link]

  • Kim, D., & Park, J. (2021). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Organic Letters, 23(3), 978–983. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Nakatsuji, H., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1640. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Dudás, J., et al. (2011). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Crystals, 1(1), 16–22. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
  • BenchChem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4. BenchChem. Retrieved from the product page for N-cyclopropylpiperidin-4-amine.
  • Singh, U. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubMed. (2020). Does the Reaction of Cyclopropyl Acid Chlorides and Imines To Form 1,3-Oxazin-4-enone Heterocycles Proceed via a Ketene or an N-Acyl-iminium Mechanism?. PubMed.
  • ResearchGate. (n.d.). N-Acylation at position 4 with an acyl chloride. ResearchGate.
  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Imbriglio, J. E., et al. (2015). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 58(2), 859–872. Available at: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from a Reddit discussion on amide coupling workup.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide. ResearchGate.
  • Notte, G. T., & Miller, S. J. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(42), 13694–13702. Available at: [Link]

  • Google Patents. (2002). US6362351B2 - Catalyst and method for amide formation.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange.
  • ResearchGate. (n.d.). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. ResearchGate.
  • Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(3), 1149-1157. Available at: [Link]

Sources

Application Notes and Protocols for N-Alkylation Reactions of N-Cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated N-Cyclopropylpiperidin-4-amine

In the landscape of modern medicinal chemistry, the N-cyclopropylpiperidin-4-amine scaffold is a highly valued building block.[1] Its rigid cyclopropyl group and the versatile aminopiperidine core offer a unique three-dimensional structure that can be pivotal for optimizing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] The N-alkylation of the secondary amine within the piperidine ring is a critical chemical transformation that allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][3]

This guide provides a comprehensive overview of the primary methodologies for the N-alkylation of N-cyclopropylpiperidin-4-amine, with a focus on practical, field-proven protocols. We will delve into two robust methods: direct alkylation with alkyl halides and reductive amination. Each section will not only detail the step-by-step procedure but also explain the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.

Core Methodologies: A Dichotomy of Approach

The N-alkylation of N-cyclopropylpiperidin-4-amine can be broadly approached in two ways, each with its own set of advantages and considerations. The choice between these methods is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.

Method 1: Direct N-Alkylation with Alkyl Halides

This classical SN2 reaction involves the nucleophilic attack of the secondary amine on an electrophilic alkyl halide.[3] It is a straightforward and widely used method for introducing simple alkyl groups.

Mechanism and Rationale

The reaction proceeds via the displacement of a halide (typically bromide or iodide) from an alkyl halide by the lone pair of electrons on the nitrogen atom of the piperidine ring. A base is typically added to neutralize the hydrohalic acid that is formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[4]

A critical challenge in direct alkylation is the potential for over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt.[3][5] To mitigate this, the reaction is often carried out with a slight excess of the starting amine and slow addition of the alkylating agent.[4][5]

Visualizing the Workflow: Direct Alkylation

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A N-Cyclopropylpiperidin-4-amine D Stirred Suspension A->D B Anhydrous Acetonitrile B->D C Potassium Carbonate (Base) C->D F Reaction at Room Temp. D->F E Alkyl Halide (R-X) E->F Slow Addition G Filter to Remove Base F->G Reaction Monitoring (TLC/LC-MS) H H G->H Concentrate Filtrate I I H->I Aqueous Work-up J Pure N-Alkyl Product I->J Column Chromatography

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • N-Cyclopropylpiperidin-4-amine (1.1 equivalents)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

  • Anhydrous acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 equivalents)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringe pump (recommended for slow addition)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine N-cyclopropylpiperidin-4-amine (1.1 eq.) and anhydrous acetonitrile to form a 0.1 M solution.[4][5]

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.[5]

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.0 eq.) to the stirred suspension over several hours at room temperature. The use of a syringe pump is highly recommended to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the insoluble potassium carbonate.[5]

    • Concentrate the filtrate under reduced pressure.[5]

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated N-cyclopropylpiperidin-4-amine.

Method 2: Reductive Amination

Reductive amination is a powerful and highly reliable method for N-alkylation that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate iminium ion.[7] This method is particularly advantageous as it inherently avoids the issue of over-alkylation that can plague direct alkylation with alkyl halides.[3][5]

Mechanism and Rationale

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: The secondary amine (N-cyclopropylpiperidin-4-amine) reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form an iminium ion. This step is typically reversible and is favored under weakly acidic conditions.

  • In Situ Reduction: A mild and selective reducing agent is added to the reaction mixture, which reduces the iminium ion to the final tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this purpose as it is mild enough not to reduce the starting aldehyde or ketone and is selective for the iminium ion.[3][5]

Visualizing the Workflow: Reductive Amination

cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up & Purification A N-Cyclopropylpiperidin-4-amine D Stir at Room Temp (Formation of Iminium Ion) A->D B Aldehyde or Ketone B->D C Anhydrous Solvent (DCE/DCM) C->D F Stir at Room Temp. D->F E Sodium Triacetoxyborohydride (NaBH(OAc)₃) E->F Portionwise Addition G Quench with Sat. NaHCO₃ F->G Reaction Monitoring (TLC/LC-MS) H H G->H Extract with Organic Solvent I I H->I Dry and Concentrate J Pure N-Alkyl Product I->J Column Chromatography

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • N-Cyclopropylpiperidin-4-amine (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-cyclopropylpiperidin-4-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (to make an approximately 0.1 M solution).[3]

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.[5]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in a single portion.[5] The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.[5]

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated N-cyclopropylpiperidin-4-amine.

Data Presentation: Comparative Overview

The following table provides a generalized comparison of the two methods for the N-alkylation of N-cyclopropylpiperidin-4-amine. Actual yields and reaction times will vary depending on the specific substrates and reaction scale.

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagent Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Advantage Simplicity for simple alkyl groupsAvoids over-alkylation, broad substrate scope
Primary Disadvantage Risk of over-alkylationRequires a carbonyl compound
Typical Yield 60-85%70-95%
Reaction Conditions Room temperatureRoom temperature
Work-up Filtration and extractionQuenching and extraction

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated N-cyclopropylpiperidin-4-amine derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of N-cyclopropylpiperidin-4-amine is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. Both direct alkylation with alkyl halides and reductive amination are robust and reliable methods for achieving this transformation. The choice of method will depend on the specific synthetic goals and the nature of the desired alkyl substituent. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated N-cyclopropylpiperidin-4-amine derivatives for their research programs.

References

  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem.
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • Procedure for N-alkylation of Piperidine?
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing).
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions | Semantic Scholar.
  • N-alkyl-piperidine DERIVATIVES.
  • Reductive amin
  • Reductive N-alkylation of secondary amines with [2-11C]acetone - Amsterdam UMC.
  • N-Cyclopropylpiperidin-4-amine | 396133-55-4 | Benchchem.
  • Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride - Benchchem.

Sources

Application Notes and Protocols: The Strategic Deployment of N-cyclopropylpiperidin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a foundational element for constructing bioactive molecules.[1] Within this esteemed class of compounds, N-cyclopropylpiperidin-4-amine has emerged as a particularly valuable building block.[3][4] This substituted piperidine, with a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol , offers a unique combination of structural and physicochemical properties that medicinal chemists can strategically exploit.[3]

The structure features a rigid cyclopropyl group appended to the piperidine nitrogen and a reactive primary amine at the 4-position. The cyclopropyl moiety is of significant interest as it can increase metabolic stability, modulate lipophilicity, and provide a three-dimensional vector for probing hydrophobic pockets within protein binding sites.[3][5] The primary amine serves as a versatile synthetic handle, allowing for straightforward incorporation into a wide array of molecular architectures through reactions like amidation, sulfonylation, and reductive amination.[3][6] This application note will provide an in-depth exploration of the utility of N-cyclopropylpiperidin-4-amine, detailing its application in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and will furnish detailed protocols for its synthesis and incorporation into lead compounds.

Core Applications in Medicinal Chemistry

The N-cyclopropylpiperidin-4-amine scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, from inflammatory conditions to metabolic disorders and cancer. Its utility stems from its ability to be integrated into complex heterocyclic systems, thereby modulating the physicochemical and pharmacological properties of the final compound.[3]

Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[7][8] The N-cyclopropylpiperidin-4-amine moiety has been successfully incorporated into numerous kinase inhibitors, often serving to enhance solubility, cell permeability, and target engagement.

A notable example is in the development of p38α MAP kinase inhibitors for treating inflammatory diseases.[7][8] Optimization of a quinazolinone series of inhibitors led to the identification of AZD6703, a clinical candidate. In this series, the N-cyclopropyl group was instrumental in probing the kinase active site, contributing to the overall potency and selectivity of the compound.[7][8] Similarly, in the pursuit of p21-activated kinase 4 (PAK4) inhibitors, novel 2,4-diaminoquinazoline derivatives were synthesized where the amine of a substituted piperidine was crucial for building out the final, potent molecule.[9]

Workflow for Incorporating N-cyclopropylpiperidin-4-amine into a Kinase Inhibitor Scaffold

G start N-cyclopropylpiperidin-4-amine (Building Block) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Nucleophile quinazoline Activated Heterocycle (e.g., 4-Chloroquinazoline) quinazoline->reaction Electrophile intermediate Piperidinyl-Quinazoline Intermediate reaction->intermediate optimization Further Derivatization (e.g., Amide Coupling) intermediate->optimization final Potent Kinase Inhibitor (e.g., AZD6703 analog) optimization->final

Caption: General workflow for kinase inhibitor synthesis.

GPCR Modulators: Fine-Tuning Receptor Activity

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are the targets of a significant portion of all modern medicines.[10][11] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a more nuanced approach to modulating GPCR activity.[10] The N-cyclopropylpiperidin-4-amine scaffold has been employed in the design of such modulators.

For instance, derivatives of N-cyclopropylpiperidin-4-amine have been investigated as modulators of the G-protein-coupled receptor GPR119, a target for type 2 diabetes.[12] GPR119 agonists can stimulate insulin and incretin secretion, helping to control plasma glucose.[12] The piperidine core acts as a central scaffold, with the N-cyclopropyl group and substitutions on the 4-amino position being systematically varied to optimize potency and pharmacokinetic properties.

Experimental Protocols

The following protocols are provided as a guide for researchers. They represent standard, field-proven methodologies that can be adapted based on the specific requirements of the target molecule.

Protocol 1: Synthesis of N-cyclopropylpiperidin-4-amine

This protocol describes a common and efficient method for the synthesis of the title compound via a two-step sequence involving the formation of an intermediate ketone followed by reductive amination.

Causality: The synthesis starts with the N-alkylation of 4-piperidone to introduce the cyclopropyl group, creating the key intermediate N-cyclopropylpiperidin-4-one. This ketone is then converted to the desired primary amine. A direct reductive amination of 4-piperidone with cyclopropylamine is also a common and efficient alternative.[3] The final reductive amination step using ammonium formate provides a straightforward and high-yielding route to the primary amine.

Step A: Synthesis of N-Cyclopropylpiperidin-4-one

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (1 eq.), cyclopropylamine (1.2 eq.), and potassium carbonate (3 eq.) in acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-cyclopropylpiperidin-4-one, which can often be used in the next step without further purification.

Step B: Synthesis of N-cyclopropylpiperidin-4-amine

  • Reagents & Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-cyclopropylpiperidin-4-one (1 eq.) in methanol. Add ammonium formate (10 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 2M NaOH solution to a pH > 12.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-cyclopropylpiperidin-4-amine as a liquid or low-melting solid.[13] Purity can be assessed by NMR and LC-MS.

Protocol 2: Synthesis of a Quinazolinone-Based Kinase Inhibitor Analog

This protocol outlines the coupling of N-cyclopropylpiperidin-4-amine to a 4-chloroquinazoline core, a common step in the synthesis of kinase inhibitors.[3][9]

Causality: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the 4-position for displacement by a nucleophile. The primary amine of N-cyclopropylpiperidin-4-amine acts as the potent nucleophile, forming a new C-N bond.[3] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion.

  • Reagents & Setup: To a microwave vial or a sealed tube, add 4-chloroquinazoline (1 eq.), N-cyclopropylpiperidin-4-amine (1.1 eq.), and DIPEA (2.0 eq.) in n-butanol or 2-propanol.

  • Reaction: Seal the vessel and heat the mixture to 120-140°C for 2-4 hours (or use microwave irradiation at 150°C for 30-60 minutes). Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold solvent (e.g., ethanol or diethyl ether).

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to yield the desired product.

Quantitative Data Summary

The incorporation of the N-cyclopropylpiperidin-4-amine moiety has led to the development of compounds with potent biological activity. The table below summarizes the inhibitory activity of representative compounds from the literature.

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (μM)Reference
2,4-DiaminoquinazolinePAK4Compound 8d0.060[9]
2,4-DiaminoquinazolinePAK4Compound 9c0.068[9]
Quinazolinonep38α MAP KinaseAZD6703Clinical Candidate (Potency Data Proprietary)[7][8]

Logical Relationship of Scaffold Optimization

G node_scaffold Core Scaffold (N-cyclopropylpiperidin-4-amine) - Versatile building block - Primary amine for derivatization - Cyclopropyl for pocket probing node_sar { Structure-Activity Relationship (SAR) Exploration|- Modify substituents - Explore different linkers - Optimize stereochemistry} node_scaffold->node_sar Starting Point node_properties Property Modulation - Potency - Selectivity - Solubility - Metabolic Stability - Permeability node_sar->node_properties Guides node_lead { Lead Optimization|- Balance efficacy and safety - Improve ADME properties - Reduce off-target effects} node_properties->node_lead Informs node_lead->node_sar Iterative Feedback node_candidate { Drug Candidate|- Optimized pharmacological profile - Suitable for in vivo studies - Potential for clinical development} node_lead->node_candidate Leads to

Caption: Iterative cycle of drug discovery using the scaffold.

Conclusion and Future Outlook

N-cyclopropylpiperidin-4-amine has firmly established itself as a privileged scaffold in medicinal chemistry.[3] Its unique structural attributes provide a robust platform for the design of novel therapeutics with improved pharmacological profiles. The successful application of this building block in the development of clinical candidates for inflammatory diseases and its exploration in other areas like metabolic and central nervous system disorders highlight its broad utility.[3][7][12] Future research will likely focus on developing novel catalytic methods for more efficient and sustainable syntheses of the N-cyclopropylpiperidine core and expanding its application into new therapeutic modalities through combinatorial chemistry and fragment-based drug discovery approaches.[3] The continued exploration of this versatile amine will undoubtedly lead to the discovery of new and improved medicines.

References

  • Benchchem. (n.d.). N-Cyclopropylpiperidin-4-amine.
  • Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-cyclopropyl-N-piperidin-4-ylpyrimidin-2-amine. Retrieved from [Link]

  • Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH. Retrieved from [Link]

  • PubChem. (n.d.). N4-cyclopropyl-6-piperidin-1-yl-pyrimidine-2,4-diamine. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Retrieved from [Link]

  • Karthikeyan, M. S., et al. (2015). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Wilson, G. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Cao, D., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. PubMed. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC - PubMed Central. Retrieved from [Link]

  • Joshi, S. D., et al. (2018). Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Prosser, R. S. (2014). New Pipelines for Novel Allosteric GPCR Modulators. PMC - NIH. Retrieved from [Link]

  • Sharma, I., et al. (2021). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PMC - PubMed Central. Retrieved from [Link]

  • Horwell, D. C., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Retrieved from [Link]

  • Wan, B., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

Sources

Use of N-cyclopropylpiperidin-4-amine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Application of N-cyclopropylpiperidin-4-amine in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This approach, which utilizes small, low-molecular-weight molecules (fragments) to probe a target's binding sites, offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).[1][3] Within the vast universe of possible fragments, N-cyclopropylpiperidin-4-amine stands out as a particularly valuable scaffold. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this fragment. We will explore the underlying rationale for its selection, detail robust protocols for its use in screening and validation, and outline pathways for its elaboration into potent, drug-like molecules.

Introduction: Why N-cyclopropylpiperidin-4-amine?

The efficacy of a fragment lies in its ability to form high-quality interactions with a protein target, providing a solid anchor point for chemical elaboration. N-cyclopropylpiperidin-4-amine is a privileged fragment that combines two highly advantageous structural motifs: the piperidine ring and the N-cyclopropyl group.

  • The Piperidine Scaffold: Piperidine is one of the most ubiquitous heterocyclic scaffolds in approved drugs.[4][5][6] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to improve a molecule's pharmacokinetic profile.[4] As a saturated heterocycle, it provides a three-dimensional structure, moving away from the flat, aromatic compounds that often populate fragment libraries.[7][8]

  • The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple lipophilic substituent. Its strained three-membered ring imparts a unique conformational rigidity and electronic character.[9][10] In medicinal chemistry, it is strategically employed to enhance potency, improve metabolic stability by blocking sites of oxidation, and reduce off-target effects by locking in specific conformations.[9][10][11] The incorporation of a cyclopropyl group has been a key factor in the success of numerous clinical drug candidates.[9][10]

The combination of these two features in N-cyclopropylpiperidin-4-amine (C₈H₁₆N₂, MW: 140.23 g/mol ) creates a fragment with desirable properties that align well with the "Rule of Three," a guiding principle for fragment library design (MW < 300, ClogP < 3, H-bond donors/acceptors < 3).[3][12][13]

PropertyValue for N-cyclopropylpiperidin-4-amine"Rule of Three" Guideline
Molecular Weight (MW)140.23 g/mol < 300 Da
cLogP (Predicted)~1.0 - 1.5< 3
Hydrogen Bond Donors1 (primary amine)≤ 3
Hydrogen Bond Acceptors2 (both nitrogens)≤ 3
Rotatable Bonds1≤ 3

The FBDD Workflow: A Strategic Overview

The journey from a fragment hit to a lead candidate is a structured process. The diagram below illustrates the typical workflow in which N-cyclopropylpiperidin-4-amine would be applied. Each stage requires rigorous experimental design and validation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing N-cyclopropylpiperidin-4-amine) Screen Primary Biophysical Screen (SPR, NMR, or TSA) Lib->Screen Screening Hits Initial Fragment Hits Screen->Hits Hit Selection Ortho Orthogonal Validation (e.g., NMR if SPR was primary) Hits->Ortho Validation Affinity Affinity Determination (KD, LE Calculation) Ortho->Affinity Struct Structural Biology (X-ray Crystallography / Cryo-EM) Affinity->Struct SBDD Structure-Based Design (Fragment Growing/Linking) Struct->SBDD Elaboration Chem Medicinal Chemistry (Synthesis of Analogs) SBDD->Chem Chem->Screen Iterative Cycles Lead Lead Compound (Improved Potency & Properties) Chem->Lead NMR_Analysis cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation A Acquire Reference ¹H-¹⁵N HSQC of Protein B Add Fragment in Increments (Titration Series) A->B C Acquire HSQC Spectrum at Each Titration Point B->C D Overlay Spectra & Identify Chemical Shift Perturbations (CSPs) C->D E Calculate Weighted CSPs for Each Residue D->E F Plot CSPs vs. Protein Sequence E->F H Determine Dissociation Constant (KD) from Titration Curve E->H G Map High-CSP Residues onto 3D Protein Structure F->G I Result: Validated Hit with Binding Site & Affinity Information G->I H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-cyclopropylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropylpiperidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues encountered during this process. This document provides in-depth, experience-driven advice and detailed protocols to enhance the efficiency and success of your synthesis.

Introduction

N-cyclopropylpiperidin-4-amine is a valuable building block in medicinal chemistry, frequently utilized as a scaffold in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will address these common hurdles through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-cyclopropylpiperidin-4-amine?

The two most prevalent and effective methods for synthesizing N-cyclopropylpiperidin-4-amine are:

  • Reductive Amination of N-protected-4-piperidone with Cyclopropylamine: This is arguably the most direct and widely used approach.[1][2][3] It involves the reaction of an N-protected piperidone (typically N-Boc or N-Cbz) with cyclopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired product. The protecting group is subsequently removed.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly for creating analogues with aryl or heteroaryl substituents on the piperidine nitrogen.[4][5] It involves coupling a protected 4-aminopiperidine with a cyclopropyl halide or triflate. While powerful, this method is often more complex and costly than reductive amination for this specific target molecule.

Troubleshooting Guide: Reductive Amination Route

This section focuses on the most common synthetic pathway and the challenges that may arise.

Scenario 1: Low or No Product Yield

Question: I am performing a reductive amination of N-Boc-4-piperidone with cyclopropylamine using sodium triacetoxyborohydride, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.

Core Causality Analysis:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine is a reversible equilibrium. The presence of water, a byproduct of this reaction, can shift the equilibrium back towards the starting materials, thus preventing the formation of the substrate for reduction.

  • Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to moisture and acidic conditions. If not handled properly, its reducing power can be significantly diminished.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can have a profound impact on both the condensation and reduction steps.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Quality & Handling (Anhydrous solvents, fresh STAB) start->check_reagents optimize_imine Optimize Imine Formation (Add dehydrating agent, e.g., MgSO4 or molecular sieves) check_reagents->optimize_imine Reagents OK success Improved Yield check_reagents->success Yield Improves check_ph Adjust Reaction pH (Slightly acidic, e.g., acetic acid catalyst) optimize_imine->check_ph No Improvement optimize_imine->success Yield Improves temp_control Control Reaction Temperature (Typically room temperature) check_ph->temp_control No Improvement check_ph->success Yield Improves workup Optimize Work-up Procedure (Proper pH adjustment and extraction) temp_control->workup No Improvement temp_control->success Yield Improves workup->success Yield Improves

Caption: Troubleshooting workflow for low yield.

Detailed Optimization Steps:

ParameterRecommended ActionRationale
Solvent Use anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).These aprotic solvents are ideal for reductive aminations as they do not interfere with the reaction and effectively dissolve the reactants.
Dehydrating Agent Add 4Å molecular sieves or anhydrous magnesium sulfate to the reaction mixture.This will drive the equilibrium towards the formation of the imine/enamine by sequestering the water produced during the initial condensation.[6]
pH Incorporate a catalytic amount of acetic acid.A slightly acidic medium (pH 4-5) catalyzes imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic, or decompose the reducing agent.
Reducing Agent Use fresh sodium triacetoxyborohydride (NaBH(OAc)₃). Add it portion-wise to the pre-formed imine/enamine mixture.STAB is a mild and selective reducing agent, ideal for this transformation.[7] Its gradual addition can help control the reaction rate and minimize side reactions.
Temperature Maintain the reaction at room temperature.This reaction generally proceeds efficiently at ambient temperature. Exothermic reactions should be cooled to maintain control.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone) under an inert atmosphere (N₂ or Argon), add activated 4Å molecular sieves.

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

Scenario 2: Formation of Impurities

Question: My reaction appears to be working, but I am observing significant impurities in my crude product, making purification difficult. What are the likely side products and how can I minimize their formation?

Answer: Impurity generation is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Origins:

ImpurityFormation MechanismMitigation Strategy
N-Boc-4-piperidinol Reduction of the starting N-Boc-4-piperidone by the hydride reagent.Ensure complete imine formation before adding the reducing agent. Use a milder reducing agent like STAB, which is less likely to reduce the ketone.
Dialkylated Piperidine The product, N-Boc-N-cyclopropylpiperidin-4-amine, can potentially react with another molecule of N-Boc-4-piperidone.Use a slight excess of cyclopropylamine (1.1-1.2 equivalents) to favor the desired reaction.
Unreacted Starting Material Incomplete reaction due to any of the factors mentioned in Scenario 1.Follow the optimization strategies for low yield, particularly ensuring anhydrous conditions and sufficient reaction time.

Purification Strategy:

For the N-Boc protected intermediate, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective for removing the common impurities.

Scenario 3: Difficulty with the Boc-Deprotection Step

Question: I have successfully synthesized the N-Boc-N-cyclopropylpiperidin-4-amine, but I am struggling with the final Boc-deprotection step. What are the best conditions for this transformation?

Answer: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard procedure, but requires careful execution to avoid product loss.

Deprotection Workflow:

G start N-Boc Protected Amine reagent_choice Select Deprotection Reagent (e.g., HCl in Dioxane/Methanol or TFA in DCM) start->reagent_choice reaction_conditions Control Reaction Conditions (Temperature and Time) reagent_choice->reaction_conditions workup Perform Aqueous Work-up (Basify to pH > 12) reaction_conditions->workup extraction Extract with Organic Solvent (e.g., DCM or EtOAc) workup->extraction final_product N-cyclopropylpiperidin-4-amine (Free Base) extraction->final_product

Caption: Boc-deprotection and work-up process.

Recommended Deprotection Protocol:

  • Dissolve the crude or purified N-Boc-N-cyclopropylpiperidin-4-amine in a suitable solvent such as methanol or 1,4-dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl in methanol) and stir at room temperature.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • To obtain the free base, dissolve the resulting hydrochloride salt in water and basify to a pH > 12 with a strong base (e.g., 6M NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-cyclopropylpiperidin-4-amine.

Key Consideration: Ensure the aqueous layer is sufficiently basic during the work-up to deprotonate the amine and facilitate its extraction into the organic phase.[6]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

Sources

Technical Support Center: Minimizing Byproducts in Reductive Amination of 4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction and achieve high yields of the desired N-substituted 4-aminopiperidine product while minimizing common byproducts. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Selectivity

Reductive amination is a powerful and widely used transformation for the synthesis of amines.[1][2] However, the reaction of 4-piperidone with primary or secondary amines can be prone to the formation of several byproducts, complicating purification and reducing overall yield. Understanding the mechanisms behind the formation of these impurities is the first step toward their effective mitigation. This guide will equip you with the knowledge to optimize your reaction conditions and achieve cleaner, more efficient syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reductive amination of 4-piperidone, offering explanations and actionable protocols to resolve them.

Q1: I'm observing a significant amount of a dialkylated (tertiary amine) byproduct when reacting 4-piperidone with a primary amine. How can I improve the selectivity for the desired secondary amine?

Root Cause: The formation of a tertiary amine byproduct occurs when the initially formed secondary amine product reacts with another molecule of 4-piperidone. This is a common issue, especially when the reaction conditions favor further alkylation.[3][4][5]

Solutions:

  • Two-Step Procedure (Imine Formation First): The most reliable method to prevent over-alkylation is to separate the imine formation from the reduction step.[6][7]

    • Protocol:

      • Dissolve 4-piperidone and a slight excess of the primary amine (1.1-1.2 equivalents) in a suitable solvent (e.g., methanol, toluene).

      • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.[5]

      • Stir the reaction at room temperature and monitor the disappearance of the 4-piperidone starting material by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

      • Once imine formation is complete, add the reducing agent (e.g., sodium borohydride) portion-wise at a reduced temperature (e.g., 0 °C) to minimize side reactions.[7]

  • Control of Stoichiometry: Using a large excess of the primary amine can kinetically favor the formation of the secondary amine. However, this can complicate purification. A slight excess (1.1-1.5 equivalents) is often a good starting point.

  • Choice of Reducing Agent: While sodium borohydride is a common choice, milder and more sterically hindered reducing agents like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity in a one-pot procedure.[4][6][8]

  • Reaction Conditions: Running the reaction at lower temperatures can help to control the rate of the second alkylation.

Q2: My reaction is producing a significant amount of 4-hydroxypiperidine. What is causing this and how can I prevent it?

Root Cause: The formation of 4-hydroxypiperidine is a result of the direct reduction of the 4-piperidone starting material by the reducing agent before it has a chance to form the imine with the amine.[3] This is more likely to occur with highly reactive reducing agents.

Solutions:

  • Select a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally more selective for the reduction of the iminium ion intermediate over the ketone.[3][4][8][9]

    • Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas under acidic conditions. Handle with extreme care in a well-ventilated fume hood.[4][8] STAB is a safer and often preferred alternative.[4][8]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation.[3][10] At this pH, the rate of imine formation is typically faster than the rate of ketone reduction by milder reducing agents. Acetic acid is commonly used to adjust the pH.[4]

  • Two-Step Procedure: As mentioned in Q1, pre-forming the imine before adding the reducing agent is an effective strategy to eliminate the reduction of the starting ketone.[6][7]

Q3: I am observing an unexpected byproduct with a mass corresponding to the addition of my desired product to another molecule of 4-piperidone. What is this and how can I avoid it?

Root Cause: This byproduct is likely the result of an aza-Michael addition.[11][12][13][14][15] In the context of 4-piperidone, the enamine or enolate of the piperidone can act as a Michael acceptor, and the newly formed secondary amine product can act as a nucleophile, leading to a dimeric or oligomeric byproduct.

Solutions:

  • Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote aza-Michael addition. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Order of Reagent Addition: In a one-pot procedure, adding the reducing agent last, after allowing for sufficient time for imine formation, can help to minimize the concentration of free secondary amine available to participate in side reactions.

  • pH Control: Maintaining the optimal pH for imine formation (around 5-6) can help to suppress the formation of the enolate required for the Michael addition.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reductive amination of 4-piperidone.

What is the optimal pH for the reductive amination of 4-piperidone?

The optimal pH for reductive amination is a balance between two competing factors: the rate of imine formation and the availability of the free amine. Imine formation is acid-catalyzed, but if the pH is too low, the amine will be protonated and become non-nucleophilic.[3] For most reductive aminations, a pH range of 5-7 is considered optimal.[4][10] This can typically be achieved by adding a small amount of acetic acid to the reaction mixture.

Which reducing agent is best for the reductive amination of 4-piperidone?

The "best" reducing agent depends on the specific amine and the desired reaction setup (one-pot vs. two-step). Here is a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantagesRecommended Procedure
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[9]Can reduce the starting ketone, leading to alcohol byproduct; less selective.[3][7][8]Best for a two-step procedure where the imine is pre-formed.[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the iminium ion over the ketone.[3][4][8]Highly toxic; generates toxic cyanide waste.[4][8]Suitable for one-pot reactions with careful pH control (pH 5-7).[10]
Sodium Triacetoxyborohydride (STAB) Mild, highly selective, and less toxic than NaBH₃CN.[4][6][8]More expensive than NaBH₄.Excellent for one-pot reactions with a wide range of substrates.[6][8]
Can I use catalytic hydrogenation for the reductive amination of 4-piperidone?

Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can be a very effective and clean method for reductive amination.[1][2] It often provides high yields and avoids the use of hydride reagents and the associated workup challenges. However, it requires specialized equipment (e.g., a Parr shaker) to handle hydrogen gas safely.

Visualizing the Reaction Pathways

To better understand the formation of the desired product versus the common byproducts, the following diagrams illustrate the key reaction pathways.

Reductive_Amination_Pathways Amine Amine Imine_Iminium Imine / Iminium Ion Amine->Imine_Iminium Desired_Product Desired Secondary Amine Imine_Iminium->Desired_Product + Reducing Agent Over_alkylation Over-alkylation (Tertiary Amine) Desired_Product->Over_alkylation + 4-Piperidone Aza_Michael Aza-Michael Adduct Desired_Product->Aza_Michael + Enamine/Enolate Reducing_Agent Reducing Agent Reducing_Agent->Desired_Product Ketone_Reduction Ketone Reduction (4-Hydroxypiperidine) 4-Piperidone 4-Piperidone 4-Piperidone->Ketone_Reduction + Reducing Agent

Caption: Reaction pathways in the reductive amination of 4-piperidone.

Experimental Protocols

General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a good starting point for many primary and secondary amines.

  • To a stirred solution of 4-piperidone (1.0 equiv) and the amine (1.1-1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.0-2.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Two-Step Reductive Amination using Sodium Borohydride

This protocol is recommended to minimize over-alkylation when using primary amines.

  • Imine Formation:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-piperidone (1.0 equiv) and the primary amine (1.1-1.2 equiv) in methanol.

    • Add activated 4Å molecular sieves.

    • Stir the reaction at room temperature and monitor for the disappearance of 4-piperidone. Gentle heating may be required for less reactive amines.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equiv) in small portions.

    • Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC, GC-MS, or LC-MS).

    • Carefully quench the reaction by the dropwise addition of water.

    • Remove the molecular sieves by filtration.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify as necessary.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc.
  • Wikipedia. (2023, November 29). Reductive amination. Retrieved from [Link]

  • GSK. (n.d.). Reductive Amination. Retrieved from [Link]

  • G-C, Spengler, J., Albericio, F., & El-Faham, A. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67.
  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? [Online forum post]. Retrieved from [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Chen, C., He, Z., & Jiang, Y. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Green Chemistry, 21(18), 4936-4941.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810–829.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Jones, G., & Jones, R. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 722-724.
  • Podyacheva, E., et al. (2021).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810–829.
  • van der Meulen, I., Sbirrazzuoli, N., & de la Torre, A. F. (2019).
  • de Souza, A. C. B., et al. (2018). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 83(15), 8097–8106.

Sources

Technical Support Center: Purification of N-cyclopropylpiperidin-4-amine Dihydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of N-cyclopropylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile piperidine derivative. As a polar, basic compound presented as a dihydrochloride salt, its purification by reversed-phase HPLC can present unique challenges, most notably poor peak shape (tailing) and retention variability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter. The methodologies and explanations provided are grounded in established chromatographic principles to ensure scientific integrity and help you develop robust, reproducible purification protocols.

Troubleshooting Guide: Resolving Common Purification Issues

Poor chromatographic performance during the purification of this compound typically manifests as asymmetrical peaks, inconsistent retention times, or poor resolution. This section provides a systematic approach to diagnosing and solving these problems.

Primary Issue: Severe Peak Tailing

Peak tailing is the most common problem encountered when analyzing basic compounds like N-cyclopropylpiperidin-4-amine on standard silica-based reversed-phase columns. This occurs due to secondary ionic interactions between the protonated amine analyte and deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase surface.[1][2][3] These interactions create a secondary, stronger retention mechanism that leads to a "tail" as the analyte slowly elutes from these active sites.

Below is a logical workflow to diagnose and resolve peak tailing.

troubleshooting_flow start Problem: Severe Peak Tailing for N-cyclopropylpiperidin-4-amine check_column Is the column a modern, high-purity, end-capped C18 or C8 column? start->check_column check_mobile_phase Does the mobile phase contain an acidic modifier or buffer? start->check_mobile_phase check_column->check_mobile_phase Yes solution_column Action: Switch to a high-purity, base-deactivated column (Type B silica). These have fewer residual silanols. check_column->solution_column No solution_ph Action: Incorporate an acidic modifier. Start with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). check_mobile_phase->solution_ph No optimize_ph Problem Persists: Tailing is reduced but not eliminated. check_mobile_phase->optimize_ph Yes solution_buffer Action: Use a buffer system to ensure stable pH. Try a 10-20 mM ammonium formate or ammonium acetate buffer at pH 3. optimize_ph->solution_buffer solution_tea Alternative Action: Add a competing base. Incorporate 0.05-0.1% Triethylamine (TEA) to the mobile phase to mask silanol sites. optimize_ph->solution_tea final_check Problem Persists: Consider other factors. solution_buffer->final_check solution_tea->final_check solution_overload Check for Column Overload: Dilute the sample and reinject. If peak shape improves, reduce sample load. final_check->solution_overload solution_extracolumn Check for Extra-Column Volume: Ensure fittings are correct and tubing is minimized, especially post-column. final_check->solution_extracolumn

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my peak splitting into two or appearing distorted? I've confirmed the compound is pure.

A1: This is a common issue when injecting amine salts. Your product, this compound, is acidic in solution. When you inject a concentrated plug of this acidic sample into a mobile phase with a different pH, you can create a temporary, localized pH disruption on the column head. This can cause the analyte to exist in different protonation states momentarily, leading to peak splitting or distortion.

  • Solution: Ensure your mobile phase has sufficient buffering capacity to control the pH. Using a 10-20 mM buffer (like ammonium formate) is more effective than just an additive like 0.1% formic acid in resisting these pH shifts.[4] Additionally, try dissolving your sample in the mobile phase itself to minimize solvent mismatch effects.

Q2: I have very poor or no UV signal for my compound. How can I detect it?

A2: N-cyclopropylpiperidin-4-amine lacks a strong chromophore, meaning it does not absorb UV light strongly.[5] Saturated piperidine rings do not have the π-electrons necessary for strong UV absorbance at typical wavelengths like 254 nm.

  • Solution 1 (Low UV Wavelength): Try monitoring at a lower wavelength, such as 200-220 nm. Many organic molecules show some absorbance in this range. However, be aware that mobile phase components (like TFA) and impurities can also absorb here, leading to higher baseline noise.

  • Solution 2 (Alternative Detectors): If available, use a more universal detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is excellent for non-chromophoric compounds as their response is dependent on the mass of the analyte, not its optical properties.[6] Mass Spectrometry (MS) is also an ideal detection method.

  • Solution 3 (Derivatization): For analytical purposes, pre-column derivatization with a UV-active agent (like dansyl chloride or benzoyl chloride) can be employed to attach a chromophore to the amine, making it easily detectable by UV.[7][8]

Q3: My retention time is not reproducible between runs. What could be the cause?

A3: Retention time drift for basic compounds is often linked to the sensitivity of the analyte's interaction with the stationary phase.

  • Cause 1 (Poor pH Control): As discussed in A1, insufficient mobile phase buffering can lead to pH shifts, altering the ionization state of both the analyte and the column's silanol groups, which directly impacts retention.

  • Cause 2 (Column Equilibration): If you are using a competing base like triethylamine (TEA) or running a gradient, the column may require a longer equilibration time between injections for the stationary phase surface to return to a consistent state.

  • Cause 3 (Temperature Fluctuation): Ensure you are using a column oven. Small changes in laboratory temperature can affect mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions, causing retention shifts.

Q4: Should I use a C18 or a C8 column for this purification?

A4: Both C18 and C8 columns can be used, but the choice depends on your specific goals. N-cyclopropylpiperidin-4-amine is a relatively polar molecule (predicted XlogP ~0.5).[9]

  • C18 Columns: Offer the highest hydrophobicity and are a good starting point. They will provide more retention, which can be beneficial for separating your target compound from very polar impurities that elute near the void volume.

  • C8 Columns: Are less retentive than C18s. If your compound is too strongly retained on a C18 column (requiring high percentages of organic solvent to elute), a C8 can provide a more manageable retention time with potentially faster run times.

  • Key Consideration: More important than the chain length (C18 vs. C8) is the quality of the silica and the end-capping. For this basic compound, always choose a modern, high-purity, base-deactivated column to minimize the problematic silanol interactions that cause peak tailing.[2][4]

Experimental Protocol: A Robust Starting Method

This protocol provides a well-reasoned starting point for the purification of this compound. It is designed to proactively address the common issues of peak tailing and retention instability.

Method Parameters
ParameterRecommended SettingRationale
Column High-Purity, End-Capped C18 (e.g., Phenomenex Luna C18(2), Waters XBridge C18), 5 µm, 4.6 x 150 mmA modern, base-deactivated column is critical to minimize silanol interactions and prevent peak tailing.[2][3] The 5 µm particle size is suitable for both analytical and preparative scales.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic AcidThe low pH (3.0) protonates residual silanol groups, suppressing their ability to interact ionically with the basic analyte.[1][4] The buffer provides consistent pH control, preventing peak distortion due to sample acidity.
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase HPLC with good UV transparency at low wavelengths.
Gradient Profile 5% B to 50% B over 15 minutesA shallow gradient is recommended to ensure good resolution between the polar main compound and any potential impurities. Adjust the range based on initial scouting runs.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale. This can be scaled up for preparative purification.
Column Temperature 35 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity. Maintaining a constant temperature is crucial for reproducible retention times.
Detection UV at 205 nm, or ELSD/CAD/MSAs the compound lacks a strong chromophore, detection at a low UV wavelength is necessary.[10] ELSD, CAD, or MS are superior alternatives if available.[6]
Injection Volume 5-20 µLKeep the injection volume low initially to avoid mass and volume overload, which can cause peak distortion.[4]
Sample Preparation Dissolve sample in Mobile Phase A (or a mixture mimicking the initial gradient conditions, e.g., 95:5 A:B)Dissolving the sample in the mobile phase is crucial to prevent peak shape issues caused by solvent mismatch and pH effects.
Step-by-Step Workflow

protocol_flow prep_mp 1. Mobile Phase Preparation Prepare 10 mM Ammonium Formate (A). Adjust pH to 3.0 with Formic Acid. Filter and degas both A and B (ACN). prep_sample 2. Sample Preparation Accurately weigh sample. Dissolve in Mobile Phase A to a known concentration (e.g., 1 mg/mL). prep_mp->prep_sample equilibrate 3. System Equilibration Install column and set temperature to 35°C. Flush system and equilibrate column with initial conditions (95% A, 5% B) for 15-20 min. prep_sample->equilibrate inject 4. Injection & Data Acquisition Inject a small volume (e.g., 10 µL) of the sample. Start the gradient run and data acquisition. equilibrate->inject analyze 5. Analysis & Optimization Evaluate peak shape, retention, and resolution. Adjust gradient slope or pH if necessary for optimal separation. inject->analyze

Caption: HPLC purification workflow.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Boag, M. How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 514-517. Available from: [Link]

  • Peters, K. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available from: [Link]

  • Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Available from: [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. Available from: [Link]

  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available from: [Link]

  • Li, Y., et al. (2016). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Journal of the Korean Chemical Society, 60(3), 209-214. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available from: [Link]

  • Chromatography Forum. (2007). Presence of salt in sample. Available from: [Link]

  • PubChemLite. This compound (C8H16N2). Available from: [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Available from: [Link]

  • Johnson, B. M., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS medicinal chemistry letters, 6(10), 1051–1056. Available from: [Link]

Sources

Technical Support Center: Stability of N-cyclopropylpiperidin-4-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for N-cyclopropylpiperidin-4-amine (CAS 62813-02-9). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in aqueous environments. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven guidance for your experiments.

N-cyclopropylpiperidin-4-amine is a valuable building block in medicinal chemistry, prized for its unique structural features.[1] However, its utility is intrinsically linked to its stability. The molecule's structure contains two key motifs that dictate its reactivity: a piperidine ring and a highly strained N-cyclopropyl group.[2][3] Understanding the interplay of these features is crucial for preventing experimental artifacts and ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of N-cyclopropylpiperidin-4-amine in aqueous solutions.

Q1: What are the primary drivers of instability for N-cyclopropylpiperidin-4-amine in aqueous solutions?

A1: The principal cause of degradation is oxidation . The molecule possesses two sites susceptible to oxidation: the piperidine nitrogen and, more critically, the cyclopropylamine moiety. The three-membered cyclopropane ring is under significant strain, making it susceptible to oxidative ring-opening.[2][4] This process is often initiated by a one-electron oxidation at the nitrogen atom, forming a radical cation that rapidly rearranges, leading to the irreversible opening of the cyclopropyl ring.[4][5][6] Secondary amines are also generally susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[7][8]

Q2: How does the pH of the aqueous solution affect the compound's stability?

A2: The pH plays a critical role. As a secondary amine, the piperidine nitrogen is basic and will be protonated in acidic conditions to form a more stable ammonium salt.[3] This can protect the nitrogen from certain oxidative reactions. However, extreme pH conditions can introduce other issues:

  • Strongly Acidic Conditions (pH < 2): While the protonated form is stable, highly acidic environments can potentially catalyze hydrolysis, although the cyclopropylamine moiety is reported to be relatively resistant to acid- or base-catalyzed cleavage without an oxidative trigger.[9][10]

  • Alkaline Conditions (pH > 9): In a basic solution, the amine is in its free base form, making the nitrogen's lone pair of electrons more available for oxidation. High pH can also promote hydrolytic degradation of the cyclopropylamine group.[11]

Q3: What are the recommended storage conditions for aqueous stock solutions of this compound?

A3: Proper storage is essential to minimize degradation.

  • Short-Term (up to 1 week): Store solutions at 2-8°C, protected from light.[12] Use a slightly acidic buffer (e.g., pH 5-6) to maintain the more stable protonated form. The solvent should be degassed to remove dissolved oxygen.

  • Long-Term (months): Prepare aliquots in a suitable buffer, flash-freeze them in liquid nitrogen, and store them at -80°C. The headspace of the vials should be purged with an inert gas like argon or nitrogen before sealing to prevent oxidation.[11] Avoid repeated freeze-thaw cycles.

Q4: Can I anticipate the formation of N-nitrosamines?

A4: Yes, this is a potential risk. As a secondary amine, N-cyclopropylpiperidin-4-amine can react with nitrosating agents (e.g., nitrite salts present as impurities in reagents or from atmospheric sources under acidic conditions) to form a potentially genotoxic N-nitrosamine impurity.[13][14] It is crucial to use high-purity reagents and solvents and to avoid acidic conditions where sources of nitrite are present.

Section 2: Troubleshooting Guide for Experimental Instability

Use this guide to diagnose and resolve common stability-related issues encountered during your experiments.

Observed Issue Probable Cause(s) Recommended Action & Rationale
Rapid loss of parent compound in a neutral or basic aqueous buffer. Oxidative Degradation: Dissolved oxygen in the solvent is likely oxidizing the cyclopropylamine moiety, leading to ring-opening.[4][5]1. Degas Solvents: Sparge all aqueous buffers with nitrogen or argon for 15-20 minutes before use. 2. Add Antioxidant (Use with Caution): For some applications, a small amount of an antioxidant like ascorbic acid may be added. Validate that the antioxidant does not interfere with your downstream assay.
Appearance of multiple new, unknown peaks in HPLC/LC-MS analysis. 1. Oxidative Degradation: The ring-opening of the cyclopropyl group can lead to a cascade of products.[5] 2. Photodegradation: Exposure to ambient or UV light can provide the energy to initiate radical reactions.[14]1. Perform a Forced Degradation Study: Systematically expose the compound to oxidative, thermal, and photolytic stress to identify the degradation products (see Protocol 2). This helps confirm the degradation pathway. 2. Protect from Light: Prepare solutions in amber vials and minimize exposure to direct light during experiments.[12]
Solution develops a yellow or brown tint over time. Formation of Complex Oxidation Products or Polymeric Materials: The reactive intermediates formed from cyclopropyl ring-opening, such as α,β-unsaturated aldehydes, can be unstable and polymerize or react further to form colored species.[5]1. Prepare Fresh Solutions: Use solutions immediately after preparation. 2. Lower the pH: Store the compound in a mildly acidic buffer (pH 5-6) to reduce the reactivity of the free amine.[3]
Poor reproducibility of experimental results between different days or batches. Inconsistent Solution Preparation and Storage: Variations in solvent degassing, exposure to air/light, or storage temperature are leading to different levels of degradation.1. Standardize Solution Handling: Implement a strict, standardized protocol for solution preparation, including solvent degassing and storage under an inert atmosphere (see Protocol 1). 2. Quality Control: Analyze a fresh dilution of a newly prepared stock solution by HPLC/LC-MS with each experiment to serve as a baseline (t=0) reference.
Section 3: Visualizing the Instability: Workflows and Pathways

Understanding the logical flow of troubleshooting and the chemical degradation pathways is key to mastering the use of this compound.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving stability issues.

TroubleshootingWorkflow start Instability Observed (e.g., Peak Loss, New Peaks) check_storage Review Solution Preparation & Storage start->check_storage analyze_sample Analyze Sample with Stability-Indicating Method (e.g., LC-MS) check_storage->analyze_sample No improper_storage Issue Identified: Oxygen, Light, pH, Temp check_storage->improper_storage Yes identify_degradants Identify Degradation Products & Pathways analyze_sample->identify_degradants implement_protocol Implement Strict Handling Protocols (See Protocol 1) improper_storage->implement_protocol end_good Problem Resolved implement_protocol->end_good oxidative_pathway Pathway is Oxidative (Ring-Opening) identify_degradants->oxidative_pathway Yes other_pathway Pathway is Hydrolytic, Photolytic, or Other identify_degradants->other_pathway No mitigate_oxidation Mitigate Oxidative Stress: - Degas Solvents - Use Inert Atmosphere - Adjust pH oxidative_pathway->mitigate_oxidation mitigate_other Mitigate Other Stress: - Protect from Light - Control Temperature - Buffer Solution other_pathway->mitigate_other mitigate_oxidation->end_good mitigate_other->end_good

Caption: A decision tree for troubleshooting stability issues.

Primary Degradation Pathway: Oxidative Ring-Opening

The most significant degradation pathway involves the oxidation of the cyclopropylamine nitrogen, which leads to the formation of highly reactive intermediates.[5][15]

DegradationPathway cluster_main Oxidative Ring-Opening of the Cyclopropylamine Moiety Parent N-cyclopropylpiperidin-4-amine RadicalCation Radical Cation (Unstable) Parent->RadicalCation -1e⁻ (Oxidation) RingOpenedRadical β-Iminium Radical (Ring-Opened) RadicalCation->RingOpenedRadical Rapid Ring Opening FinalProduct Reactive Aldehyde/Ketone Products + Piperidine RingOpenedRadical->FinalProduct +H₂O (Hydrolysis)

Caption: The key oxidative degradation pathway.

Section 4: Essential Experimental Protocols

These protocols provide detailed, step-by-step instructions for handling the compound and investigating its stability profile.

Protocol 1: Preparation and Handling of Aqueous Stock Solutions

This protocol is designed to create a stable stock solution for immediate use or long-term storage.

  • Pre-Analysis:

    • Select a high-purity buffer system (e.g., acetate or phosphate buffer) to maintain a pH between 5.0 and 6.5.

    • Prepare the buffer using high-purity water (e.g., Milli-Q or equivalent).

  • Solvent Degassing (Critical Step):

    • Transfer the prepared buffer to a glass container.

    • Sparge the buffer with an inert gas (high-purity nitrogen or argon) for at least 20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of N-cyclopropylpiperidin-4-amine in a clean, amber glass vial.

    • Add the degassed buffer to the vial to achieve the desired concentration.

    • Mix gently by vortexing or sonicating until fully dissolved.

  • Storage:

    • For immediate use: Keep the vial sealed and protected from light.

    • For long-term storage:

      • Dispense the solution into single-use amber cryovials.

      • Purge the headspace of each vial with inert gas for 10-15 seconds.

      • Seal tightly and immediately flash-freeze in liquid nitrogen.

      • Transfer to a -80°C freezer for storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradants and validating that your analytical method is "stability-indicating".[7][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

ForcedDegradation cluster_stress Apply Stress Conditions (in parallel) start Prepare API Solution in Water/Co-solvent (e.g., 1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidation Oxidation 3% H₂O₂, RT start->oxidation thermal Thermal Stress 60°C (in solution) start->thermal photo Photolytic Stress ICH Q1B Light Box start->photo sampling Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze All Samples by Stability-Indicating LC-MS Method sampling->analysis evaluation Evaluate Results: - % Degradation - Identify Degradants - Assess Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study.

Detailed Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Neutralize samples with an equivalent amount of acid before analysis.

  • Oxidative Stress: Mix the stock solution 9:1 with 30% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress: Incubate the stock solution at 60°C, protected from light.

  • Photolytic Stress: Expose the solution in a quartz cuvette or other suitable transparent container to light as specified by ICH Q1B guidelines. Run a dark control sample in parallel, wrapped in aluminum foil.

Section 5: Recommended Analytical Methodologies

Due to the lack of a strong UV chromophore, specialized analytical techniques are required for accurate quantification and impurity profiling.

Method Principle Advantages Disadvantages Best For
HPLC with Charged Aerosol Detection (CAD) Nebulizes eluent, creating charged particles that are detected by an electrometer. Response is independent of chemical structure.Universal detection for non-volatile analytes. Good for quantification without reference standards for impurities.Requires a volatile mobile phase. Can be sensitive to gradient changes.Accurate quantification of the parent compound and major degradants.
HPLC-UV with Pre-Column Derivatization The amine is reacted with a UV-absorbing agent (e.g., dansyl chloride) before injection.[18]Allows use of standard UV detectors. Can be highly sensitive.Derivatization reaction must be complete and reproducible. May introduce artifacts.Purity analysis in labs without access to CAD or MS.
LC-MS/MS Separates compounds by HPLC and detects them by mass spectrometry.[19]Extremely sensitive and specific. Provides structural information for impurity identification.[5]More complex and expensive instrumentation. Quantification requires stable-isotope labeled internal standards for best accuracy.Definitive identification of degradation products. Trace-level analysis of impurities like N-nitrosamines.[13]
Gas Chromatography with Flame Ionization Detection (GC-FID) Separates volatile compounds in the gas phase.Robust and reliable for volatile analytes.The basic nature of the amine can cause peak tailing; requires a base-deactivated column.[18] Not suitable for non-volatile degradation products.Analysis of volatile impurities or starting materials.
References
  • Longdom Publishing.
  • Yoon, U. C., & Mariano, P. S. (1994). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. Journal of the American Chemical Society, 116(9), 4211–4212.
  • Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719.
  • BIOSYNCE. (2025). What is the stability of piperidine? BIOSYNCE Blog.
  • ChemistryViews. (2023). Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Feldman, P. L. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Cyclopropylamine in Organic Synthesis.
  • Cannon, J. G., & Garst, J. E. (1973). Ring-opening reactions of certain 2-carbonyl-substituted cyclopropylamines. The Journal of Organic Chemistry, 38(18), 3226–3228.
  • PharmaTutor. (2014).
  • Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595–597.
  • Ali, A., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 405, 134901.
  • Thermo Fisher Scientific. (N.D.). Safety Data Sheet for 1-Cyclopropyl-4-aminopiperidine.
  • Hypha Discovery. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Enamine. (N.D.).
  • PharmTech. (2010).
  • ChemScene. 1-Cyclopropylpiperidin-4-amine | CAS 62813-02-9.
  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResolveMass. (2025).
  • Benchchem. N-Cyclopropylpiperidin-4-amine | 396133-55-4.
  • Aschmann, S. M., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(48), 9405–9420.
  • BenchChem. (2025).
  • ChemicalBook. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine.
  • Akula, P. R., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis, 11.
  • Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789.
  • MDPI. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Summary for CID 7526.

Sources

Technical Support Center: Functionalization of N-Cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of N-cyclopropylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the chemical modification of this versatile building block. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in your synthetic endeavors.

Introduction

N-cyclopropylpiperidin-4-amine is a valuable scaffold in medicinal chemistry, prized for its unique combination of a rigid cyclopropyl group and a functionalizable piperidine ring.[1] This structure allows for the exploration of chemical space in drug discovery programs by providing a vector for modification.[1] However, the inherent reactivity of the secondary amine and the potential for side reactions involving the piperidine ring or the cyclopropyl moiety necessitate a careful approach to its functionalization. This guide will focus on the three most common transformations: acylation, alkylation, and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with N-cyclopropylpiperidin-4-amine?

The primary side reactions include over-alkylation (formation of quaternary ammonium salts), acylation at unintended sites if other nucleophilic groups are present, and, under harsh acidic conditions, potential opening of the cyclopropyl ring. Careful control of stoichiometry, temperature, and pH is crucial to minimize these outcomes.

Q2: Is the cyclopropyl group stable under typical functionalization conditions?

The cyclopropyl group is generally stable under standard acylation, alkylation, and reductive amination conditions. However, it can be susceptible to ring-opening under strong acidic conditions or in the presence of certain transition metal catalysts.[2] It is advisable to use milder acids for pH adjustment and to screen catalysts for their potential to induce ring-opening.

Q3: How can I prevent the formation of di-acylated or di-alkylated products?

To avoid di-functionalization, precise control over the stoichiometry of your reagents is essential. Using a slight excess (1.05-1.2 equivalents) of the acylating or alkylating agent is a good starting point. For particularly reactive electrophiles, slow addition of the reagent at a low temperature (e.g., 0 °C or -78 °C) can help to improve selectivity for mono-functionalization.

Q4: I'm observing poor solubility of my starting material/product. What solvents are recommended?

N-cyclopropylpiperidin-4-amine and its derivatives often exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF). For purification by chromatography, a mobile phase containing a small amount of a basic modifier like triethylamine can improve peak shape and solubility on silica gel.[3]

Troubleshooting Guides

Acylation Reactions (e.g., Amide Bond Formation)

Acylation of the secondary amine of N-cyclopropylpiperidin-4-amine is a common strategy for introducing a wide range of functional groups.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Insufficiently activated carboxylic acid (for peptide couplings).3. Steric hindrance from a bulky acylating agent.1. Use fresh or newly opened acylating agents.2. Choose a more potent coupling reagent (e.g., HATU, COMU).[4]3. Increase reaction temperature and/or extend reaction time.
Formation of Symmetric Anhydride of Carboxylic Acid In peptide couplings, the activated carboxylic acid reacts with another molecule of carboxylic acid.Use an appropriate stoichiometry of coupling reagent and carboxylic acid. Consider in-situ activation methods.
Guanidinylation of the Amine A side reaction with uronium-based coupling reagents (e.g., HBTU, HATU).[4]Use a phosphonium-based coupling reagent (e.g., PyBOP) or use the uronium reagent in slight excess and add it to the carboxylic acid before the amine.[4]
Epimerization at α-carbon of the acylating partner If the acylating partner has a chiral center alpha to the carbonyl, racemization can occur, especially with strong bases or high temperatures.Use a non-nucleophilic hindered base (e.g., DIPEA) and maintain a low reaction temperature. The addition of HOBt can also suppress racemization.
  • Reaction Setup: Dissolve N-cyclopropylpiperidin-4-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Alkylation Reactions

Direct alkylation of the piperidine nitrogen is a straightforward method for introducing alkyl substituents.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Poor leaving group on the alkylating agent.2. Steric hindrance.1. Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.2. Increase the reaction temperature and/or use a more polar aprotic solvent like DMF.
Formation of Quaternary Ammonium Salt (Over-alkylation) The product of the initial alkylation is more nucleophilic than the starting material and reacts further with the alkylating agent.Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly at a low temperature.
Reaction with Solvent Use of a nucleophilic solvent (e.g., an alcohol) that can compete with the amine for the alkylating agent.Use a non-nucleophilic, polar aprotic solvent such as acetonitrile (ACN) or DMF.
  • Reaction Setup: To a solution of N-cyclopropylpiperidin-4-amine (1.0 eq.) in anhydrous acetonitrile (ACN), add a suitable base such as potassium carbonate (2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing larger or more complex substituents.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Inefficient imine/iminium ion formation.2. The reducing agent is reducing the carbonyl starting material.1. Ensure anhydrous conditions. The addition of a dehydrating agent like molecular sieves can be beneficial. A mildly acidic catalyst (e.g., acetic acid) can promote imine formation.2. Use a milder reducing agent that preferentially reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Formation of an Alcohol Byproduct The reducing agent is too reactive and reduces the starting aldehyde or ketone before imine formation.Use a less reactive borohydride reagent like STAB. If using sodium borohydride, allow the amine and carbonyl to stir for a period to form the imine before adding the reducing agent.
Formation of a Tertiary Amine Byproduct The newly formed secondary amine reacts with another molecule of the aldehyde/ketone.Use an excess of the starting amine to favor the formation of the desired product.
  • Reaction Setup: Dissolve N-cyclopropylpiperidin-4-amine (1.0 eq.) and the aldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.

acylation_troubleshooting cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_troubleshooting Troubleshooting N-Cyclopropylpiperidin-4-amine N-Cyclopropylpiperidin-4-amine Desired Amide Desired Amide N-Cyclopropylpiperidin-4-amine->Desired Amide Successful Reaction Side Products Side Products N-Cyclopropylpiperidin-4-amine->Side Products Side Reactions Acylating Agent Acylating Agent Acylating Agent->Desired Amide Acylating Agent->Side Products Low Yield Low Yield Desired Amide->Low Yield Incomplete Reaction Impure Product Impure Product Side Products->Impure Product Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Solution Purification Strategy Purification Strategy Impure Product->Purification Strategy Solution

Caption: Troubleshooting workflow for acylation reactions.

cyclopropyl_stability cluster_conditions Reaction Conditions cluster_outcome Cyclopropyl Ring Integrity Mild Acidic/Basic Mild Acidic/Basic Stable Ring Stable Ring Mild Acidic/Basic->Stable Ring Strong Acid Strong Acid Ring Opening Ring Opening Strong Acid->Ring Opening

Caption: Impact of pH on cyclopropyl ring stability.

References

  • Wang, Y.-X., & Castagnoli, N., Jr. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Tetrahedron Letters, 36(23), 3981–3984.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • GlaxoSmithKline. (1991). Synthesis of Remifentanil. Research Triangle Park.
  • Mallinckrodt LLC. (2010). Synthesis of Remifentanil.
  • Google Patents. US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil.
  • Google Patents.
  • Siddiqui, R., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1265, 133405.
  • Wünsch, B., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 6(32), 8269-8280.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89982, 4-Anilinopiperidine. [Link]

  • Castagnoli, N., Jr., et al. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Tetrahedron Letters, 36(23), 3981-3984.
  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • PubMed Central (PMC). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • PubMed Central (PMC). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • PubMed Central (PMC). Emerging Synthetic Fentanyl Analogs. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

Technical Support Center: Chiral Separation of N-Cyclopropylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of N-cyclopropylpiperidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of resolving these chiral compounds. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving enantiopure forms of its derivatives is often critical for therapeutic efficacy and safety.[1][2] This resource is structured to offer practical, scientifically-grounded solutions to common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chiral separation of N-cyclopropylpiperidin-4-amine derivatives, providing concise and actionable answers.

Q1: What are the most effective chromatographic techniques for the chiral separation of N-cyclopropylpiperidin-4-amine derivatives?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of N-cyclopropylpiperidin-4-amine derivatives.[3]

  • HPLC: A robust and widely used technique. Polysaccharide-based chiral stationary phases (CSPs) are particularly successful for resolving a broad range of chiral amines.[3]

  • SFC: Often provides faster separations, higher efficiency, and is a more environmentally friendly option due to the use of supercritical carbon dioxide as the primary mobile phase component.[3] SFC can also lead to improved resolution and shorter analysis times for chiral separations.[3]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating N-cyclopropylpiperidin-4-amine enantiomers?

A2: The selection of the CSP is critical for successful chiral separation. For amine compounds like N-cyclopropylpiperidin-4-amine derivatives, the following CSPs are generally recommended:

  • Polysaccharide-based CSPs: These are the most versatile and widely successful for a broad range of chiral compounds, including amines.[3] They are available with various chiral selectors, such as cellulose and amylose derivatives.

  • Crown Ether-based CSPs: These have shown utility for the chiral separation of primary amines.

  • Cyclofructan-based CSPs: These can also be effective for the enantiomeric separation of primary amines, particularly in SFC.

Q3: Why is mobile phase composition so critical, and what are the recommended starting conditions?

A3: The mobile phase composition directly influences the interactions between the enantiomers and the CSP, thereby affecting retention and selectivity.

  • For HPLC (Normal Phase): A common starting point is a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol.

  • For SFC: The mobile phase typically consists of supercritical CO2 with a polar co-solvent, often an alcohol like methanol.

  • Additives: For basic compounds like N-cyclopropylpiperidin-4-amine derivatives, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is often crucial to improve peak shape and achieve separation.[4] In the absence of a basic additive, these amines may show strong retention and poor peak shape.[4]

Q4: What are the primary causes of poor resolution between enantiomers?

A4: Poor resolution is a common challenge and can stem from several factors:

  • Inappropriate CSP: The chosen CSP may not have the necessary chiral recognition capabilities for your specific derivative.

  • Suboptimal Mobile Phase: The mobile phase composition may not be conducive to creating the necessary differences in interaction energies between the enantiomers and the CSP.

  • Incorrect Temperature: Temperature can significantly impact chiral recognition. It is an important parameter to optimize.

  • Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate can sometimes improve resolution.

Q5: What causes peak tailing, and how can it be mitigated?

A5: Peak tailing for basic compounds like N-cyclopropylpiperidin-4-amine derivatives is often due to secondary interactions with the stationary phase, such as with residual silanols on silica-based CSPs. To mitigate this:

  • Use a Basic Additive: Incorporating a basic additive like DEA into the mobile phase can help to block these active sites and improve peak symmetry.[4]

  • Column Choice: Consider using a CSP with a more inert surface or one specifically designed for the separation of basic compounds.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the chiral separation of N-cyclopropylpiperidin-4-amine derivatives.

Problem Potential Cause Troubleshooting Steps
No Separation 1. Inappropriate CSP. 2. Incorrect mobile phase. 3. Unsuitable detection wavelength.1. Screen different types of CSPs (polysaccharide, crown ether, etc.). 2. Vary the mobile phase composition (e.g., change the alcohol modifier, adjust the modifier percentage). 3. Add a basic modifier (e.g., 0.1% DEA). 4. Ensure the detection wavelength is appropriate for your compound.
Poor Resolution 1. Suboptimal mobile phase strength. 2. Flow rate is too high. 3. Temperature is not optimized. 4. Column is overloaded.1. Adjust the ratio of polar modifier in the mobile phase. 2. Reduce the flow rate. 3. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). 4. Reduce the sample concentration or injection volume.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column contamination.1. Add a basic additive (e.g., DEA, triethylamine) to the mobile phase.[4] 2. Use a column specifically designed for basic compounds. 3. Flush the column with a strong solvent to remove contaminants.
High Backpressure 1. Blockage in the system (e.g., frit, tubing). 2. Column contamination. 3. Mobile phase incompatibility.1. Reverse flush the column at a low flow rate. 2. Check for blockages in the HPLC/SFC system. 3. Ensure the mobile phase components are miscible and filtered.
Irreproducible Results 1. Column not equilibrated. 2. Mobile phase composition changing over time. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for developing a chiral separation method for N-cyclopropylpiperidin-4-amine derivatives.

Protocol 1: Chiral HPLC Method Development
  • Column Selection:

    • Begin with a polysaccharide-based CSP, such as one derived from cellulose or amylose. A common initial choice would be a column with a tris(3,5-dimethylphenylcarbamate) selector on a silica support.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases with varying ratios of hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a screening gradient or a series of isocratic runs (e.g., 90:10, 80:20, 70:30 hexane:alcohol).

    • Incorporate a basic additive, such as 0.1% (v/v) diethylamine (DEA), into the mobile phase to improve peak shape.[4]

  • Initial Analysis:

    • Set the column temperature to 25°C.

    • Use a flow rate of 1.0 mL/min.

    • Inject a small volume (e.g., 5 µL) of your racemic standard.

    • Monitor the separation at a suitable UV wavelength.

  • Optimization:

    • Based on the initial screening, select the mobile phase that provides the best initial separation.

    • Fine-tune the alcohol modifier percentage to optimize resolution and analysis time.

    • Investigate the effect of temperature by running the analysis at different temperatures (e.g., 15°C, 25°C, 35°C).

    • Optimize the flow rate to balance resolution and run time.

Protocol 2: Chiral SFC Method Development
  • Column Selection:

    • Similar to HPLC, polysaccharide-based CSPs are a good starting point for SFC.

  • Mobile Phase and Modifier Screening:

    • The primary mobile phase will be supercritical CO2.

    • Screen different alcohol co-solvents (modifiers) such as methanol, ethanol, and isopropanol.

    • Prepare modifier solutions containing a basic additive (e.g., 0.1% DEA).

  • Initial Analysis:

    • Set the back pressure to a standard value (e.g., 150 bar).

    • Set the column temperature to 35°C.

    • Use a total flow rate of 3.0 mL/min.

    • Perform a gradient elution from a low to high percentage of the modifier (e.g., 5% to 40% over 10 minutes).

  • Optimization:

    • Identify the modifier that provides the best selectivity.

    • Optimize the gradient slope and range to improve resolution.

    • Investigate the effect of back pressure and temperature on the separation.

IV. Visualization of Workflows

The following diagrams illustrate the logical workflows for chiral method development.

Chiral_Method_Development_Workflow cluster_HPLC Chiral HPLC Method Development cluster_SFC Chiral SFC Method Development HPLC_Start Start: Racemic N-Cyclopropylpiperidin-4-amine Derivative HPLC_CSP Select Polysaccharide CSP HPLC_Start->HPLC_CSP HPLC_MP Screen Mobile Phases (Hexane/Alcohol + 0.1% DEA) HPLC_CSP->HPLC_MP HPLC_Initial Initial Analysis (25°C, 1.0 mL/min) HPLC_MP->HPLC_Initial HPLC_Eval Evaluate Separation HPLC_Initial->HPLC_Eval HPLC_Opt Optimize: - Modifier % - Temperature - Flow Rate HPLC_Eval->HPLC_Opt Partial or No Separation HPLC_Final Final Method HPLC_Eval->HPLC_Final Good Separation HPLC_Opt->HPLC_Initial Re-evaluate SFC_Start Start: Racemic N-Cyclopropylpiperidin-4-amine Derivative SFC_CSP Select Polysaccharide CSP SFC_Start->SFC_CSP SFC_Mod Screen Modifiers (MeOH, EtOH, IPA + 0.1% DEA) SFC_CSP->SFC_Mod SFC_Initial Initial Gradient Analysis (35°C, 150 bar) SFC_Mod->SFC_Initial SFC_Eval Evaluate Separation SFC_Initial->SFC_Eval SFC_Opt Optimize: - Gradient - Back Pressure - Temperature SFC_Eval->SFC_Opt Partial or No Separation SFC_Final Final Method SFC_Eval->SFC_Final Good Separation SFC_Opt->SFC_Initial Re-evaluate

Sources

Technical Support Center: Navigating the Scale-Up of N-cyclopropylpiperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-cyclopropylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the production of this key pharmaceutical intermediate.

Introduction

N-cyclopropylpiperidin-4-amine is a valuable building block in medicinal chemistry, notable for its presence in numerous drug candidates. The successful and efficient large-scale production of this compound is critical for advancing pharmaceutical research and development. The most prevalent synthetic route is the reductive amination of a suitable N-protected or unprotected 4-piperidone with cyclopropylamine. While straightforward in principle, this transformation presents several challenges during scale-up, including ensuring complete conversion, minimizing side-product formation, and achieving high purity of the final product.

This document provides practical, experience-driven guidance to help you overcome these hurdles. We will delve into the causality behind common experimental issues and offer robust, validated protocols to ensure the integrity and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-cyclopropylpiperidin-4-amine, presented in a question-and-answer format.

Q1: My reductive amination reaction is showing low yield and incomplete conversion of the 4-piperidone starting material. What are the likely causes and how can I improve it?

A1: Low yield and incomplete conversion in the reductive amination of 4-piperidone with cyclopropylamine are common issues during scale-up. The primary reasons often revolve around the equilibrium of imine formation, the activity of the reducing agent, and the reaction conditions.

Root Cause Analysis and Corrective Actions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an iminium ion intermediate from the ketone and the amine. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Ensure the use of anhydrous solvents (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)).[1] Consider the use of a dehydrating agent, such as molecular sieves, to remove water generated during the reaction.[2]

  • Suboptimal pH: The rate of imine formation is pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6), which protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial, particularly when using sodium triacetoxyborohydride as the reducing agent.[1]

  • Reducing Agent Activity: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and selectivity for the iminium ion over the ketone.[3][4] However, its effectiveness can be compromised by moisture.

    • Solution: Use fresh, high-quality NaBH(OAc)₃ and add it portion-wise to the reaction mixture to control the reaction rate and temperature. Ensure the reagent has been stored under anhydrous conditions.

  • Reaction Temperature and Time: While room temperature is often sufficient, larger scale reactions may require longer reaction times or gentle heating to drive the reaction to completion.

    • Solution: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC). If the reaction stalls, consider extending the reaction time or increasing the temperature to 30-40 °C.

Troubleshooting Decision Tree for Low Yield:

low_yield_troubleshooting start Low Yield / Incomplete Conversion check_imine Check Imine Formation start->check_imine check_reduction Check Reduction Step start->check_reduction anhydrous Anhydrous Conditions? check_imine->anhydrous ph_optimal Optimal pH (4-6)? check_imine->ph_optimal reagent_quality Fresh Reducing Agent? check_reduction->reagent_quality temp_time Sufficient Time/Temp? check_reduction->temp_time use_anhydrous Use anhydrous solvent Add molecular sieves anhydrous->use_anhydrous No add_acid Add catalytic acetic acid ph_optimal->add_acid No use_fresh_reagent Use fresh NaBH(OAc)₃ Add portion-wise reagent_quality->use_fresh_reagent No increase_temp_time Increase reaction time or gently heat (30-40 °C) temp_time->increase_temp_time No

A troubleshooting decision tree for low yield in the reductive amination synthesis.
Q2: I am observing significant amounts of a dialkylated impurity, N,N-dicyclopropylpiperidin-4-amine, in my product. How can I prevent its formation?

A2: The formation of the dialkylated byproduct is a common issue when the product amine is sufficiently nucleophilic to react with the starting ketone.

Root Cause and Mitigation Strategy:

  • Stoichiometry Control: Using a large excess of the primary amine (cyclopropylamine) can statistically favor the formation of the desired mono-alkylated product. However, this can lead to purification challenges. A more effective approach is to control the stoichiometry of the ketone.

    • Solution: Use a slight excess of cyclopropylamine (e.g., 1.1-1.5 equivalents) relative to the 4-piperidone. Avoid a large excess of the ketone.

  • Slow Addition of Reducing Agent: The rate of reduction of the initially formed imine can influence the selectivity. If the reduction is slow, the product amine has more time to react with the remaining ketone.

    • Solution: Add the reducing agent, such as NaBH(OAc)₃, portion-wise to maintain a low concentration of the product amine in the presence of unreacted ketone.

  • Stepwise Procedure: For challenging cases, a two-step, one-pot procedure can be employed.

    • Protocol:

      • Stir the 4-piperidone and cyclopropylamine in a suitable solvent (e.g., methanol or ethanol) to form the imine. The progress of imine formation can be monitored by techniques like NMR or by observing the disappearance of the ketone spot on TLC.

      • Once imine formation is complete, add the reducing agent (e.g., sodium borohydride, NaBH₄). NaBH₄ is a stronger reducing agent than NaBH(OAc)₃ and will rapidly reduce the imine.[5]

Q3: My final product is contaminated with unreacted cyclopropylamine and the corresponding 4-piperidinol from over-reduction of the starting material. How can I effectively purify my product?

A3: The purification of N-cyclopropylpiperidin-4-amine can be challenging due to the basic nature of the product and the similar properties of some impurities. A multi-step purification strategy is often necessary.

Purification Protocol:

  • Aqueous Work-up:

    • Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the excess reducing agent.

    • Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction (for removing neutral impurities):

    • Dissolve the crude product in an organic solvent (e.g., DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the 4-piperidinol) in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Distillation or Crystallization:

    • Vacuum Distillation: For liquid products, vacuum distillation can be an effective method for removing less volatile impurities.

    • Crystallization: If the product is a solid or can form a stable salt, crystallization can be an excellent final purification step. Consider forming the hydrochloride or another suitable salt for crystallization.

Workflow for Purification:

purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (Quench & Extract) start->workup acid_base Acid-Base Extraction workup->acid_base final_purification Final Purification acid_base->final_purification distillation Vacuum Distillation final_purification->distillation Liquid crystallization Crystallization / Salt Formation final_purification->crystallization Solid product Pure N-cyclopropylpiperidin-4-amine distillation->product crystallization->product

A general workflow for the purification of N-cyclopropylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions to consider when handling sodium triacetoxyborohydride on a large scale?

A4: Sodium triacetoxyborohydride is a moisture-sensitive and reactive compound. Safe handling is paramount, especially during scale-up.

  • Moisture Sensitivity: NaBH(OAc)₃ reacts with water to release hydrogen gas, which is flammable and can create an explosion hazard in a confined space.[6][7]

    • Precaution: Always handle NaBH(OAc)₃ in a dry, inert atmosphere (e.g., under nitrogen or argon). Store it in a tightly sealed container in a dry environment.[8][9]

  • Personal Protective Equipment (PPE):

    • Precaution: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation:

    • Precaution: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[8][10]

  • Quenching:

    • Precaution: Quench the reaction mixture and any residual NaBH(OAc)₃ slowly and carefully with a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or a dilute acid) in a controlled manner to manage gas evolution.

Q5: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Analytical Technique Purpose Key Considerations
High-Performance Liquid Chromatography (HPLC) To monitor the disappearance of starting materials and the formation of the product and non-volatile impurities.The product has low UV absorbance, so a UV detector may have limited sensitivity. Consider using a charged aerosol detector (CAD) or derivatizing the amine for better UV detection.[11] The basic nature of the amine can cause peak tailing on silica-based columns; use a base-deactivated column or a mobile phase additive like triethylamine.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) To detect and identify volatile impurities, such as residual solvents and low-boiling byproducts.Amines can exhibit peak tailing on standard GC columns. Use a base-deactivated column for better peak shape.[12] GC-MS is also useful for identifying unknown impurities by their mass spectra.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) For structural confirmation of the final product and identification of major impurities.NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) with an internal standard.[13]
Mass Spectrometry (MS) To confirm the molecular weight of the product and identify impurities when coupled with LC or GC.High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[13]

Q6: Are there any alternative synthetic routes to N-cyclopropylpiperidin-4-amine that might avoid some of the challenges of reductive amination?

A6: While reductive amination is the most common approach, alternative strategies exist. One notable alternative involves constructing the cyclopropyl ring before the piperidine ring.[10] This can be advantageous if the reductive amination proves to be low-yielding or if specific stereochemistry is desired. However, these routes are often longer and may involve more expensive starting materials. For large-scale production, optimizing the reductive amination is typically the most economically viable strategy.

References

  • Heravi, M.M., Zadsirjan, V., Dehghani, M., & Ahmadi, T. (2018). Towards click chemistry: Multicomponent reactions via combinations of name reactions. Tetrahedron, 74(28), 3391–3457.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.).
  • BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling of Sodium Triacetoxyborohydride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.).
  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • BenchChem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4.
  • Master Organic Chemistry. (2017).
  • MDPI. (2025).
  • RSC Publishing. (2022).
  • UNODC. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MilliporeSigma. (n.d.). Amines Analysis by Packed Column GC.
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
  • BenchChem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA).

Sources

Preventing degradation of N-cyclopropylpiperidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-cyclopropylpiperidin-4-amine (CAS: 396133-55-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this versatile chemical building block during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My recent batches of N-cyclopropylpiperidin-4-amine show decreasing purity over time. What could be the cause?

A1: Decreased purity of N-cyclopropylpiperidin-4-amine during storage is typically due to chemical degradation. The primary culprits are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The molecule's secondary amine on the piperidine ring and the N-cyclopropyl group are susceptible to oxidative and other degradation pathways.

Q2: What are the optimal storage conditions for N-cyclopropylpiperidin-4-amine?

A2: To ensure long-term stability, N-cyclopropylpiperidin-4-amine should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is also crucial to protect the compound from light by using an amber-colored vial or by storing it in a dark location.

Q3: Is N-cyclopropylpiperidin-4-amine sensitive to air and moisture?

A3: Yes. Like many amines, N-cyclopropylpiperidin-4-amine is sensitive to both air and moisture.[3] The secondary amine can be oxidized by atmospheric oxygen, and the compound can be hygroscopic. Moisture can facilitate certain degradation reactions.

Q4: I've observed the appearance of new, unidentified peaks in my HPLC analysis of an older sample. What could these be?

A4: New peaks in your chromatogram likely represent degradation products. Potential degradation pathways include oxidation of the piperidine ring nitrogen to form an N-oxide, or H-abstraction from the C-H bonds of the piperidine ring, which can lead to various oxidized species such as imines or ring-opened products.[4][5][6][7]

Q5: How can I confirm the identity of suspected degradation products?

A5: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] These techniques provide molecular weight and fragmentation data that can be used to elucidate the structures of the impurities.

Troubleshooting Guide: Degradation During Storage and Experiments

This section provides a more detailed look at specific issues you might encounter and offers solutions based on an understanding of the underlying chemical principles.

Issue 1: Rapid Purity Decline in a Frequently Opened Container
  • Observation: You notice a significant drop in the purity of your N-cyclopropylpiperidin-4-amine (as determined by GC or HPLC) in a container that is frequently opened for sampling.

  • Root Cause: Repeated exposure to atmospheric oxygen and moisture each time the container is opened. The introduction of fresh air accelerates oxidative degradation.

  • Solution:

    • Aliquot the sample: Upon receiving a new batch of N-cyclopropylpiperidin-4-amine, divide it into smaller, single-use aliquots in separate vials. This minimizes the exposure of the bulk material to the atmosphere.

    • Inert gas blanketing: Before sealing each aliquot, flush the vial with a gentle stream of an inert gas like argon or nitrogen to displace any air.

    • Proper sealing: Ensure each vial is tightly sealed with a high-quality cap and septum to prevent ingress of air and moisture.

Issue 2: Discoloration of the Compound
  • Observation: Your N-cyclopropylpiperidin-4-amine, which is typically a clear liquid or solid, has developed a yellow or brownish tint over time.

  • Root Cause: Discoloration is often a visual indicator of oxidation. The formation of oxidized species and potential polymerization byproducts can lead to a change in color.

  • Solution:

    • Strict anaerobic handling: Handle the compound in a glove box or under a continuous flow of inert gas to minimize exposure to oxygen.

    • Light protection: Store the compound in amber vials or wrap the container in aluminum foil to prevent photo-initiated degradation, which can generate radical species that accelerate oxidation.[5]

    • Purity check: Before use, verify the purity of the discolored material using a suitable analytical method (HPLC or GC) to ensure it meets the requirements of your experiment.

Issue 3: Inconsistent Results in Aqueous Reactions
  • Observation: You are using N-cyclopropylpiperidin-4-amine in an aqueous reaction medium and are observing inconsistent yields or the formation of unexpected byproducts.

  • Solution:

    • Degas solvents: Before use, thoroughly degas all aqueous solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • pH control: Buffer your reaction mixture to a pH where the amine is most stable, if known. If this data is not available, consider running small-scale stability studies at different pH values.

    • Freshly prepare solutions: Prepare aqueous solutions of N-cyclopropylpiperidin-4-amine immediately before use to minimize the time it is exposed to potentially degradative conditions.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage to the seal.

  • Inert Atmosphere Storage: Store the primary container in a refrigerator at 2-8°C.[1][2]

  • Aliquoting: In a glove box or under a positive pressure of argon or nitrogen, carefully transfer the desired amounts of N-cyclopropylpiperidin-4-amine into smaller, pre-dried amber glass vials.

  • Inert Gas Flushing: Before sealing each aliquot, flush the headspace of the vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling and Storage: Clearly label each aliquot with the compound name, date, and concentration (if in solution). Store the aliquots at 2-8°C in a dark location.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This is a general method that should be optimized and validated for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any less polar impurities.

    • Include a column wash step with a high percentage of Mobile Phase B.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore. For higher sensitivity and specificity, use a Mass Spectrometer (LC-MS).

  • Sample Preparation: Dissolve a known amount of N-cyclopropylpiperidin-4-amine in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.

  • Injection Volume: 10 µL.

Note on Derivatization: For improved detection and chromatography, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to introduce a strong UV chromophore.[9][10][11]

Visualizing Degradation & Workflows

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for N-cyclopropylpiperidin-4-amine based on the known chemistry of piperidines and secondary amines.

G cluster_main N-cyclopropylpiperidin-4-amine cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A N-cyclopropylpiperidin-4-amine B Oxidation (e.g., atmospheric O2, H2O2) A->B C Photodegradation (UV light) A->C D Thermal Stress (High Temperature) A->D E N-oxide derivative B->E F Imine formation (2,3,4,5-tetrahydropyridine derivative) B->F G Ring-opened products B->G H Nitrosamine formation (in presence of nitrosating agents) B->H with nitrosating agents C->G D->G

Caption: Hypothetical degradation pathways of N-cyclopropylpiperidin-4-amine.

Recommended Aliquoting and Storage Workflow

This workflow minimizes the risk of degradation of your bulk material.

G A Receive Bulk N-cyclopropylpiperidin-4-amine B Work in Inert Atmosphere (Glove Box/Argon Flow) A->B C Aliquot into Pre-dried Amber Vials B->C D Flush Headspace with Inert Gas C->D E Seal Tightly (PTFE-lined cap + Parafilm®) D->E F Store at 2-8°C in the Dark E->F G Use One Aliquot per Experiment F->G

Caption: Recommended workflow for aliquoting and storing N-cyclopropylpiperidin-4-amine.

Quantitative Data Summary

ParameterRecommended ValueRationale
Storage Temperature 2-8°CSlows down the rate of potential degradation reactions.[1][2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation from atmospheric oxygen.[3]
Container Tightly sealed, amber glassProtects from moisture and light-induced degradation.[5]
HPLC Purity Check (General) C18 column, ACN/H₂O gradientStandard method for purity assessment of small organic molecules.[9][10][11]

References

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • BenchChem (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

  • Glasius, M., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • Al-Absi, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Thermo Fisher Scientific. (2025).
  • Freeman, S. A. & Rochelle, G. T. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine. BenchChem Technical Support.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • Freeman, S. A. & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia.
  • BenchChem. (2025). A Technical Guide to the Commercial Availability and Purity of 1-(3-Methoxypropyl)-4-piperidinamine. BenchChem Technical Support.
  • Ali, F., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ACS Omega.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Available at: [Link]

  • Lepaumier, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Gandon, V., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Available at: [Link]

  • Juskevich, J. C., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Biological Chemistry.
  • Akula, P. R., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for N-cyclopropylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for analytical challenges related to N-cyclopropylpiperidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we dissect common experimental hurdles and provide field-proven, in-depth solutions. Our approach is grounded in fundamental scientific principles to empower you not just to solve problems, but to understand their root causes.

Introduction

N-cyclopropylpiperidin-4-amine is a key building block in medicinal chemistry, notable for its substituted piperidine core.[1] While invaluable, its physicochemical properties—specifically its basic secondary amine and lack of a strong native chromophore—present distinct challenges for analytical method development.[2] This guide provides a structured approach to troubleshooting common issues in HPLC and GC analysis, impurity profiling, and stability testing.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the analysis of N-cyclopropylpiperidin-4-amine.

Q1: Why is my N-cyclopropylpiperidin-4-amine peak tailing severely in Reverse-Phase HPLC?

A1: Peak tailing is the most frequent issue for basic analytes like N-cyclopropylpiperidin-4-amine. The primary cause is secondary interactions between the protonated amine group of your analyte and negatively charged, acidic residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases (e.g., C18).[3][4] This interaction provides an alternative retention mechanism to the intended hydrophobic interaction, resulting in a distorted, tailing peak.[5]

Q2: My compound has poor UV absorbance. How can I get adequate sensitivity for HPLC analysis?

A2: N-cyclopropylpiperidin-4-amine lacks a significant chromophore, making low-level detection by UV-Vis challenging.[2] The most effective solution is pre-column derivatization. This involves reacting the amine with a reagent that attaches a UV-active or fluorescent tag to the molecule. Common derivatizing agents for amines include p-toluenesulfonyl chloride (tosyl chloride) or 4-chloro-7-nitrobenzofuran (NBD-Cl), which create stable derivatives with strong UV absorbance.[1][6] Alternatively, detectors that do not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), can be employed.[7]

Q3: Can I analyze N-cyclopropylpiperidin-4-amine directly by Gas Chromatography (GC)?

A3: Direct GC analysis is challenging. The primary and secondary amine functionalities make the molecule polar and prone to strong adsorption onto the column's stationary phase, leading to poor peak shape and potential decomposition.[8] While possible with highly inert, specialized columns (e.g., wax-based or amine-specific columns), it is often more reliable to perform a derivatization step to increase volatility and reduce polarity.[8][9]

Q4: What are the most likely process-related impurities I should look for?

A4: Based on its common synthesis route via reductive amination of N-cyclopropylpiperidin-4-one, potential process-related impurities include unreacted starting materials like 4-piperidone and cyclopropylamine, or by-products from side reactions.[10][11] Incomplete reactions or alternative synthetic pathways could also leave behind related piperidine structures.[]

Q5: Is there a risk of nitrosamine impurity formation with this molecule?

A5: Yes. As a secondary amine, N-cyclopropylpiperidin-4-amine is a potential precursor for the formation of N-nitrosamine impurities.[11] This can occur if the synthesis or storage conditions involve nitrosating agents (e.g., nitrites under acidic conditions).[13] Given the high potential toxicity and strict regulatory limits on nitrosamines, it is critical to assess this risk and, if necessary, use highly sensitive techniques like LC-MS/MS for detection.[14]

Section 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for overcoming specific analytical issues.

HPLC Method Development and Troubleshooting

The primary challenge in the HPLC analysis of N-cyclopropylpiperidin-4-amine is managing its basicity to achieve good peak shape.

G cluster_0 Troubleshooting HPLC Peak Tailing for Basic Amines start Observe Peak Tailing (Asymmetry > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral tailing_persists Neutral Compound Tails check_neutral->tailing_persists physical_problem Physical Problem Identified: - Column Void - Leaking/Bad Fittings - Extra-column Volume tailing_persists->physical_problem Yes chemical_problem Chemical Problem Identified: Secondary Silanol Interactions tailing_persists->chemical_problem No fix_physical Solution: 1. Reverse/flush column 2. Check/replace fittings 3. Use shorter/narrower tubing 4. Consider replacing column physical_problem->fix_physical fix_chemical Solutions: 1. Lower Mobile Phase pH (2.5-3.5) 2. Add Competitive Amine (e.g., TEA) 3. Use a Base-Deactivated Column chemical_problem->fix_chemical

Caption: Logical workflow for diagnosing and solving HPLC peak tailing.

This method is suitable for purity analysis where sensitivity is not the primary limitation. The key is to control the mobile phase pH.

  • Objective: To achieve a symmetric peak shape for N-cyclopropylpiperidin-4-amine.

  • Instrumentation: Standard HPLC system with UV detector.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column Base-deactivated C18 (e.g., Agilent ZORBAX StableBond, Waters XBridge), 4.6 x 150 mm, 3.5 µm A high-quality, end-capped column minimizes available silanol groups, reducing tailing.[4]
    Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water Lowers the pH to ~2.5-3.0. This protonates the residual silanol groups, minimizing their interaction with the protonated analyte.[4][15]
    Mobile Phase B Acetonitrile Standard organic modifier for reversed-phase.
    Gradient 5% to 95% B over 15 minutes, then hold for 5 min, and re-equilibrate. A generic gradient to elute impurities with a wide range of polarities. Adjust as needed.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
    Column Temp. 30 °C Provides stable retention times.
    Detection UV at 210 nm Detection at a low wavelength is necessary due to the lack of a strong chromophore. Expect a high baseline and potential interference.[7]

    | Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.[7]

This protocol is essential for quantifying low-level impurities or for assays requiring high sensitivity.

  • Objective: To attach a UV-active tag to N-cyclopropylpiperidin-4-amine for sensitive detection.

  • Reagents:

    • p-Toluenesulfonyl chloride (Tosyl-Cl)

    • Acetonitrile (HPLC grade)

    • Aqueous Sodium Bicarbonate solution (e.g., 1 M)

    • Aqueous Hydrochloric Acid solution (e.g., 1 M)

  • Derivatization Procedure: [Adapted from Zhou et al., 2022][1]

    • Prepare a sample solution of N-cyclopropylpiperidin-4-amine in acetonitrile (e.g., 100 µg/mL).

    • In a vial, mix 1.0 mL of the sample solution with 1.0 mL of 1 M sodium bicarbonate solution.

    • Prepare a derivatizing solution of Tosyl-Cl in acetonitrile (e.g., 10 mg/mL).

    • Add 1.0 mL of the Tosyl-Cl solution to the sample vial.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 1.0 mL of 1 M HCl.

    • Dilute with the mobile phase to the desired final concentration and inject.

  • Chromatographic Conditions: The resulting tosyl-amide derivative is significantly more hydrophobic. The HPLC method will need to be adjusted accordingly (e.g., a stronger organic mobile phase). A C18 column remains suitable. Detection should be set to the absorbance maximum of the tosyl group, typically around 230-240 nm.[16]

GC Method Development

For volatile impurities or when derivatization is preferred, GC can be a powerful tool.

  • Objective: To analyze N-cyclopropylpiperidin-4-amine by converting it into a more volatile and less polar derivative.

  • Derivatization Agent: Propyl chloroformate. This reagent reacts with primary and secondary amines to form stable carbamates.[17]

  • Derivatization Procedure: [Adapted from Phenomenex Technical Tip][17]

    • Prepare a sample solution in a suitable solvent (e.g., water or buffer).

    • Prepare a basic buffer (e.g., pH 9-10 Sodium Borate).

    • Prepare the derivatizing reagent solution: Propyl chloroformate in a water-miscible aprotic solvent like acetonitrile.

    • In a vial, combine equal volumes of the sample solution, basic buffer, and derivatizing reagent solution.

    • Shake vigorously for 1-5 minutes at room temperature.

    • Perform a liquid-liquid extraction by adding hexane. The derivatized analyte will partition into the upper hexane layer.

    • Carefully extract the hexane layer for GC injection.

  • GC Conditions:

    Parameter Recommended Condition Rationale
    Column Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film A general-purpose column suitable for a wide range of derivatized compounds.
    Carrier Gas Helium or Hydrogen Standard carrier gases for GC.
    Inlet Temp. 250 °C Ensures complete vaporization of the derivatized analyte.
    Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. Adjust based on the retention time of the derivative.
    Detector FID or MS FID for general-purpose quantification. MS for identification.

    | Detector Temp. | 280 °C (FID) or 230 °C (MS Transfer Line) | Standard detector temperatures. |

Section 3: Impurity Profiling and Stability-Indicating Methods

A crucial aspect of drug development is understanding the purity and stability of the active pharmaceutical ingredient (API).

Common Impurities and Degradants

The following table summarizes potential impurities associated with N-cyclopropylpiperidin-4-amine.

Impurity TypePotential Structure/CompoundLikely OriginRecommended Analytical Technique
Process-Related N-cyclopropylpiperidin-4-oneUnreacted intermediate from reductive amination.[10]HPLC-UV, GC-MS
Process-Related 4-PiperidoneUnreacted starting material.[10]HPLC with derivatization, GC-MS
Process-Related CyclopropylamineUnreacted starting material.Headspace GC-MS
Degradation N-nitroso-cyclopropylpiperidin-4-amineReaction with nitrosating agents.[14]LC-MS/MS (highly specific and sensitive)
Degradation Oxidative Degradants (e.g., N-oxide)Exposure to oxidative conditions.[18][19]LC-MS
Developing a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its impurities and degradation products. This is achieved through forced degradation studies.

G cluster_0 Stability-Indicating Method Development Workflow start Develop Initial HPLC Method (Protocol 1) stress Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) start->stress analyze Analyze Stressed Samples Against Control stress->analyze check_sep Are all degradant peaks separated from the main peak? analyze->check_sep optimize Optimize Method: - Modify Gradient - Change Mobile Phase pH/Buffer - Screen Different Columns check_sep->optimize No validate Method is Stability-Indicating. Proceed to Validation (ICH Q2). check_sep->validate Yes optimize->analyze

Caption: Workflow for forced degradation and method optimization.

  • Objective: To intentionally degrade the N-cyclopropylpiperidin-4-amine sample to ensure the analytical method can separate the degradants from the parent compound. Aim for 5-20% degradation.[20]

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: [Adapted from ICH Q1A(R2)][20]

    • Acid Hydrolysis: Add 1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60-80 °C for several hours.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[19]

    • Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80-100 °C).[18]

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC method. Check for new peaks and ensure the main peak remains pure (using a DAD detector for peak purity analysis is highly recommended).

Mass Spectrometry Fragmentation Insights

MS is invaluable for identifying unknown impurities. For N-cyclopropylpiperidin-4-amine (Exact Mass: ~140.13), expect the following:

  • ESI-MS (Positive Mode): The primary ion will be the protonated molecule [M+H]⁺ at m/z 141.14.[10]

  • MS/MS Fragmentation:

    • α-Cleavage: A common pathway for piperidines is cleavage of the bond adjacent to the nitrogen. Loss of the cyclopropyl group is a likely fragmentation pathway.[17]

    • Ring Fission: The piperidine ring can open and fragment, leading to a series of smaller ions.[17]

    • Neutral Loss: If substituents are present (e.g., in derivatives or impurities), neutral loss of small molecules like water or ammonia is common.[21]

References

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Axion Labs on YouTube. (2022). HPLC Tips Peak Tailing. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Research Journal of Pharmacy and Technology, 13(9), 4195-4202. [Link]

  • ResearchGate. (2012). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]

  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1373-1382. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Fu, Y., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 60(17), 7476-7490. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2016). Brazilian Journal of Pharmaceutical Sciences, 52(1), 159-167. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Inovine Meetings LLC. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). [Link]

  • PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

  • PubChemLite. (n.d.). N-cyclopropylpiperidin-4-amine dihydrochloride (C8H16N2). [Link]

  • PubMed. (n.d.). Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches. [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • PubChem. (n.d.). N-Nitrosopiperidine. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ResearchGate. (n.d.). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Validation for N-cyclopropylpiperidin-4-amine dihydrochloride Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-cyclopropylpiperidin-4-amine dihydrochloride, a versatile building block in medicinal chemistry.[1] We will delve into the rationale behind experimental choices, compare alternative analytical approaches, and provide detailed protocols grounded in scientific principles and regulatory expectations.

The Criticality of a Validated Purity Method

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, as impurities can carry over to the final drug product, potentially altering its pharmacological profile or introducing toxicity. A robust, validated HPLC method is therefore indispensable for ensuring the quality and consistency of this starting material. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][3][4][5][6]

Method Development Strategy: A Multi-faceted Approach

The development of a stability-indicating HPLC method requires a systematic evaluation of various chromatographic parameters. The goal is to achieve adequate separation of the main compound from its potential impurities and degradation products.

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving the desired separation. For a polar compound like N-cyclopropylpiperidin-4-amine, several column chemistries can be considered.

  • Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC.[7]

    • C18 (Octadecylsilane): The workhorse of RP-HPLC, C18 columns are a good starting point for method development.[8] However, for highly polar amines, retention can be a challenge.

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can improve the retention and peak shape of polar compounds by reducing interactions with residual silanols on the silica surface.

    • "Aqueous" C18 Columns: These are designed to be stable in highly aqueous mobile phases, which are often necessary for retaining polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase mode.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8]

Comparison of Column Technologies

Column TypePrincipleAdvantages for N-cyclopropylpiperidin-4-amineDisadvantages
Standard C18 Hydrophobic interactionsWidely available, extensive literaturePoor retention of polar amines, potential for peak tailing
Polar-Embedded Mixed-mode (hydrophobic and polar interactions)Improved peak shape and retention for polar basesMay have different selectivity compared to standard C18
Aqueous C18 Hydrophobic interactions with enhanced stability in high aqueous mobile phasesAllows for use of lower organic content, improving retention of polar compoundsMay still exhibit limited retention for very polar amines
HILIC Partitioning into a water-enriched layer on the stationary phaseExcellent retention for highly polar compoundsCan have longer equilibration times, potential for method variability

Mobile Phase Optimization: Fine-tuning the Separation

The mobile phase composition plays a crucial role in controlling retention and selectivity.[9] For amine analysis, pH is a critical parameter.

  • pH Control: N-cyclopropylpiperidin-4-amine is a basic compound. Maintaining the mobile phase pH below the pKa of the amine will ensure it is in its protonated, more polar form, which can improve peak shape and reduce tailing on silica-based columns. Buffers such as phosphate or formate are commonly used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower viscosity.

  • Ion-Pairing Reagents: For challenging separations of ionic compounds, ion-pairing reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve retention and resolution. However, these reagents can be aggressive to the column and are often not compatible with mass spectrometry.

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical method is a formal process to confirm that the method is suitable for its intended use.[6] The following parameters, as outlined in the ICH Q2(R2) guideline, must be evaluated.[2][3][4][5]

1. System Suitability

  • Objective: To ensure that the chromatographic system is performing adequately on the day of analysis.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Procedure:

    • Forced Degradation Studies: Subject the this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10][11][12][13]

    • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

    • Peak purity analysis using a photodiode array (PDA) detector can be used to assess the homogeneity of the analyte peak.

  • Acceptance Criteria: The method should be able to separate the main peak from all degradation products and any known impurities. The peak purity angle should be less than the peak purity threshold.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis HPLC Analysis (PDA Detector) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., ICH Q1B) Photolytic->Analysis API N-cyclopropylpiperidin-4-amine dihydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Evaluation Peak Purity & Resolution Assessment Analysis->Evaluation

Caption: Forced degradation workflow for specificity assessment.

3. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy (Trueness)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Spiked Placebo Method: Prepare a placebo (a mixture of all excipients without the API) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic)

      • Mobile phase pH (e.g., ±0.2 units)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

    • Analyze the sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Validation Parameter Relationship

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range Robustness Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: Interrelationship of HPLC validation parameters.

Comparative Data Summary

The following table presents hypothetical comparative data for the validation of two different HPLC methods for this compound purity analysis.

Validation ParameterMethod A (Reversed-Phase C18)Method B (HILIC)ICH Acceptance Criteria
Specificity Separates all known impurities and degradantsProvides better separation for highly polar degradantsAdequate separation of all relevant peaks
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
Robustness PassesPassesNo significant impact on results
Conclusion

The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A thorough understanding of the compound's chemical properties, coupled with a systematic approach to method development and validation, is essential for establishing a reliable and robust analytical procedure. While a standard reversed-phase C18 method can be a good starting point, alternative column chemistries such as HILIC may offer superior performance for this polar amine, particularly in resolving highly polar impurities and degradation products. The choice of the optimal method will depend on the specific impurity profile of the material and the intended application of the analytical procedure.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Lamb, E. A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. Onyx Scientific. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). [URL Not Available]
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). National Institutes of Health. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • HPLC determination finds amines made by fermentation. (2020). Wiley Analytical Science. [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • N-Phenylpiperidin-4-amine dihydrochloride. PubChem. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). ResearchGate. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • 4-Aminopiperidine dihydrochloride. PubChem. [Link]

  • The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?. (2013). [URL Not Available]
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • N,N-Diethylpiperidin-4-amine dihydrochloride. ChemBK. [Link]

  • N-Isopropylpiperidine-4-amine dihydrochloride. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of N-cyclopropylpiperidin-4-amine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopropylpiperidin-4-amine is a critical building block in modern medicinal chemistry, valued for the unique structural and pharmacokinetic properties it imparts to novel pharmaceutical candidates.[1] The rigorous analytical control of this amine and its synthetic intermediates is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies for the characterization of N-cyclopropylpiperidin-4-amine. We will explore the causality behind method development choices, present validated experimental protocols, and offer objective data to guide researchers in selecting the optimal analytical strategy for their specific needs.

The Synthetic Landscape: Understanding the Analytes

The analysis of any compound begins with a firm understanding of its synthetic origin. A prevalent route to N-cyclopropylpiperidin-4-amine involves the reductive amination of a piperidone precursor.[1][2] This context is crucial as it defines the spectrum of potential impurities that must be separated and identified.

A typical synthesis may proceed as follows:

  • Intermediate Formation: Reductive amination of 4-piperidone with cyclopropylamine to form the key intermediate, N-cyclopropylpiperidin-4-one.[1]

  • Final Product Formation: Subsequent conversion of the ketone to the primary amine, N-cyclopropylpiperidin-4-amine.

This process can introduce a variety of related substances, including unreacted starting materials, the ketone intermediate, and potential by-products from side reactions.[3] Therefore, a robust analytical method must be capable of resolving and identifying all these species.

The Challenge of Amine Analysis via Gas Chromatography

Direct GC analysis of primary and secondary amines like N-cyclopropylpiperidin-4-amine is notoriously challenging.[4] The inherent properties of the amine functional group—high polarity and the presence of active hydrogen atoms—lead to undesirable interactions with the GC system.[5] This results in poor chromatographic performance, characterized by severe peak tailing and potential sample adsorption or degradation on the column.[6]

To circumvent these issues, derivatization is not merely an option but a necessity. This chemical modification process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby dramatically improving its chromatographic behavior.[5][7]

The Core Benefits of Derivatization:

  • Increased Volatility: Allows for analysis at lower temperatures, minimizing thermal degradation.[5]

  • Improved Peak Shape: Reduces interactions with the stationary phase, yielding sharp, symmetrical peaks.[5]

  • Enhanced Sensitivity: The introduction of specific groups (e.g., fluorine atoms) can significantly boost detector response.[5]

Core Methodology: GC-MS Analysis with Derivatization

Our recommended approach utilizes acylation, a robust and widely adopted derivatization technique for amines, prior to GC-MS analysis.[8] Acylation replaces the active hydrogens on the amine with an acyl group, effectively "capping" the polar site.

Experimental Protocol: Acylation and GC-MS Analysis

This protocol provides a self-validating system for the routine analysis of N-cyclopropylpiperidin-4-amine.

Part A: Derivatization via Acylation with TFAA

  • Sample Preparation: Accurately weigh ~1 mg of the sample (or a reaction aliquot evaporated to dryness) into a 2 mL autosampler vial.

  • Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate) to dissolve the sample. Add 100 µL of trifluoroacetic anhydride (TFAA).[5]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the mixture at 70°C for 20 minutes in a heating block.[5]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with ethyl acetate to a final concentration of approximately 100 µg/mL.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Part B: GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film)A robust, low-bleed, non-polar column suitable for a wide range of analytes.[9]
Carrier Gas HeliumInert carrier gas, constant flow rate of 1.0 mL/min.[9]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level sensitivity.[9]
Injector Temp. 280°CEnsures rapid and complete volatilization of the derivatized analyte.
Oven Program Start at 80°C (hold 1 min), ramp to 290°C at 20°C/min, hold 5 min.A temperature gradient is essential for separating analytes with different volatilities.[9]
MS Transfer Line 290°CPrevents condensation of analytes between the GC and MS.[9]
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-550)Allows for the identification of unknown impurities and by-products.
Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot Dissolve Add Solvent (Ethyl Acetate) Sample->Dissolve Derivatize Add Derivatizing Agent (TFAA) Dissolve->Derivatize React Heat at 70°C Derivatize->React Dilute Dilute to Final Conc. React->Dilute Inject GC Injection (1 µL, Splitless) Dilute->Inject Derivatized Sample Separate GC Separation (HP-5MS Column) Inject->Separate Ionize MS Ionization (EI, 70 eV) Separate->Ionize Detect MS Detection (Full Scan) Ionize->Detect Process Chromatogram Integration Detect->Process Raw Data Identify Spectral Library Matching Process->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of N-cyclopropylpiperidin-4-amine.

Expertise: Predicting Mass Spectral Fragmentation

The utility of GC-MS lies in the structural information gleaned from the mass spectrum. For amines, the fragmentation patterns are predictable and highly informative.

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. N-cyclopropylpiperidin-4-amine (C8H16N2, MW 140.23) has an even number of nitrogens, so its molecular ion will have an even mass-to-charge ratio (m/z 140).[1][10]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for amines is cleavage of the carbon-carbon bond adjacent to the nitrogen (alpha to the nitrogen).[11] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.[10][12]

For the trifluoroacetyl derivative of N-cyclopropylpiperidin-4-amine (MW 236), fragmentation will be directed by both the amide functionality and the cyclic structure. The molecular ion at m/z 236 will be observed, and key fragments will arise from alpha-cleavage adjacent to the ring nitrogen and cleavage of the cyclopropyl group.

Visualization: Predicted Fragmentation Pathway

Fragmentation cluster_frags Key Fragments Parent Derivatized Molecule MW = 236 Frag1 Loss of CF3 m/z = 167 Parent->Frag1 C-C Cleavage Frag2 Alpha-Cleavage (Ring Opening) Parent->Frag2 C-N Cleavage Frag3 Loss of Cyclopropyl m/z = 195 Parent->Frag3 C-N Cleavage

Caption: Predicted EI fragmentation of derivatized N-cyclopropylpiperidin-4-amine.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC), often coupled with MS, presents a viable alternative, particularly for certain applications.[9]

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] It is exceptionally well-suited for polar, non-volatile, or thermally labile compounds.[13]

  • Advantages for Amine Analysis: The primary advantage is the potential to analyze the amine directly without derivatization, saving time and avoiding potential artifacts from the derivatization reaction.[9]

  • Causality Behind Method Choices: For basic amines, chromatographic peak shape can still be problematic on standard silica-based C18 columns due to interactions with residual silanol groups.[3] This is overcome by using a base-deactivated column or by adding a competitive base or an acid (like formic or trifluoroacetic acid) to the mobile phase to ensure the analyte is consistently protonated.[14][15]

Performance Comparison: GC-MS vs. HPLC-UV/MS
FeatureGC-MS (with Derivatization)HPLC-UV/MS (Direct Analysis)
Derivatization Required: Adds a step to sample preparation.[4]Not Required: Simplifies workflow.[9]
Sensitivity Very High: Especially with SIM mode and derivatizing agents that enhance detector response.High: LC-MS offers excellent sensitivity. HPLC-UV is less sensitive and requires a chromophore.
Selectivity Excellent: Chromatographic separation combined with mass filtering provides high selectivity.Excellent: Particularly with LC-MS/MS for complex matrices.
Analysis of Volatiles Superior: The ideal technique for analyzing volatile impurities like residual solvents.[3][16]Limited: Not suitable for highly volatile compounds.
Analysis of Non-Volatiles Limited: Requires analytes to be volatile or made volatile through derivatization.Superior: The preferred method for non-volatile or thermally unstable impurities.[13]
Structural Information Excellent: EI fragmentation provides reproducible, library-searchable "fingerprints."Good to Excellent: LC-MS (ESI) often yields the molecular ion with minimal fragmentation. MS/MS is needed for detailed structural data.
Typical Run Time 15-25 minutes10-20 minutes
Cost & Complexity Moderate instrumentation cost, requires handling of derivatization reagents.Higher instrumentation cost for LC-MS, but simpler sample preparation.

Conclusion and Authoritative Recommendations

The choice between GC-MS and HPLC for the analysis of N-cyclopropylpiperidin-4-amine and its intermediates is not a matter of one being universally superior, but rather of selecting the right tool for the specific analytical challenge.

  • Choose GC-MS when:

    • The primary goal is a comprehensive impurity profile that includes both process-related impurities and volatile residual solvents in a single run.

    • Unambiguous identification of unknown impurities is required, leveraging the extensive and standardized EI mass spectral libraries.

    • The highest sensitivity for the target analyte is needed, which can be achieved through derivatization and SIM mode acquisition.

  • Choose HPLC-MS when:

    • The analysis focuses on non-volatile or thermally labile by-products or degradation products for which derivatization is not feasible.

    • A high-throughput method is desired, and the time saved by omitting the derivatization step is critical.

    • The sample matrix is complex, and the enhanced selectivity of LC-MS/MS is required to resolve the analyte from interferences.

By understanding the causality behind the analytical challenges and the strengths of each technique, researchers and drug development professionals can confidently develop and validate robust methods that ensure the quality and integrity of their synthetic products.

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Available at: [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI Technologies. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • Amines by GC-MS. Chromatography Forum. Available at: [Link]

  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link]

  • Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • N-cyclopropylpiperidin-4-amine dihydrochloride (C8H16N2). PubChemLite. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH). Available at: [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-cyclopropylpiperidin-4-amine Analogs as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-cyclopropylpiperidin-4-amine scaffold is a versatile building block in medicinal chemistry, particularly in the design of enzyme inhibitors.[1] This guide provides an in-depth comparison of its analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2] Inhibition of FAAH enhances the signaling of endogenous cannabinoids, offering therapeutic potential for pain, anxiety, and inflammation without the psychotropic side effects of direct cannabinoid receptor agonists.[2][3]

The N-cyclopropylpiperidin-4-amine Scaffold: A Privileged Structure

The N-cyclopropylpiperidin-4-amine core offers several advantages for drug design. The piperidine ring is a common motif in pharmaceuticals, known for its favorable pharmacokinetic properties.[4][5] The cyclopropyl group can probe specific hydrophobic pockets within a target's binding site, while the amine provides a point for functionalization to form key interactions like hydrogen bonds.[1] This scaffold's amenability to systematic modification makes it ideal for exploring SAR.[1][6]

Structure-Activity Relationship (SAR) Analysis

The following sections detail how modifications to different parts of the N-cyclopropylpiperidin-4-amine scaffold impact its inhibitory activity against FAAH.

The substituent on the piperidine nitrogen plays a critical role in determining the potency and selectivity of FAAH inhibition. Introducing various functional groups at this position allows for the exploration of different regions of the FAAH active site.

  • Carbamates: Acylation of the piperidine nitrogen to form carbamates has proven to be a highly successful strategy for developing potent FAAH inhibitors.[3][7] The carbamoyl group acts as a key pharmacophore, reacting with the catalytic serine residue (Ser241) in the FAAH active site to form a covalent adduct.[8]

  • Ureas: Similar to carbamates, urea derivatives can also form covalent bonds with the active site serine, leading to potent inhibition.[8] The nature of the substituent on the urea nitrogen can significantly influence potency.

Functionalization of the 4-amino group is another critical avenue for modulating activity. This position can be modified to interact with different residues within the enzyme's binding pocket.

  • N-Alkylation and N-Acylation: Introducing alkyl or acyl groups to the 4-amino nitrogen can alter the compound's lipophilicity and steric bulk, thereby influencing its fit within the active site.[1]

  • Amide and Carboxamide Derivatives: Converting the amine to an amide or incorporating it into a larger carboxamide structure can introduce additional hydrogen bonding opportunities and improve binding affinity.[9]

Introducing chiral centers on the piperidine ring can lead to stereospecific interactions with the enzyme, enhancing both potency and selectivity.[4] Chiral piperidine scaffolds are increasingly utilized in drug design to optimize pharmacological profiles.[4][5]

Comparative Performance of N-cyclopropylpiperidin-4-amine Analogs

The following table summarizes the inhibitory potencies of representative N-cyclopropylpiperidin-4-amine analogs and related piperidine/piperazine derivatives against FAAH.

Compound ClassModificationTargetIC50 (nM)Key Features & References
O-Aryl Carbamates Replacement of cyclohexyl with β-naphthylmethylFAAH5.3Shape complementarity and hydrogen bonds are crucial for high potency.[7]
O-Aryl Carbamates 3'-carbamoylbiphenyl-3-yl ester (URB880)FAAH0.63Further optimization of the O-aryl portion leads to sub-nanomolar inhibition.[7]
Piperidine/Piperazine Carbamates VariesHuman recombinant and purified rat FAAHPotent nanomolar activityHighly selective against other serine hydrolases (MGL, ABHD6) and no affinity for CB1/CB2 receptors.[3]
Piperazine-Carboxamides VariesFAAHVariesIrreversible inhibitors with a 3D-QSAR model developed for rational design.[9]
Experimental Protocols

A fundamental aspect of SAR studies is the reliable and reproducible measurement of biological activity. The following are standard protocols for assessing FAAH inhibition.

This assay provides a convenient method for screening FAAH inhibitors.[10][11]

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC).[10] The increase in fluorescence is proportional to FAAH activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[10]

    • Dilute FAAH enzyme to the desired concentration in the assay buffer.[10]

    • Prepare the FAAH substrate (e.g., AMC arachidonoyl amide) in a suitable solvent like ethanol.[10]

    • Dissolve test compounds (inhibitors) in a solvent such as DMSO.[10]

  • Assay Procedure (96-well plate format):

    • Add FAAH Assay Buffer to all wells.[10]

    • Add the test inhibitor solution or solvent control to the appropriate wells.[10]

    • Add the diluted FAAH enzyme solution to all wells except the background control wells.[10]

    • Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[10]

    • Initiate the reaction by adding the FAAH substrate to all wells.[10]

    • Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable equation.[12]

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors add_reagents Add Buffer, Inhibitor, and Enzyme reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex: 340-360nm, Em: 450-465nm) incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a fluorometric FAAH inhibition assay.

Key Signaling Pathway

The inhibition of FAAH leads to an increase in the levels of anandamide, an endogenous cannabinoid.[2] Anandamide then acts on cannabinoid receptors (CB1 and CB2) to produce its physiological effects.

FAAH_Signaling_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid TherapeuticEffects Analgesic, Anxiolytic, Anti-inflammatory Effects CB1_CB2->TherapeuticEffects Inhibitor N-cyclopropylpiperidin-4-amine Analog (Inhibitor) Inhibitor->FAAH Inhibition

Caption: FAAH's role in the endocannabinoid signaling pathway.

Conclusion

The N-cyclopropylpiperidin-4-amine scaffold is a valuable starting point for the design of potent and selective FAAH inhibitors. Systematic exploration of the SAR through modifications at the piperidine nitrogen and the 4-amino group, along with the introduction of stereocenters, has led to the discovery of highly active compounds. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and evaluate novel analogs with improved therapeutic potential.

References

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. Available at: [Link]

  • Migliore, M., et al. (2016). Potent multitarget FAAH-COX inhibitors: Design and structure-activity relationship studies. eScholarship, University of California. Available at: [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]

  • Mor, M., et al. (2004). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 47(21), 4998-5008. Available at: [Link]

  • Pavail, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1735-1743. Available at: [Link]

  • Lamani, M., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. Available at: [Link]

  • Rose, T. E., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules, 24(18), 3345. Available at: [Link]

  • Fernández-López, R., et al. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 11, 1243513. Available at: [Link]

  • Favia, A. D., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Molecular Modeling, 18(8), 3699-3712. Available at: [Link]

  • Murineddu, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of N-cyclopropylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The N-cyclopropylpiperidin-4-amine scaffold is a versatile building block in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its rigid cyclopropyl group and the basic piperidine nitrogen offer unique structural features that can be strategically modified to fine-tune interactions with various biological targets. This guide provides a comparative analysis of the biological activities of several N-cyclopropylpiperidin-4-amine derivatives, supported by experimental data, to assist researchers in drug discovery and development.

Introduction to the N-cyclopropylpiperidin-4-amine Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and its derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-cancer, anti-diabetic, and anti-viral properties.[2][3] The incorporation of a cyclopropyl group at the piperidine nitrogen introduces conformational rigidity and can enhance binding affinity to target proteins by exploring specific hydrophobic pockets.[1] The 4-amino group serves as a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.[1]

This guide will explore the diverse biological activities of N-cyclopropylpiperidin-4-amine derivatives, focusing on their roles as receptor antagonists, enzyme inhibitors, and antiviral agents.

Comparative Analysis of Biological Activities

CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

A significant application of the 4-aminopiperidine scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for managing HIV infection.

One notable example is the synthesis of piperazino-piperidine based CCR5 antagonists, where the N'-Boc-4-methyl-4-aminopiperidine is a key building block.[4] The synthesis of Sch-350634, a potent and bioavailable CCR5 antagonist, highlights the utility of this scaffold.[4] The structure involves the core N-cyclopropylpiperidin-4-amine motif, further functionalized to achieve high antagonistic potency.

CompoundTargetActivityKey Structural Features
Sch-350634CCR5Potent HIV-1 entry inhibitor[4]Piperazino-piperidine amide linked to the 4-amino position
Antifungal Agents Targeting Ergosterol Biosynthesis

Derivatives of 4-aminopiperidine have shown promising antifungal activity by targeting the ergosterol biosynthesis pathway, a crucial process for maintaining the integrity of fungal cell membranes. Inspired by established antifungals like fenpropidin and amorolfine, researchers have synthesized and evaluated a library of 4-aminopiperidines.[5]

Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or phenylethyl group at the piperidine nitrogen (position 1) and a long alkyl chain, particularly an n-dodecyl group, at the 4-amino position is highly beneficial for antifungal activity.[5] These compounds, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have demonstrated potent activity against clinically relevant fungal species like Candida spp. and Aspergillus spp.[5] Their mechanism of action is believed to involve the inhibition of sterol C14-reductase and sterol C8-isomerase.[5]

DerivativeR1 (at Piperidine N)R2 (at 4-Amino N)Antifungal Activity
2b Benzyln-DodecylHigh activity against Candida spp. and Aspergillus spp.[5]
3b Phenylethyln-DodecylHigh activity against Candida spp. and Aspergillus spp.[5]
5b Hn-DodecylNoteworthy activity[5]
4b Bocn-DodecylNoteworthy activity[5]
Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Selective D4R antagonists are of interest for therapeutic development. Research into benzyloxypiperidine scaffolds has led to the discovery of potent and selective D4R antagonists.[6] While not directly N-cyclopropyl derivatives, this research highlights the adaptability of the substituted piperidine core for targeting dopamine receptors. Structure-activity relationship studies on related scaffolds have shown that N-substituents significantly influence binding affinity and selectivity.[7] For instance, in a series of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine derivatives, an N-(cyclopropylmethyl) group resulted in high affinity for the dopamine transporter.[7]

Inhibitors of Hepatitis C Virus (HCV) Assembly

A high-throughput phenotypic screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation.[8] Further investigation revealed that this chemotype targets the assembly and release of infectious HCV particles, a different mechanism from many existing direct-acting antivirals that target viral replication machinery.[8] The initial hit, a 4-aminopiperidine derivative, demonstrated synergistic effects with approved HCV drugs.[8] Subsequent SAR campaigns led to the identification of derivatives with improved potency, reduced toxicity, and better pharmacokinetic profiles.[8]

Experimental Protocols

Synthesis of 4-Aminopiperidine Derivatives

A common and efficient method for synthesizing 4-aminopiperidine derivatives is through reductive amination.[5]

General Procedure for Reductive Amination:

  • Starting Materials: An appropriate N-substituted 4-piperidone and a primary or secondary amine.

  • Reducing Agent: Sodium triacetoxyborohydride is a commonly used mild reducing agent.[5]

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reaction: The N-substituted 4-piperidone and the amine are dissolved in the solvent. Sodium triacetoxyborohydride is added portion-wise at room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Diagram of Reductive Amination Workflow

G start Start: N-substituted 4-piperidone & Amine dissolve Dissolve in aprotic solvent start->dissolve add_reductant Add Sodium Triacetoxyborohydride dissolve->add_reductant stir Stir at Room Temperature add_reductant->stir quench Quench with NaHCO3 solution stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Final Product: 4-Aminopiperidine Derivative purify->end_product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be determined using a standardized microbroth dilution assay.[5]

Protocol for Microbroth Dilution Assay:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-cyclopropylpiperidin-4-amine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the 4-amino group.

Key SAR Observations:

  • At the Piperidine Nitrogen (Position 1): The substituent at this position plays a crucial role in determining target specificity and potency. For antifungal activity, aromatic groups like benzyl and phenylethyl are favorable.[5] For dopamine receptor affinity, various alkyl and aralkyl groups have been explored.[6][7]

  • At the 4-Amino Group: The functionality at the 4-amino position is critical for interaction with the biological target. For antifungal agents, a long alkyl chain (e.g., n-dodecyl) is essential for potent activity.[5] For CCR5 antagonists, a more complex amide linkage to a piperazine moiety is required.[4]

  • The Cyclopropyl Group: The N-cyclopropyl group itself provides a level of conformational constraint and can contribute to hydrophobic interactions within the binding pocket of the target protein.[1]

Diagram of SAR for Antifungal Activity

SAR scaffold Piperidine N N-cyclopropylpiperidin-4-amine 4-Amino N substituent_N1 R1 Substituent (Position 1) scaffold:N1->substituent_N1 Influences substituent_N4 R2 Substituent (Position 4) scaffold:N4->substituent_N4 Influences activity Antifungal Activity substituent_N1->activity Favorable: Benzyl, Phenylethyl substituent_N4->activity Favorable: n-Dodecyl

Caption: Structure-Activity Relationship (SAR) for antifungal N-cyclopropylpiperidin-4-amine derivatives.

Conclusion

N-cyclopropylpiperidin-4-amine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. By strategically modifying the substituents at the piperidine nitrogen and the 4-amino group, researchers have developed potent inhibitors of viral entry, fungal growth, and modulators of key receptors in the central nervous system. The insights from structure-activity relationship studies continue to guide the design of novel and more effective therapeutic agents based on this versatile chemical framework.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4988. [Link]

  • Ghelardini, C., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]

  • Pferschy-Wenzig, E.-M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(19), 6599. [Link]

  • Wang, B., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568. [Link]

  • Zimmerman, D. M., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Rothman, R. B., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(23), 3913-3922. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4). [Link]

  • Szymański, P., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 24(18), 3369. [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • Zhu, W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470. [Link]

  • Wünsch, B., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 15(1), 92-104. [Link]

  • Iyamu, I. D., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules, 25(13), 2950. [Link]

Sources

The Strategic Advantage of the N-Cyclopropyl Group: A Comparative Guide to Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold for its prevalence in a vast array of pharmaceuticals.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[1] The choice of substitution on the piperidine nitrogen is a critical decision that profoundly influences a compound's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides an in-depth comparison of the N-cyclopropylpiperidin-4-amine scaffold against other common piperidine analogs. We will explore how the unique properties of the cyclopropyl group can be leveraged to overcome common drug development challenges, supported by experimental data and detailed protocols for synthesis and evaluation.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered piperidine heterocycle is a dominant fragment in drug discovery, found in numerous clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS), cancer, and infectious diseases.[3][4] Its ubiquity stems from several advantageous features:

  • Structural Versatility: The piperidine ring exists in a stable chair conformation, providing a rigid framework to present substituents in well-defined three-dimensional vectors. This facilitates optimal interactions with biological targets.[3]

  • Physicochemical Modulation: The basic nitrogen atom (typical pKa ~8-11) can be a key interaction point (hydrogen bond donor/acceptor) and improves aqueous solubility through salt formation.[3][5] The overall lipophilicity can be fine-tuned through substitution.[3]

  • Favorable ADME Properties: The piperidine motif often enhances "druggability" by improving absorption, distribution, metabolism, and excretion (ADME) profiles. It is relatively metabolically stable and can facilitate transport across biological membranes.[3]

However, the nature of the substituent on the piperidine nitrogen dictates the ultimate success of the scaffold. Simple N-alkyl or N-benzyl groups, while common, can introduce metabolic liabilities. This has led medicinal chemists to explore more sophisticated substitutions, with the N-cyclopropyl group emerging as a particularly strategic choice.

The N-Cyclopropyl Advantage: More Than Just a Small Ring

The N-cyclopropyl moiety, particularly in the context of N-cyclopropylpiperidin-4-amine, offers a unique combination of properties that can significantly enhance a drug candidate's profile.

  • Metabolic Stability: The cyclopropyl group is conformationally constrained and lacks easily oxidizable C-H bonds compared to linear alkyl chains. This inherent stability can block or slow N-dealkylation, a common metabolic pathway for N-substituted piperidines mediated by Cytochrome P450 enzymes.[6] This often leads to a longer drug half-life and improved bioavailability.

  • Controlled Lipophilicity and pKa: The cyclopropyl group is a "lipophilic hydrogen bond donor" and can be used to probe specific hydrophobic pockets within a target's binding site.[7] While it increases lipophilicity compared to an N-H scaffold, it does so with minimal added molecular weight. Its electronic properties can also subtly influence the basicity (pKa) of the piperidine nitrogen, affecting solubility and receptor interactions.

  • Vectorial Rigidity: Unlike a flexible ethyl or propyl chain, the rigid cyclopropyl group provides a well-defined exit vector for further substitutions, allowing for precise positioning of other pharmacophoric elements. This conformational rigidity can reduce the entropic penalty of binding to a target, potentially increasing potency.[8]

dot graphdot { graph [layout="neato", overlap="false", splines="true", maxiter="1000", bgcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124"]; node [shape="record", style="filled", fontname="Arial", fontsize="11"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

// Main Scaffold Node Piperidine [label="Piperidine Scaffold", fillcolor="#FFFFFF", fontcolor="#202124", shape="hexagon"];

// Substituent Nodes Cyclopropyl [label="{N-Cyclopropyl|• High Metabolic Stability\l• Controlled Lipophilicity\l• Conformational Rigidity\l}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methyl [label="{N-Methyl|• Common, simple\l• Potential for N-dealkylation\l• Lower lipophilicity\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzyl [label="{N-Benzyl|• Allows Cation-π Interactions\l• High Metabolic Liability\l• Increases Lipophilicity\l}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogen [label="{N-H (Unsubstituted)|• H-bond donor\l• High polarity\l• Synthetic precursor\l}", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges from Scaffold to Substituents Piperidine -- Cyclopropyl [label="Strategic\nChoice"]; Piperidine -- Methyl [label="Common\nBaseline"]; Piperidine -- Benzyl [label="Aromatic\nInteraction"]; Piperidine -- Hydrogen [label="Simplest\nForm"]; } graphdot Caption: Key N-Substituents on the Piperidine Scaffold.

Comparative Analysis of N-Substituted Piperidine Scaffolds

The selection of an N-substituent is a multiparameter optimization challenge. Below, we compare N-cyclopropylpiperidin-4-amine with other common scaffolds.

N-H vs. N-Methyl vs. N-Benzyl vs. N-Cyclopropyl

The unsubstituted (N-H) 4-aminopiperidine serves as a polar, hydrophilic starting point, while N-methylation is a common first step to increase basicity and modulate properties.[5] The N-benzyl group introduces a bulky, lipophilic aromatic ring capable of cation-π interactions but is often a metabolic weak spot, prone to oxidation.[9] The N-cyclopropyl group strikes a balance, offering a moderate increase in lipophilicity while significantly enhancing metabolic stability compared to both N-methyl and N-benzyl analogs.

Table 1: Comparative Physicochemical and ADME Properties
PropertyN-H PiperidineN-Methyl PiperidineN-Benzyl PiperidineN-Cyclopropyl PiperidineRationale & Causality
cLogP ~0.4~0.9~2.5~1.3Lipophilicity increases with substituent size; cyclopropyl adds less lipophilicity than benzyl for its size.
pKa ~9.3~10.4~9.0~9.5N-alkylation generally increases basicity. The electron-donating alkyl groups stabilize the conjugate acid. Benzyl group's inductive effect slightly lowers pKa.
Aqueous Solubility HighHighLowModerateSolubility is inversely related to lipophilicity but benefits from the basic nitrogen which allows for salt formation.
Metabolic Stability (T₁/₂) N/A (Primary Amine)Low to ModerateLowHighN-methyl and N-benzyl groups are susceptible to CYP-mediated N-dealkylation. The cyclopropyl ring is significantly more resistant to oxidative metabolism.[8][10]
Permeability (PAMPA) LowModerateHighModerate-HighPermeability generally correlates with lipophilicity. The cyclopropyl group provides a good balance of permeability without excessive lipophilicity.[10]

Note: Values are representative estimates based on published data and in silico models to illustrate trends.[5][10] Exact values depend on the full molecular context.

Experimental Protocols: Synthesis and Evaluation

Trustworthy data relies on robust and reproducible experimental design. Here we provide standard, self-validating protocols for the synthesis of N-substituted piperidines and the assessment of their metabolic stability.

Protocol: Synthesis via Reductive Amination

This is a widely used and efficient method for preparing N-substituted piperidines from a ketone precursor.[7][11]

Objective: To synthesize N-cyclopropyl-1-Boc-piperidin-4-amine.

Materials:

  • 4-Amino-1-Boc-piperidine (1 equivalent)

  • Cyclopropanecarboxaldehyde (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-amino-1-Boc-piperidine in anhydrous DCM, add cyclopropanecarboxaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. Causality: This step forms the iminium ion intermediate, which is necessary for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Stir at room temperature for 12-18 hours. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines over ketones/aldehydes, preventing side reactions.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Deprotection (Optional): The Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final N-cyclopropylpiperidin-4-amine.[10]

dot graphdot { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=LR]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} graphdot Caption: General Workflow for Reductive Amination Synthesis.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing a key indicator of its likely in vivo half-life.[6]

Objective: To determine the metabolic half-life (T₁/₂) of a test compound using rat liver microsomes (RLM).

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Rat Liver Microsomes (RLM) (20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., 100 nM Warfarin)

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance)

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Master Mix: Prepare a master mix containing RLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer. Pre-warm this mix at 37°C for 10 minutes. Causality: Pre-warming ensures the enzymatic system is at its optimal temperature before the reaction begins.

  • Reaction Initiation: Initiate the metabolic reaction by adding the 1 µM test compound solution to the pre-warmed master mix. This is your T=0 sample point.

  • Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into a collection plate containing cold acetonitrile with the internal standard. Causality: Cold ACN serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (T₁/₂ = 0.693 / k).

Conclusion and Future Perspective

The piperidine scaffold remains an indispensable tool in modern drug discovery.[2] While simple substitutions like N-methyl and N-benzyl have their place, the N-cyclopropyl group offers a compelling set of advantages for overcoming common ADME and potency challenges. Its unique ability to enhance metabolic stability while providing a rigid, lipophilic handle for probing target interactions makes N-cyclopropylpiperidin-4-amine and related structures highly valuable scaffolds.[7] By carefully selecting substituents based on a deep understanding of their physicochemical and metabolic consequences, researchers can more efficiently design drug candidates with improved safety and efficacy profiles. The continued exploration of such "smart" scaffolds will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • BenchChem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4.
  • IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Kar, P., & Petříková, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Retrieved from ResearchGate. [Link]

  • BenchChem. (n.d.). A comparative analysis of the in vitro metabolic stability of piperidine and pyrrolidine analogs.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues.
  • BenchChem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from Thieme Connect. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates.... Retrieved from ResearchGate. [Link]

  • Zhang, L., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Guba, W., et al. (2002). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from the N-cyclopropylpiperidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven comparison of essential in vitro assays for the validation of novel compounds, specifically focusing on kinase inhibitors derived from the versatile N-cyclopropylpiperidin-4-amine scaffold. We will move beyond mere protocols, delving into the scientific rationale behind each step to ensure your experimental design is not only robust but also self-validating.

The N-cyclopropylpiperidin-4-amine framework is a privileged scaffold in modern medicinal chemistry, recognized for its favorable physicochemical properties and its utility as a versatile building block for creating complex and biologically active molecules.[1] Derivatives of this scaffold have shown promise against a range of biological targets, including G-protein coupled receptors (GPCRs) and, notably, protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, robust and reliable in vitro assays are paramount for identifying and characterizing novel kinase inhibitors based on this promising scaffold.

This guide will walk through the validation of a hypothetical, yet representative, N-cyclopropylpiperidin-4-amine-derived kinase inhibitor, which we will refer to as "Compound X," against a well-characterized, fictional kinase target, "Kinase Y." We will compare its performance against a known, industry-standard inhibitor, "Reference Compound Z."

The Assay Validation Framework: Adhering to ICH Q2(R1) Guidelines

Before delving into specific assays, it is crucial to establish a validation framework grounded in regulatory expectations. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework that, while intended for analytical procedures, offers invaluable principles for the validation of in vitro biological assays.[1][2][3][4][5] The objective is to demonstrate that an assay is suitable for its intended purpose.[3][4][5]

Our validation will focus on the following key parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3][5]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Core In Vitro Assays for Kinase Inhibitor Validation

We will explore a tiered approach to in vitro assay validation, starting from primary biochemical assays to confirm target engagement and moving towards cell-based assays to assess cellular potency and potential liabilities.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Inhibition

Scientific Rationale: TR-FRET is a highly sensitive and robust technology for quantifying kinase activity in a high-throughput format.[6][7] It measures the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., phycoerythrin or a fluorescently labeled antibody) when they are in close proximity. This proximity is achieved when a phospho-specific antibody binds to the phosphorylated substrate. The long-lived fluorescence of the donor allows for a time-gated measurement, minimizing interference from background fluorescence.

Experimental Workflow: TR-FRET Kinase Inhibition Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase Y - Biotinylated Substrate - ATP - Compound X & Ref Z Dilutions plate Dispense into 384-well plate reagents->plate incubation Incubate at RT (e.g., 60 min) plate->incubation Initiate Reaction stop_solution Add Stop Solution with Eu-labeled Antibody & Streptavidin-Acceptor incubation->stop_solution Terminate Reaction detection_incubation Incubate at RT (e.g., 60 min) stop_solution->detection_incubation read_plate Read TR-FRET Signal detection_incubation->read_plate

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X and Reference Compound Z in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Dispense 50 nL of the compound dilutions into a low-volume 384-well black assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mix containing Kinase Y and its biotinylated peptide substrate in kinase reaction buffer.

    • Prepare an ATP solution in kinase reaction buffer.

    • Add 5 µL of the kinase/substrate mix to the assay plate.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing a Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore in detection buffer.

    • Add 10 µL of the detection mix to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

Data Comparison and Validation:

ParameterCompound XReference Compound ZAcceptance Criteria
IC50 (nM) 15.25.8-
Hill Slope 0.981.050.8 - 1.2
R² of Curve Fit 0.9950.998> 0.98
Intra-assay Precision (%CV) 6.5%5.2%< 15%
Inter-assay Precision (%CV) 9.8%8.1%< 20%

Interpretation: The data indicates that Compound X is a potent inhibitor of Kinase Y, albeit slightly less potent than the reference compound. The Hill slope near 1.0 suggests a 1:1 binding stoichiometry. The high R² value and low %CV for precision demonstrate the reliability and reproducibility of the assay.

Cellular Assay: Cell Viability for Assessing On-Target and Off-Target Effects

Scientific Rationale: While biochemical assays confirm direct target engagement, it is crucial to assess a compound's effect in a more physiologically relevant context. Cell viability assays determine the number of viable cells in a culture after exposure to a test compound.[8][9] A decrease in viability in a cancer cell line known to be dependent on Kinase Y would suggest on-target activity. Conversely, cytotoxicity in a cell line not dependent on Kinase Y could indicate off-target effects. We will compare two common cell viability assays: MTS and a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • MTS Assay: A colorimetric assay where viable cells with active metabolism convert a tetrazolium salt (MTS) into a colored formazan product.[8]

  • ATP-based Assay: A highly sensitive luminescent assay that measures ATP, an indicator of metabolically active cells.[8][10]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Assay Readout seed_cells Seed Cells in 96-well plate attach_cells Allow cells to attach overnight seed_cells->attach_cells add_compounds Add serial dilutions of Compound X & Ref Z attach_cells->add_compounds incubate_cells Incubate for 72 hours add_compounds->incubate_cells add_reagent Add MTS or CellTiter-Glo® Reagent incubate_cells->add_reagent read_plate Read Absorbance (MTS) or Luminescence (CTG) add_reagent->read_plate

Caption: General workflow for cell viability assays.

Detailed Protocol:

  • Cell Seeding: Seed a cancer cell line dependent on Kinase Y and a control cell line in 96-well clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Compound X and Reference Compound Z for 72 hours.

  • Assay Readout:

    • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.

    • ATP-based Assay: Add the lytic reagent containing luciferase and luciferin. After a 10-minute incubation, read the luminescence.[10]

Data Comparison and Validation:

Assay TypeCell LineCompound X (EC50, µM)Reference Compound Z (EC50, µM)
MTS Kinase Y Dependent0.520.18
Control> 50> 50
ATP-based Kinase Y Dependent0.480.15
Control> 50> 50

Interpretation: Both assays show that Compound X has potent anti-proliferative effects in the Kinase Y-dependent cell line, with EC50 values in the sub-micromolar range. The lack of activity in the control cell line suggests good selectivity and that the observed effect is likely due to the inhibition of Kinase Y. The ATP-based assay generally offers higher sensitivity and a wider dynamic range compared to the MTS assay.[8]

Safety and Liability Assays: hERG and CYP450 Inhibition

Early assessment of potential safety liabilities is critical to de-risk a drug discovery program. Two of the most important in vitro safety assays are for hERG channel inhibition and Cytochrome P450 (CYP) enzyme inhibition.

hERG Inhibition Assay:

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[12] Therefore, early screening for hERG liability is a regulatory requirement. Automated patch clamp is a high-throughput method to assess hERG inhibition.[11]

Signaling Pathway: hERG Channel Function

hERG_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_out K+ Efflux hERG->K_out Repolarization Prolonged Action Potential Prolonged Action Potential K_out->Prolonged Action Potential Compound_X Compound X Compound_X->hERG Inhibition

Caption: Inhibition of hERG potassium channel by a compound.

CYP450 Inhibition Assay:

Scientific Rationale: Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of the majority of drugs. Inhibition of CYP enzymes by a new chemical entity can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity. Fluorometric assays are a common high-throughput method to screen for CYP inhibition.

Data Comparison and Validation:

AssayCompound X (IC50, µM)Reference Compound Z (IC50, µM)Interpretation
hERG Patch Clamp > 30> 30Low risk of cardiotoxicity
CYP3A4 Inhibition 12.5> 50Moderate risk of drug-drug interactions
CYP2D6 Inhibition > 50> 50Low risk of drug-drug interactions

Interpretation: Compound X shows a low risk of hERG-related cardiotoxicity. However, it exhibits moderate inhibition of CYP3A4, a major drug-metabolizing enzyme. This finding would warrant further investigation, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent) and assessing its potential clinical significance.

Conclusion: A Self-Validating Approach to In Vitro Assay Development

This guide has outlined a comparative framework for the in vitro validation of novel kinase inhibitors derived from the N-cyclopropylpiperidin-4-amine scaffold. By grounding our experimental design in the principles of ICH Q2(R1) and employing a tiered approach of biochemical, cellular, and safety assays, we can build a comprehensive and reliable data package for our lead compounds. The key to a successful validation is not just following a protocol but understanding the scientific rationale behind each step and each assay technology. This "why" allows for troubleshooting, adaptation, and ultimately, the generation of trustworthy data that can confidently guide the progression of a compound from a promising hit to a potential life-saving therapeutic.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Cohen, F. R., et al. (2003). Fluorometric high-throughput screening for inhibitors of cytochrome P450. Drug Metabolism and Disposition, 31(12), 1493-1502. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][5]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link][9]

  • Slideshare. Herg assay,Structure, Various screening methods and Advantages. [Link][12]

  • StudySmarter. Safety Pharmacology: Studies & HERG Assay. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • ResearchGate. Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link][11]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link][6]

  • ResearchGate. (2012). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • BMG LABTECH. Kinase assays. [Link][7]

Sources

A Comparative Analysis of Synthetic Routes to N-cyclopropylpiperidin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

N-cyclopropylpiperidin-4-amine is a valuable building block in medicinal chemistry, frequently incorporated into complex molecular architectures to enhance pharmacological properties. The presence of the cyclopropyl moiety can improve metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comparative study of three distinct synthetic routes to this key intermediate, offering insights into the practical considerations, scalability, and efficiency of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Route 1: Reductive Amination of a Piperidone Precursor

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds. In the context of N-cyclopropylpiperidin-4-amine synthesis, this strategy can be implemented in a one-pot fashion, offering a direct and efficient pathway to the target molecule.

Mechanistic Rationale

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of a piperidone with cyclopropylamine under mildly acidic conditions. This intermediate is then reduced in situ by a hydride reducing agent to yield the final product. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone.

Experimental Protocol: Reductive Amination of 4-Piperidone Monohydrate Hydrochloride

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) in 1,2-dichloroethane, add triethylamine (2.2 equivalents) and cyclopropylamine (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford N-cyclopropylpiperidin-4-amine.

start 4-Piperidone Monohydrate Hydrochloride + Cyclopropylamine reductive_amination Reductive Amination (NaBH(OAc)₃, DCE, TEA) start->reductive_amination product N-cyclopropylpiperidin-4-amine reductive_amination->product

Figure 1: Synthetic pathway for Route 1.

Route 2: N-Alkylation of a Protected 4-Aminopiperidine

This strategy involves the initial protection of the 4-amino group of a piperidine derivative, followed by N-alkylation with a suitable cyclopropylating agent, and subsequent deprotection. This multi-step approach offers greater control over selectivity, particularly when dealing with substrates containing multiple reactive sites.

Mechanistic Rationale

The synthesis commences with the protection of the primary amine of 4-aminopiperidine, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent N-alkylation step. The resulting tert-butyl piperidin-4-ylcarbamate has a free secondary amine in the piperidine ring that can then be selectively alkylated. A variety of cyclopropylating agents can be employed, with (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent being an effective choice. The reaction proceeds via the formation of a cyclopropyl ketone equivalent in situ, which then undergoes reductive amination with the piperidine nitrogen. Finally, the Boc protecting group is removed under acidic conditions to yield the desired product.

Experimental Protocol: N-Alkylation and Deprotection

Step 1: Synthesis of tert-butyl (1-cyclopropylpiperidin-4-yl)carbamate

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • (1-Ethoxycyclopropoxy)trimethylsilane

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

Procedure:

  • Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) in methanol.

  • Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 equivalents) to the solution.

  • Add acetic acid to adjust the pH to approximately 5-6.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Deprotection of the Boc Group

Materials:

  • tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate from Step 1 in 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (excess).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of N-cyclopropylpiperidin-4-amine.

  • The free base can be obtained by neutralization with a suitable base.

start tert-Butyl piperidin-4-ylcarbamate alkylation N-Cyclopropylation ((1-Ethoxycyclopropoxy)trimethylsilane, NaBH₃CN) start->alkylation intermediate tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate alkylation->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection product N-cyclopropylpiperidin-4-amine deprotection->product start tert-Butyl piperidin-4-ylcarbamate + Cyclopropyl Bromide coupling Buchwald-Hartwig Coupling (Pd₂(dba)₃, XPhos, NaOtBu) start->coupling intermediate tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate coupling->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection product N-cyclopropylpiperidin-4-amine deprotection->product

A Comparative Cross-Validation of Analytical Methods for N-cyclopropylpiperidin-4-amine: RP-HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-cyclopropylpiperidin-4-amine is a key building block in contemporary medicinal chemistry, integral to the synthesis of a variety of pharmacologically active agents. Its structural motif is found in molecules targeting a range of conditions, from infectious diseases to central nervous system disorders. Given its role as a critical starting material and potential impurity, the development of robust, accurate, and reliable analytical methods for its quantification is paramount to ensuring the quality, safety, and efficacy of final drug products.

This guide presents a comprehensive cross-validation study comparing two of the most prevalent analytical techniques in the pharmaceutical industry: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of these methodologies, supported by experimental data, to guide the selection of the most appropriate technique for their specific application. The principles of this study are grounded in the ICH Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework that is scientifically sound and compliant with regulatory expectations.[1][2][3]

The Analytical Challenge: The Absence of a Chromophore

A primary analytical challenge presented by N-cyclopropylpiperidin-4-amine is its lack of a significant UV chromophore. The molecule does not possess the conjugated double bond systems necessary for strong absorption of UV light, rendering direct detection by HPLC-UV insensitive and impractical for trace-level analysis. To overcome this, the HPLC-UV method described herein necessitates a pre-column derivatization step to attach a UV-active tag to the amine, a common strategy for such compounds.[4][5] In contrast, LC-MS/MS circumvents this issue entirely by detecting the mass-to-charge ratio of the ionized molecule and its fragments, offering inherent specificity and sensitivity without chemical modification.[6][7][8]

Analytical Methodologies: A Tale of Two Techniques

Method A: RP-HPLC with Pre-Column Derivatization and UV Detection

This widely accessible technique relies on the separation of the analyte from a mixture based on its partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. For N-cyclopropylpiperidin-4-amine, the critical adaptation is the reaction with a derivatizing agent, such as 4-toluenesulfonyl chloride, to introduce a strongly UV-absorbing moiety.[4][5] This allows for sensitive detection and quantification. The choice of derivatization agent is crucial; it must react specifically and completely with the amine under mild conditions to ensure reproducible results.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly selective and sensitive technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer.[7][9] The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and the resulting ion is selected in the first quadrupole. This "precursor ion" is then fragmented in a collision cell, and specific "product ions" are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components and making it ideal for complex samples and trace-level quantification.[6][10]

Experimental Design for Cross-Validation

The cross-validation is designed to rigorously compare the performance of the two methods based on the parameters outlined in the ICH Q2(R1) guidelines.[1][11][12]

Objective: To compare the performance of a derivatization-based RP-HPLC-UV method and a direct LC-MS/MS method for the quantification of N-cyclopropylpiperidin-4-amine.

Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizing the Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample & Standard Preparation cluster_hplc Method A: RP-HPLC-UV cluster_lcms Method B: LC-MS/MS cluster_validation Validation Parameter Assessment cluster_comparison Final Comparison stock Primary Stock Solution of N-cyclopropylpiperidin-4-amine work_std Working Standard Solutions (Calibration Curve & QCs) stock->work_std samples Test Samples (Spiked Matrix) stock->samples deriv Pre-column Derivatization (e.g., with 4-toluenesulfonyl chloride) work_std->deriv lcms_sep LC Separation (C18 Column) work_std->lcms_sep samples->deriv samples->lcms_sep hplc_sep HPLC Separation (C18 Column) deriv->hplc_sep uv_det UV Detection hplc_sep->uv_det hplc_data Data Acquisition & Processing (Chromatogram Integration) uv_det->hplc_data specificity Specificity hplc_data->specificity linearity Linearity hplc_data->linearity accuracy Accuracy hplc_data->accuracy precision Precision hplc_data->precision lod_loq LOD / LOQ hplc_data->lod_loq robustness Robustness hplc_data->robustness ms_det MS/MS Detection (ESI+, MRM Mode) lcms_sep->ms_det lcms_data Data Acquisition & Processing (Peak Area Ratio) ms_det->lcms_data lcms_data->specificity lcms_data->linearity lcms_data->accuracy lcms_data->precision lcms_data->lod_loq lcms_data->robustness compare Compare Performance & Select Method specificity->compare linearity->compare accuracy->compare precision->compare lod_loq->compare robustness->compare

Caption: Workflow for the cross-validation of RP-HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method

1. Materials and Reagents:

  • N-cyclopropylpiperidin-4-amine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-Toluenesulfonyl chloride (derivatizing agent)

  • Triethylamine (catalyst)

  • Dichloromethane (for extraction)

  • Phosphoric acid

2. Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

3. Pre-column Derivatization Procedure:

  • To 1.0 mL of a standard or sample solution in acetonitrile, add 100 µL of triethylamine.

  • Add a freshly prepared solution of 4-toluenesulfonyl chloride (in excess) in acetonitrile.

  • Vortex the mixture and allow it to react at 60°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid) (e.g., 68:32 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: ~254 nm (adjust based on the derivatizing agent's chromophore)

Protocol 2: LC-MS/MS Method

1. Materials and Reagents:

  • N-cyclopropylpiperidin-4-amine reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., N-cyclopropyl-d4-piperidin-4-amine) is highly recommended to correct for matrix effects and variability.[6]

2. Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • N-cyclopropylpiperidin-4-amine: Precursor ion (Q1) -> Product ion (Q3). The exact m/z values would be determined by direct infusion of the standard. For example, Q1: m/z 141.1 -> Q3: m/z [fragment].

    • Internal Standard: Q1: m/z 145.1 -> Q3: m/z [corresponding fragment].

  • Key Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

Visualizing the Analytical Principles

Analytical Principles Conceptual Comparison of Analytical Detection cluster_hplc RP-HPLC-UV cluster_lcms LC-MS/MS hplc_analyte Analyte (No Chromophore) derivatization Derivatization hplc_analyte->derivatization tagged_analyte Analyte-Tag (UV-Active) derivatization->tagged_analyte flow_cell Flow Cell tagged_analyte->flow_cell uv_source UV Light Source uv_source->flow_cell I₀ uv_detector UV Detector flow_cell->uv_detector I hplc_signal Signal: Absorbance vs. Time uv_detector->hplc_signal lcms_analyte Analyte ionization Ionization (ESI+) lcms_analyte->ionization precursor_ion Precursor Ion [M+H]⁺ ionization->precursor_ion q1 Q1: Mass Filter precursor_ion->q1 collision Q2: Fragmentation q1->collision product_ions Product Ions collision->product_ions q3 Q3: Mass Filter product_ions->q3 ms_detector MS Detector q3->ms_detector lcms_signal Signal: Ion Count vs. Time ms_detector->lcms_signal

Caption: Principles of detection for HPLC-UV (with derivatization) vs. LC-MS/MS.

Results and Discussion

The following tables summarize the expected performance data from the cross-validation study.

Table 1: Comparison of Linearity, LOD, and LOQ

ParameterRP-HPLC-UV MethodLC-MS/MS MethodCausality and Insights
Linearity Range 0.5 - 100 µg/mL0.1 - 100 ng/mLThe LC-MS/MS method is expected to be ~1000-fold more sensitive, a direct result of the high efficiency of ionization and the low-noise detection in MRM mode.[6][7]
Correlation Coeff. (r²) > 0.999> 0.999Both methods should demonstrate excellent linearity, indicating a strong correlation between concentration and response.
LOD ~0.15 µg/mL[5]~0.01 ng/mL[9]The LOD is fundamentally limited by the signal-to-noise ratio. The noise level in MS detection is significantly lower than in UV detection, leading to superior sensitivity.
LOQ ~0.5 µg/mL[5]~0.03 ng/mL[9]The LOQ requires not just detection but also acceptable precision and accuracy, a threshold the LC-MS/MS method achieves at much lower concentrations.

Table 2: Comparison of Accuracy and Precision

ParameterRP-HPLC-UV MethodLC-MS/MS MethodCausality and Insights
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods are highly accurate. The LC-MS/MS method may show slightly better recovery due to the use of a stable isotope-labeled internal standard, which perfectly co-elutes and corrects for any sample preparation losses or matrix-induced ion suppression/enhancement.[6]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%The higher precision of the LC-MS/MS method is attributable to its superior selectivity, which reduces variability from interfering peaks, and the stabilizing effect of the internal standard.
Precision (Intermediate, %RSD) ≤ 2.0%≤ 1.5%Over multiple days and with different analysts, the LC-MS/MS method's robustness and specificity typically result in lower long-term variability.

Table 3: Comparison of Specificity and Robustness

ParameterRP-HPLC-UV MethodLC-MS/MS MethodCausality and Insights
Specificity Moderate to HighVery HighThe HPLC-UV method's specificity depends on the chromatographic separation and the derivatization reaction's specificity. Co-eluting impurities that also react with the derivatizing agent can interfere. LC-MS/MS specificity is exceptionally high due to the unique MRM transition (a specific precursor ion fragmenting to a specific product ion), which is a molecular fingerprint.[3][7]
Robustness GoodExcellentThe LC-MS/MS method is generally more robust against minor changes in the mobile phase composition or column temperature due to its mass-based detection. The HPLC-UV method's derivatization step adds a potential source of variability that must be carefully controlled.

Conclusion and Recommendations

This cross-validation guide demonstrates that both RP-HPLC-UV (with derivatization) and LC-MS/MS are viable techniques for the quantification of N-cyclopropylpiperidin-4-amine, but their suitability is application-dependent.

  • The RP-HPLC-UV method is a cost-effective and widely available technique suitable for routine quality control where analyte concentrations are relatively high (e.g., assay of the raw material). Its primary drawbacks are the lower sensitivity and the additional complexity and potential for variability introduced by the derivatization step.

  • The LC-MS/MS method is the gold standard for applications requiring high sensitivity and selectivity.[6] It is the unequivocal choice for trace-level impurity analysis, bioanalytical studies (e.g., pharmacokinetic studies), and the analysis of complex matrices where specificity is critical. While the initial instrument cost is higher, the direct analysis without derivatization simplifies sample preparation and the use of an internal standard ensures the highest level of accuracy and precision.

Ultimately, the choice of method should be guided by a risk-based assessment of the analytical requirements, balancing the need for sensitivity and specificity against considerations of cost and instrument availability, in line with the principles of analytical procedure development.[13]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

Sources

Benchmarking N-cyclopropylpiperidin-4-amine derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking N-cyclopropylpiperidin-4-amine Derivatives Against Known LSD1 Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark novel N-cyclopropylpiperidin-4-amine derivatives against established inhibitors of Lysine-Specific Demethylase 1 (LSD1). By synthesizing technical protocols with field-proven insights, this document outlines a multi-tiered approach to inhibitor characterization, from initial biochemical potency to cellular activity and early pharmacokinetic profiling.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, where it contributes to blocking cellular differentiation and promoting proliferation and migration.[1][2] This central role in oncogenesis has established LSD1 as a high-priority target for therapeutic intervention.

The N-cyclopropylpiperidin-4-amine scaffold has emerged as a versatile and promising framework for designing novel LSD1 inhibitors.[3] Its structure allows for extensive chemical modification to optimize potency, selectivity, and drug-like properties.[3] This guide details a systematic workflow to rigorously evaluate such derivatives against known inhibitors that have already progressed to clinical trials, ensuring a robust and comparative assessment of their therapeutic potential.

The Target: LSD1's Catalytic Mechanism

LSD1 utilizes its FAD cofactor to catalyze the oxidative demethylation of histone H3. The process involves the transfer of a hydride from the substrate's methyl-lysine to FAD, reducing it to FADH2. Molecular oxygen then re-oxidizes the FADH2, regenerating FAD and producing hydrogen peroxide (H₂O₂) as a byproduct.[4] This production of H₂O₂ forms the basis of many common enzymatic assays.

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle LSD1_FAD LSD1-FAD Product_Complex LSD1-FADH2 + Iminium Ion LSD1_FAD->Product_Complex Demethylation H3K4me2 Substrate (H3K4me2) H3K4me2->LSD1_FAD Binding LSD1_FADH2 LSD1-FADH2 Product_Complex->LSD1_FADH2 Product Release H3K4me1 Product (H3K4me1 + CH2O) Product_Complex->H3K4me1 LSD1_FADH2->LSD1_FAD Re-oxidation H2O2 H2O2 O2 O2 O2->LSD1_FADH2 Inhibitor Covalent & Reversible Inhibitors Inhibitor->LSD1_FAD Block Catalysis

Caption: LSD1 catalytic cycle and point of inhibitor action.

The Contenders: A Comparative Overview

A robust benchmarking study requires comparison against well-characterized compounds. Several LSD1 inhibitors have entered clinical trials, providing excellent benchmarks.[1][5]

1. N-cyclopropylpiperidin-4-amine Derivatives: This chemical class serves as a versatile building block in medicinal chemistry.[3] The piperidine ring and cyclopropylamine moiety can be functionalized to explore structure-activity relationships (SAR) and optimize interactions within the LSD1 active site.[3][6]

2. Known Inhibitors (Clinical Benchmarks): These compounds represent both irreversible (covalent) and reversible modes of inhibition.

Inhibitor NameOther DesignationsMechanismClinical Status (Selected Indications)
Iadademstat ORY-1001Irreversible (Covalent FAD Adduct)Phase II for AML and SCLC[1][5]
Bomedemstat IMG-7289Irreversible (Covalent FAD Adduct)Phase II for Myelofibrosis[5]
GSK2879552 -Irreversible (Covalent FAD Adduct)Trials terminated for AML/SCLC[7][8]
Seclidemstat SP-2577Reversible (Non-covalent)Phase I/II for Advanced Sarcomas[1]
Pulrodemstat CC-90011Reversible (Non-covalent)Phase I/II for AML/MDS and Solid Tumors[1][9]

A Multi-Tiered Benchmarking Workflow

We propose a staged approach to inhibitor evaluation, progressing from fundamental biochemical characterization to more complex cellular and pharmacokinetic assessments. This ensures that resources are focused on the most promising candidates.

Benchmarking_Workflow cluster_workflow Inhibitor Benchmarking Pipeline cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details start Novel N-cyclopropylpiperidin-4-amine Derivatives & Benchmarks tier1 Tier 1: Biochemical Profiling (Potency & Selectivity) start->tier1 Evaluate tier2 Tier 2: Cellular Profiling (Target Engagement & Efficacy) tier1->tier2 Promising candidates advance t1_potency LSD1 IC50 Assay t1_selectivity MAO-A/B IC50 Assays tier3 Tier 3: In Vitro ADME/PK (Drug-like Properties) tier2->tier3 Active candidates advance t2_te Cellular Target Engagement (H3K4me2 Western Blot) t2_efficacy Antiproliferative Assay (EC50 Determination) decision Lead Candidate Selection tier3->decision Analyze comprehensive profile t3_metstab Microsomal Stability t3_ppb Plasma Protein Binding

Caption: A logical workflow for benchmarking novel inhibitors.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compounds on the target enzyme and related off-targets.

Protocol 1: LSD1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits that utilize a horseradish peroxidase (HRP)-coupled reaction to detect the H₂O₂ produced by LSD1 activity.[10][11]

Causality: This assay provides a direct measure of a compound's ability to inhibit the catalytic function of LSD1. The fluorescence output is directly proportional to enzyme activity, allowing for a quantitative determination of the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer (e.g., 50 mM HEPES, pH 7.5).[11]

    • Dilute recombinant human LSD1 enzyme, HRP, and the H3K4me2 peptide substrate to their working concentrations in 1X Assay Buffer.

    • Prepare a stock solution of the fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) as per the manufacturer's instructions.[11]

    • Prepare a serial dilution of the test compounds (N-cyclopropylpiperidin-4-amine derivatives and benchmarks) in the appropriate solvent (e.g., DMSO), followed by a further dilution in Assay Buffer.

  • Assay Plate Setup (384-well format):

    • Inhibitor Wells: Add 5 µL of serially diluted compounds.

    • Positive Control (100% Activity): Add 5 µL of Assay Buffer with solvent.

    • Negative Control (Background): Add 5 µL of Assay Buffer with solvent.

  • Enzyme Mix Addition:

    • Prepare an enzyme mix containing LSD1, HRP, and the fluorometric probe.

    • Add 10 µL of the enzyme mix to all wells except the background wells. To the background wells, add a similar mix lacking the peptide substrate.

  • Reaction Initiation:

    • Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate to all wells.

    • Final volume should be 20 µL.

  • Incubation and Measurement:

    • Cover the plate and incubate at 37°C for 30-60 minutes.[11]

    • Read the fluorescence using a plate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[10][11]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Profiling against MAO-A and MAO-B

Causality: LSD1 shares structural homology with monoamine oxidases (MAO-A and MAO-B).[12][13] Assessing inhibition of these related enzymes is critical to identify potential off-target effects that could lead to toxicity or undesired pharmacological activity.

Methodology: A similar fluorescence-based assay can be used, employing recombinant MAO-A or MAO-B enzymes and a suitable substrate (e.g., kynuramine) that produces a fluorescent product or H₂O₂ upon oxidation. The IC₅₀ values are determined as described above.

Data Presentation: Tier 1 Results
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
Derivative 1 DataDataDataCalculationCalculation
Derivative 2 DataDataDataCalculationCalculation
Iadademstat DataDataDataCalculationCalculation
Seclidemstat DataDataDataCalculationCalculation

Tier 2: Cellular Activity and Target Engagement

This tier evaluates whether the biochemical potency translates into activity in a biologically relevant cellular context.

Protocol 3: Cellular Target Engagement by Western Blot

Causality: A true LSD1 inhibitor should increase the levels of its substrate, H3K4me2, within cells. This assay provides direct evidence that the compound is engaging and inhibiting its intended target in a cellular environment.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., AML cell line MV-4-11 or MOLM-13) under standard conditions.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test compounds for 24-72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Western Blot:

    • Quantify protein concentration in the histone extracts.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for H3K4me2.

    • Probe with a loading control antibody (e.g., Total Histone H3).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the H3K4me2 signal to the Total H3 signal to determine the fold-change in methylation upon treatment.

Protocol 4: Antiproliferative Assay

Causality: By inhibiting LSD1, the compounds are expected to suppress the growth of cancer cells that are dependent on its activity. This assay measures the functional consequence of target inhibition, providing the half-maximal effective concentration (EC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for 72-96 hours.

  • Viability Measurement: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the percent cell viability versus the log of compound concentration and fit the data to determine the EC₅₀ value.

Data Presentation: Tier 2 Results
CompoundTarget Engagement (H3K4me2 Fold-Increase at 1 µM)Antiproliferative EC₅₀ (nM, MV-4-11 cells)
Derivative 1 DataData
Derivative 2 DataData
Iadademstat DataData
Seclidemstat DataData

Tier 3: In Vitro ADME & Pharmacokinetic Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[14][15] Poor metabolic stability or high plasma protein binding can terminate an otherwise potent compound's journey to the clinic.

Protocol 5: Metabolic Stability (Liver Microsomes)

Methodology: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human, rat) and an NADPH-regenerating system. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) is then calculated.

Data Presentation: Tier 3 Results
CompoundMicrosomal Half-life (t₁/₂, min)Plasma Protein Binding (%)
Derivative 1 DataData
Derivative 2 DataData
Iadademstat DataData
Seclidemstat DataData

Interpreting the Data: A Decision-Making Framework

The goal is to identify derivatives with a superior overall profile compared to the benchmarks. An ideal candidate will exhibit high potency, a clean selectivity profile, strong cellular activity, and favorable drug-like properties.

Decision_Tree start Candidate Compound Profile q1 High LSD1 Potency? (IC50 < 50 nM) start->q1 q2 High Selectivity? (>100-fold vs MAOs) q1->q2 Yes fail Re-evaluate / Re-design q1->fail No q3 Cellularly Active? (EC50 correlates with IC50) q2->q3 Yes q2->fail No q4 Good ADME Profile? (e.g., t1/2 > 30 min) q3->q4 Yes q3->fail No pass Advance to In Vivo Studies q4->pass Yes q4->fail No

Caption: A simplified decision tree for lead candidate selection.

Conclusion

This guide outlines a systematic and rigorous methodology for benchmarking novel N-cyclopropylpiperidin-4-amine derivatives as potential LSD1 inhibitors. By employing a multi-tiered approach that integrates biochemical potency, selectivity, cellular target engagement, functional efficacy, and early ADME assessment, researchers can make data-driven decisions. This structured comparison against clinically relevant benchmarks is essential for identifying candidates with the highest probability of success and for accelerating the development of next-generation epigenetic therapies.

References

  • Falcone, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]

  • An, F., & Vertino, P. M. (2018). LSD1 Histone Demethylase Assays and Inhibition. Methods in Molecular Biology, 1856, 227-241. [Link]

  • Zheng, Y. C., et al. (2017). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Medicinal Chemistry, 24(21), 2251-2260. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Image]. Retrieved from [Link]

  • Falcone, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Table]. Retrieved from [Link]

  • Liu, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 13. [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]

  • Falcone, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. [Link]

  • Wang, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]

  • MDPI. (n.d.). Special Issue: Innovative Strategies in Cancer Therapy. Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]

  • Salcedo, C., et al. (2023). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 15(15), 3939. [Link]

  • ChemRxiv. (2021). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CYCLOPROPYLAMINES AS INHIBITORS OF LSD 1.

Sources

A Comparative Spectroscopic Analysis of N-cyclopropylpiperidin-4-amine Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity and consistency of chemical intermediates are paramount. N-cyclopropylpiperidin-4-amine, a versatile building block in medicinal chemistry, is no exception. Variations between synthetic batches can introduce subtle structural differences and impurities that may significantly impact downstream reactions and the biological activity of the final compounds. This guide provides an in-depth comparative analysis of three hypothetical batches of N-cyclopropylpiperidin-4-amine using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Through a detailed examination of simulated spectral data, we will illustrate how to identify a high-purity batch and characterize common process-related impurities.

The Importance of Batch-to-Batch Consistency

N-cyclopropylpiperidin-4-amine serves as a crucial scaffold in the synthesis of a wide array of pharmacologically active molecules.[1] Its structural integrity is therefore a critical quality attribute. Inconsistent batch quality can lead to failed syntheses, misleading biological data, and ultimately, delays in the drug discovery pipeline. Spectroscopic analysis provides a powerful and non-destructive means to ensure this consistency.[2]

This guide will compare three hypothetical batches:

  • Batch A: High-purity reference standard.

  • Batch B: Contains a significant impurity of unreacted starting material, 4-piperidone.

  • Batch C: Contains a residual amount of the intermediate imine, a common byproduct in reductive amination synthesis.[3]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three batches of N-cyclopropylpiperidin-4-amine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of N-cyclopropylpiperidin-4-amine Batches

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentBatch ABatch BBatch C
~2.95m2HPiperidine H2/H6 (axial)
~2.75m1HPiperidine H4
~2.20m2HPiperidine H2/H6 (equatorial)
~2.10m1HCyclopropyl H1'
~1.90m2HPiperidine H3/H5 (axial)
~1.50br s2H-NH₂
~1.45m2HPiperidine H3/H5 (equatorial)
~0.45m2HCyclopropyl H2'/H3' (cis)
~0.35m2HCyclopropyl H2'/H3' (trans)
~2.45t4H4-piperidone H2/H6 & H3/H5
~8.50s1HImine C=N-H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of N-cyclopropylpiperidin-4-amine Batches

Chemical Shift (δ) ppmAssignmentBatch ABatch BBatch C
~52.0Piperidine C2/C6
~50.5Piperidine C4
~35.0Piperidine C3/C5
~30.0Cyclopropyl C1'
~6.0Cyclopropyl C2'/C3'
~209.04-piperidone C=O
~41.04-piperidone C2/C6 & C3/C5
~170.0Imine C=N

Table 3: FTIR-ATR Data of N-cyclopropylpiperidin-4-amine Batches

Wavenumber (cm⁻¹)AssignmentBatch ABatch BBatch C
~3350 (broad)N-H stretch (amine)
~3080C-H stretch (cyclopropyl)
~2930, ~2850C-H stretch (aliphatic)
~1590N-H bend (amine)
~1020Cyclopropyl ring deformation
~1715 (strong)C=O stretch (ketone)
~1650 (medium)C=N stretch (imine)

Table 4: Mass Spectrometry (EI) Data of N-cyclopropylpiperidin-4-amine Batches

m/zAssignmentBatch ABatch BBatch C
140[M]⁺
125[M-CH₃]⁺
98[M-C₃H₆]⁺
99[4-piperidone]⁺
138[Imine]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For N-cyclopropylpiperidin-4-amine, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cyclopropyl and piperidine rings.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the N-cyclopropylpiperidin-4-amine batch in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh ~15 mg of sample B Dissolve in ~0.7 mL CDCl₃ A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase and Baseline Correction E->F G Integration and Peak Picking F->G H Structural Assignment G->H

NMR Spectroscopy Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For N-cyclopropylpiperidin-4-amine, FTIR is crucial for confirming the presence of the N-H bond of the secondary amine and the characteristic vibrations of the cyclopropyl group.

Protocol:

  • Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A benchtop FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

    • A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, and the resulting fragmentation pattern can provide valuable structural information.

Protocol:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrument: A GC-MS system with an EI source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-400

    • Scan speed: 1000 amu/s

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis A Dilute sample in volatile solvent B Inject into GC-MS A->B C Electron Ionization (70 eV) B->C D Mass Analysis C->D E Identify Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Confirm Molecular Weight & Structure F->G

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-cyclopropylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-cyclopropylpiperidin-4-amine dihydrochloride. Designed for researchers, chemists, and laboratory managers in the pharmaceutical and life sciences sectors, this document synthesizes regulatory requirements with field-proven best practices. Our objective is to empower your team to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles, thereby fostering a culture of proactive risk management.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a substituted piperidine derivative, a class of compounds widely used as versatile building blocks in medicinal chemistry.[1] Understanding its hazard profile is the foundational step for safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt is not universally available, we can infer a reliable risk profile from structurally similar aminopiperidine compounds and the general hazards of amine salts.

The primary risks stem from its potential corrosivity, toxicity, and the hazardous byproducts it can form. Upon thermal decomposition, it may release toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[2][3]

Table 1: Anticipated Hazard Profile Summary

Hazard Category Classification (Based on Related Compounds) Rationale and Safety Implications
Acute Toxicity (Oral) Likely Harmful if Swallowed (GHS Category 4)[4] Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in handling areas.[5][6]
Skin Corrosion/Irritation Potential to Cause Skin Irritation or Severe Burns (GHS Category 1B/2)[4][7] Direct contact can cause chemical burns. Always use appropriate gloves and a lab coat.[6]
Eye Damage/Irritation Potential to Cause Serious Eye Damage (GHS Category 1)[7] The compound, especially as a dust, can cause irreversible eye damage. Chemical safety goggles and/or a face shield are mandatory.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases[2] Contact with strong bases can liberate the free amine, which may be more volatile and hazardous. Segregate waste streams appropriately.

| Environmental Hazard | Potentially Harmful to Aquatic Life[7] | Direct release into sewer systems or waterways is prohibited to prevent ecological damage.[8] |

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by two primary federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[9] this compound waste must be classified, stored, and disposed of according to RCRA guidelines. It is the generator's responsibility to determine if their waste is hazardous, which for this compound is a certainty based on its inherent properties.[10]

  • OSHA (Occupational Safety and Health Administration): OSHA's standards, particularly the Hazard Communication Standard (HazCom)[11] and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard[12], are designed to protect workers. These regulations mandate that personnel handling hazardous waste are properly trained, equipped with appropriate Personal Protective Equipment (PPE), and have a clear emergency response plan.[11][12][13]

Pre-Disposal Procedures: Engineering Controls & Personal Protective Equipment (PPE)

Before handling any waste, establish a safe work area. All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] Ensure that an eyewash station and safety shower are readily accessible.[14]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.[8] Prevents skin contact and potential burns or absorption.
Eye/Face Protection Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash risk. Protects against dust particles and splashes, preventing severe eye damage.
Skin/Body Protection A flame-retardant lab coat.[7] Ensure clothing is fully buttoned. Protects skin from accidental contact and contamination.

| Respiratory Protection | Not typically required if work is performed in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the toxic and potentially irritating compound. |

Step-by-Step Disposal Protocols

The cardinal rule for disposing of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [7][8]

Protocol 4.1: Disposal of Unused or Waste Product (Bulk Quantities)

This protocol applies to expired products, reaction residues, and contaminated materials.

  • Waste Collection:

    • Carefully transfer the solid waste into a dedicated, sealable, and properly labeled hazardous waste container. The container must be compatible with the chemical.

    • Use spark-proof tools if there is any risk of generating static discharge.[8]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • Clearly identify the contents: "Waste this compound."

    • List all components of any mixture, including solvents.

    • Indicate the approximate quantities and the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials like strong bases.[15]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] The standard and safest method for this type of organic amine salt is controlled incineration at a licensed facility, which is equipped with flue gas scrubbing to neutralize the resulting hydrogen chloride.[8]

Protocol 4.2: Managing Small Laboratory Spills

Prompt and correct action is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and contact your EHS emergency line.

  • Secure the Area: Ensure the area is well-ventilated (fume hood sash should be kept low). Restrict access to the spill site.

  • Don PPE: Wear the full PPE ensemble as detailed in Table 2.

  • Contain & Clean:

    • For solid spills, gently sweep or scoop the material to avoid creating dust.[2][3]

    • For spills in solution, cover with an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully place the spilled material and all contaminated cleaning supplies (gloves, pads, etc.) into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all rinsate as hazardous waste.

  • Dispose: Seal, label, and dispose of the waste container according to Protocol 4.1.

Protocol 4.3: Decontaminating Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Each rinse must be collected and managed as hazardous waste. Transfer the rinsate to a designated hazardous waste container for liquid organic waste.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent misuse. Always confirm this final step with your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram provides a clear, logical pathway for making disposal decisions related to this compound.

G start N-cyclopropylpiperidin-4-amine Dihydrochloride for Disposal decision_type What is the nature of the waste? start->decision_type sub_bulk Unused Product, Reaction Waste, or Contaminated Labware decision_type->sub_bulk Bulk/Residue sub_spill Accidental Spill decision_type->sub_spill Spill sub_container Empty Product Container decision_type->sub_container Empty Container proc_collect Step 1: Collect in a labeled, sealed hazardous waste container. sub_bulk->proc_collect proc_spill_clean Step 1: Follow Spill Protocol 4.2 (Alert, PPE, Contain, Clean). sub_spill->proc_spill_clean proc_rinse Step 1: Triple rinse container with appropriate solvent. sub_container->proc_rinse proc_store Step 2: Store in designated hazardous waste area. proc_collect->proc_store proc_dispose Step 3: Dispose via licensed waste contractor (incineration). proc_store->proc_dispose proc_spill_collect Step 2: Collect all contaminated materials as hazardous waste. proc_spill_clean->proc_spill_collect proc_spill_collect->proc_store proc_rinsate Step 2: Collect all rinsate as liquid hazardous waste. proc_rinse->proc_rinsate proc_rinsate->proc_store proc_container_dispose Step 3: Deface label and dispose of rinsed container per EHS policy. proc_rinsate->proc_container_dispose

Sources

A Senior Application Scientist's Guide to Handling N-cyclopropylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, actionable protocols for the safe handling and disposal of N-cyclopropylpiperidin-4-amine dihydrochloride. As a solid amine hydrochloride, this compound and its dust present a significant risk of being corrosive and irritant upon contact with skin, eyes, and the respiratory tract.[1][2] The causality behind these risks lies in the nature of hydrochloride salts of amines, which can react with moisture to release hydrochloric acid, a corrosive substance. Our procedures are designed as a self-validating system to mitigate these risks at every step.

Hazard Assessment: Understanding the Risk Profile

Before handling this compound, it is crucial to recognize its potential hazards. As a solid, the primary risks are associated with the dust it may generate.

  • Corrosivity and Irritation: Solid corrosive dusts can react with the moisture on your skin or in your respiratory tract, causing chemical burns and severe irritation.[1]

  • Inhalation Hazard: Inhaling the fine particles of this compound can lead to irritation or burns within the respiratory system.[2] This is a critical exposure route to control.

  • Eye Damage: The eyes are particularly vulnerable to chemical dusts and splashes, which can cause serious and potentially irreversible damage.[2]

Given these hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment, is not just recommended—it is mandatory.

Foundational Safety: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. The primary methods for ensuring safety involve controlling the laboratory environment.

  • Chemical Fume Hood: All manipulations of this compound that could generate dust—especially weighing and transferring the solid—must be performed inside a certified chemical fume hood.[1][2] This is the most critical engineering control for preventing inhalation exposure.

  • Designated Work Area: Designate a specific area of the lab for handling this compound. This helps contain any potential contamination and ensures that emergency equipment is nearby.

  • Emergency Equipment Accessibility: Ensure that a properly functioning emergency eyewash station and safety shower are immediately accessible and unobstructed.[1][3] All personnel should be trained on their location and operation.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles used in conjunction with a full-face shield.Provides maximum protection from both splashes and airborne dust particles. A face shield alone does not offer adequate protection.[1][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact. Gloves should be inspected for any signs of damage before use and disposed of immediately after handling is complete.[4][5]
Body Protection A chemical-resistant laboratory coat, fully fastened. An apron may be used for additional protection during large-scale operations.Protects skin and personal clothing from contamination by dust or spills.[1][6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be required if work cannot be conducted in a fume hood or if dust generation is significant.This is a secondary measure to the primary engineering control of a fume hood. Its use should be determined by a site-specific risk assessment.[4][7]
Operational Plan: Step-by-Step Handling Procedure

This protocol provides a clear, repeatable workflow for safely handling the solid compound.

Objective: To accurately weigh and transfer this compound for experimental use while minimizing exposure risk.

Materials:

  • This compound

  • Required PPE (see table above)

  • Spatula and weigh boat/paper

  • Analytical balance (located inside a fume hood or ventilated enclosure if possible)

  • Reaction vessel or container for the compound

  • Designated, labeled waste container for solid hazardous waste[8]

Procedure:

  • Preparation: Before bringing the chemical into the workspace, don all required PPE: lab coat, chemical safety goggles, face shield, and gloves.

  • Work Area Setup: Confirm the chemical fume hood is operational. Place all necessary equipment (balance, spatula, weigh boat, receiving vessel, waste container) inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, gently transfer the desired amount of solid onto the weigh boat on the balance. Avoid any actions that could generate dust, such as tapping the spatula forcefully or dropping the solid from a height.

    • Once the desired mass is obtained, securely close the primary container.

  • Transfer: Carefully transfer the weighed solid from the weigh boat into the receiving vessel.

  • Initial Cleanup:

    • Place the used weigh boat and any contaminated paper towels directly into the designated hazardous waste container.[5]

    • Gently wipe the spatula clean with a dry wipe, and also place the wipe in the waste container.

  • Post-Handling:

    • Remove gloves using the proper technique to avoid skin contamination and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.[9]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for managing this compound from receipt to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) setup 2. Prepare Fume Hood (Verify Airflow, Gather Equipment) prep->setup weigh 3. Weigh Solid Compound (Minimize Dust Generation) setup->weigh Begin Handling transfer 4. Transfer to Reaction Vessel weigh->transfer dispose_solids 5. Dispose of Contaminated Solids (Weigh Boat, Gloves, Wipes) transfer->dispose_solids Complete Handling segregate 6. Segregate Waste (Clearly Labeled, Sealed Container) dispose_solids->segregate store 7. Store Waste Securely (Await Professional Disposal) segregate->store prof_disposal 8. Professional Disposal (Licensed Hazardous Waste Vendor) store->prof_disposal Final Step exposure Personal Exposure Event (Skin/Eye Contact) flush Flush with Water (15 min) (Use Eyewash/Shower) exposure->flush spill Spill Event cleanup Spill Cleanup (Neutralize & Contain) spill->cleanup medical Seek Medical Attention flush->medical

Caption: Workflow for handling this compound.

Disposal Plan: Managing Chemical Waste

Improper disposal of amine hydrochlorides can pose a significant environmental hazard.[10] Never dispose of this chemical down the drain or in regular trash.[6][11]

  • Waste Segregation: All materials contaminated with this compound, including unused solid, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated hazardous waste container.[8]

  • Container Labeling: The waste container must be made of compatible material, kept securely sealed when not in use, and clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[8][10]

By adhering to this comprehensive guide, you establish a robust safety framework that protects yourself, your colleagues, and the environment, ensuring that your research can proceed with confidence and integrity.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. [Link]

  • ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • N.C. Department of Labor. (n.d.). A Guide to Working with Corrosive Substances. [Link]

  • Centers for Disease Control and Prevention (CDC). (1981, January). Occupational Health Guidelines for Chemical Hazards (81-123). [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylpiperidin-4-amine dihydrochloride
Reactant of Route 2
N-cyclopropylpiperidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.